6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Description
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Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJOAAGYYDCSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673658 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-17-5 | |
| Record name | 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" properties and structure
An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine: A Key Intermediate in Modern Drug Discovery
Executive Summary
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, which fuses a pyridine ring with a dihydro-oxazine moiety and incorporates a strategically placed bromine atom, positions it as a highly versatile synthetic intermediate. This guide provides a comprehensive technical overview of its structure, properties, a plausible synthesis strategy, and its critical application in the development of targeted therapeutics. The bromine atom serves as a key functional handle for introducing molecular diversity through various cross-coupling reactions, enabling the generation of compound libraries for drug screening. Notably, the pyrido[2,3-b]oxazine scaffold has been identified as a promising core for novel Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, demonstrating its potential in oncology drug discovery.[3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their research endeavors.
Introduction: The Pyrido-oxazine Scaffold in Medicinal Chemistry
Heterocyclic compounds containing nitrogen and oxygen are foundational pillars of modern pharmacology.[4][5] Their unique three-dimensional structures and ability to engage in various intermolecular interactions (e.g., hydrogen bonding, pi-stacking) make them ideal pharmacophores for targeting a wide array of biological targets. The oxazine ring system, in particular, is a component of numerous compounds with demonstrated biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[5][6]
The fusion of an oxazine ring with a pyridine ring to form the pyrido-oxazine scaffold combines the properties of both systems, creating a privileged structure in drug design. 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine emerges as a particularly valuable derivative. Its bromine substituent is not merely a passive feature but an active site for chemical modification, making it a cornerstone intermediate for constructing complex molecules with tailored pharmacological profiles.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The formal name, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, precisely describes its molecular architecture. It consists of a pyridine ring fused to a 1,4-oxazine ring, with a bromine atom at position 6 of the pyridoxazine system. The "2,3-dihydro" designation indicates the saturation of the bond between the carbon at position 2 and the carbon at position 3 within the oxazine ring.
Caption: 2D structure of the title compound.
Physicochemical Data Summary
The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and reaction planning.
| Property | Value | Reference(s) |
| CAS Number | 1203499-17-5 | [1][2][7] |
| Molecular Formula | C₇H₇BrN₂O | [1][7] |
| Molecular Weight | 215.05 g/mol | [7] |
| Appearance | Solid | [7] |
| SMILES String | Brc1ccc2NCCOc2n1 | [7] |
| InChI Key | DEJOAAGYYDCSGP-UHFFFAOYSA-N | [7] |
| Storage Class | 11 (Combustible Solids) | [7] |
Predicted Spectroscopic Profile
While detailed, published experimental spectra for this specific molecule are not widely available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[8][9][10] This serves as a practical guide for its characterization.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, typically in the δ 6.5-8.0 ppm range. The two methylene groups (-CH₂-) of the dihydro-oxazine ring would appear as triplets in the δ 3.5-4.5 ppm region. The N-H proton would likely present as a broad singlet.
-
¹³C NMR: Aromatic carbons are expected in the δ 110-160 ppm range, with the carbon attached to the bromine atom showing a characteristic shift. The aliphatic carbons of the oxazine ring would appear further upfield, typically in the δ 40-70 ppm range.
-
FT-IR: Key vibrational bands would include N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=N and C=C stretching from the pyridine ring (~1450-1600 cm⁻¹), and a strong C-O-C ether stretch (~1250 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.
Synthesis and Mechanistic Rationale
A robust synthetic strategy is paramount for accessing this key intermediate. While specific literature protocols for this exact molecule are sparse, a logical pathway can be designed based on established heterocyclic chemistry principles.
Retrosynthetic Analysis
A logical disconnection approach suggests that the target molecule can be synthesized from a suitably substituted 2-aminopyridine precursor. The key bond formations are the C-N and C-O bonds of the oxazine ring.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a self-validating system, where the rationale behind each step ensures a high probability of success.
Step 1: Synthesis of 3-Amino-5-bromopyridin-2-ol
-
Reaction: Start with commercially available 2-amino-5-bromopyridine. Diazotize the amino group using sodium nitrite (NaNO₂) in an acidic medium (e.g., H₂SO₄) at 0-5 °C.
-
Hydrolysis: Gently warm the resulting diazonium salt solution. The diazonium group is an excellent leaving group and will be displaced by water to form the hydroxyl group, yielding 2-hydroxy-5-bromopyridine.
-
Nitration: Nitrate the pyridinol at position 3 using a mixture of nitric acid and sulfuric acid.
-
Reduction: Reduce the newly introduced nitro group to an amine using a standard reducing agent like tin(II) chloride (SnCl₂) in HCl or catalytic hydrogenation (H₂/Pd-C).
-
Causality: This multi-step route reliably introduces the required ortho-amino and hydroxyl groups, which are necessary for the subsequent cyclization to form the oxazine ring.
-
Step 2: Cyclization to form 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
-
Reaction: Dissolve the 3-amino-5-bromopyridin-2-ol intermediate in a suitable high-boiling polar aprotic solvent, such as DMF or DMSO.
-
Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl and amino groups. Then, add 1,2-dibromoethane.
-
Heating: Heat the reaction mixture under reflux. The reaction proceeds via a tandem nucleophilic substitution. The phenoxide attacks one carbon of the 1,2-dibromoethane, and the amino group attacks the other carbon in an intramolecular fashion, closing the six-membered oxazine ring.
-
Causality: Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the initial nucleophilic attack. 1,2-dibromoethane is the ideal two-carbon electrophile for forming the dihydro-oxazine ring. The one-pot tandem reaction is efficient, reducing the number of isolation steps.
-
Purification and Characterization Workflow
Confirming the identity and purity of the final product is critical.
Caption: Post-synthesis purification and analysis workflow.
Applications in Medicinal Chemistry and Drug Development
A Versatile Scaffold for Library Synthesis
The true value of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine lies in its capacity as a synthetic intermediate. The C-Br bond at position 6 is readily functionalized using modern organometallic cross-coupling reactions. This allows for the systematic and rapid generation of a library of analogues, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing linear extensions to the core structure.
Case Study: Development of EGFR Kinase Inhibitors
A recent study highlights the power of this scaffold in developing potent and selective anticancer agents.[3] Researchers identified the pyrido[2,3-b][1][2]oxazine core as a novel inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
The development of resistance to existing EGFR inhibitors, often through mutations like T790M, is a major clinical challenge in non-small cell lung cancer (NSCLC).[3] The study demonstrated that by starting with a bromo-substituted pyrido-oxazine (a close isomer of the title compound) and using Suzuki coupling to introduce various substituted phenyl rings, they could create compounds with potent activity against both wild-type and drug-resistant mutant EGFR.[3] The most promising compounds showed potency equivalent to the clinically approved drug osimertinib and were selectively cytotoxic to cancer cells over normal cells.[3]
Caption: Use of the bromo-intermediate in Suzuki coupling.
This work validates the pyrido-oxazine scaffold as a viable pharmacophore for targeting kinases and underscores the importance of the bromo-intermediate as the key starting point for molecular diversification and optimization.
Conclusion and Future Outlook
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is more than just another heterocyclic molecule; it is a powerful tool for innovation in drug discovery. Its stable, drug-like core combined with a reactive handle for chemical modification makes it an ideal building block for creating novel therapeutics. The demonstrated success in developing next-generation EGFR inhibitors from this scaffold is likely just the beginning.[3]
Future research should focus on expanding the library of compounds derived from this intermediate by exploring a wider range of cross-coupling partners. Screening these new molecules against other kinase targets, as well as for different biological activities such as antimicrobial or anti-inflammatory effects, could unveil new therapeutic applications for this promising and versatile chemical scaffold.
References
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. National Institutes of Health. [Link]
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6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine - BOJNSCI. 广东博精科技有限公司. [Link]
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Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed. National Institutes of Health. [Link]
-
Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed. National Institutes of Health. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. Royal Society of Chemistry. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
-
Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. Global Research Online. [Link]
-
8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1][7]oxazine - NIH. National Institutes of Health. [Link]
-
Efficient synthesis of some[1][7]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives - Journal of The Chemical Society of Pakistan. Journal of The Chemical Society of Pakistan. [Link]
-
Synthesis and Biological Activities of[1][7]-Oxazine Derivatives - Der Pharma Chemica. Der Pharma Chemica. [Link]
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The Strategic Intermediate: A Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The Strategic Intermediate: A Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
CAS Number: 1203499-17-5
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals.[1] Among these, the pyrido[2,3-b][1][2]oxazine core has emerged as a privileged scaffold, demonstrating significant potential in the development of targeted therapies. This technical guide focuses on a key derivative of this family, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine , a compound that serves as a critical building block in the synthesis of potent and selective kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established scientific literature and field-proven insights. We will delve into the rationale behind its use as a synthetic intermediate and explore the broader therapeutic implications of the pyrido[2,3-b][1][2]oxazine class of molecules.
Core Compound Profile
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a solid organic compound with the molecular formula C₇H₇BrN₂O and a molecular weight of 215.05 g/mol .[3] The strategic placement of a bromine atom on the pyridone ring offers a versatile handle for further chemical modifications, most notably through cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1203499-17-5 | Sigma-Aldrich[3] |
| Molecular Formula | C₇H₇BrN₂O | Sigma-Aldrich[3] |
| Molecular Weight | 215.05 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich[3] |
| SMILES | Brc1ccc2NCCOc2n1 | Sigma-Aldrich[3] |
| InChI | 1S/C7H7BrN2O/c8-6-2-1-5-7(10-6)11-4-3-9-5/h1-2,9H,3-4H2 | Sigma-Aldrich[3] |
The Synthetic Rationale: A Gateway to Complexity
The true value of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine lies in its role as a key synthetic intermediate. The bromine atom at the 6-position is strategically positioned for functionalization, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the target compound.
Application in Targeted Drug Discovery: The EGFR-TK Inhibitor Case Study
The pyrido[2,3-b][1][2]oxazine scaffold has been successfully employed in the design of potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC).[1] While the primary literature focuses on 7-substituted derivatives, the principles of molecular design and the mechanism of action are directly applicable to analogs derived from the 6-bromo isomer.
Mechanism of Action: Inhibiting Oncogenic Signaling
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth and progression of various cancers, including NSCLC.[1] EGFR-TK inhibitors act by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking the downstream signaling pathways responsible for tumor growth.
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have been shown to effectively inhibit EGFR autophosphorylation, a key step in its activation.[1] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.[1]
EGFR Signaling and Inhibition Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-b][1][2]oxazine derivatives.
The Role of Bromine in Lead Optimization
The bromine atom in 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a key feature for lead optimization. It serves as a versatile synthetic handle for introducing various substituents via well-established cross-coupling reactions, such as the Suzuki coupling.[1] This allows for the systematic exploration of the chemical space around the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Furthermore, halogenation of drug candidates can improve metabolic stability, a critical factor in drug development.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are adapted from the literature for the synthesis and characterization of related pyrido[2,3-b][1][2]oxazine derivatives and serve as a robust starting point for working with the 6-bromo isomer.[1]
General Synthetic Procedure for Suzuki Cross-Coupling
This protocol outlines a general procedure for the functionalization of the 6-bromo position.
Materials:
-
Desired boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1 equivalent).
-
Add the boronic acid or boronate ester (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents).
-
Add the solvent.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization Workflow
Accurate characterization of the synthesized compounds is paramount. A typical analytical workflow is outlined below.
Analytical Workflow:
Caption: A self-validating workflow for the analytical characterization of synthesized compounds.
Concluding Remarks and Future Outlook
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine stands as a valuable and versatile intermediate for the synthesis of novel therapeutic agents. Its strategic bromination allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The pyrido[2,3-b][1][2]oxazine core has demonstrated significant promise, particularly in the development of EGFR-TK inhibitors for oncology.
Future research efforts will likely focus on leveraging this scaffold to target other kinases implicated in various diseases. The continued exploration of derivatives of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine will undoubtedly contribute to the expansion of the medicinal chemist's toolbox and potentially lead to the discovery of next-generation therapeutics.
References
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]
-
Kim, B. T., et al. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918–7920. [Link]
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An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine: A Key Intermediate in Medicinal Chemistry
Executive Summary: This guide provides a comprehensive technical overview of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. While detailed experimental data on its synthesis and complete spectral characterization are not extensively published, this document consolidates available information on its physicochemical properties, safety profile, and, most critically, its role as a pivotal building block in the development of advanced therapeutic agents, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.
Compound Identification and Physicochemical Properties
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a bicyclic heteroaromatic compound. The presence of a bromine atom on the pyridyl ring and a reactive secondary amine within the oxazine ring makes it a versatile precursor for constructing more complex molecular architectures.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₇BrN₂O | [3][4] |
| Molecular Weight | 215.05 g/mol | [3][4] |
| CAS Number | 1203499-17-5 | [3][4] |
| Appearance | Solid | [3] |
| InChI Key | DEJOAAGYYDCSGP-UHFFFAOYSA-N | [3][4] |
| SMILES | Brc1ccc2NCCOc2n1 | [3][4] |
Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently available in publicly accessible literature.
Synthesis and Characterization: A Review of the Pyrido-oxazine Scaffold
A specific, peer-reviewed synthesis protocol for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is not readily found in the surveyed literature. However, the synthesis of the core pyrido[2,3-b][1][2]oxazine ring system can be approached through established organic chemistry reactions. One common strategy involves the cyclization of a suitably substituted aminopyridine with a two-carbon electrophile.
For instance, the synthesis of related pyrido-oxazin-2-ones has been achieved via a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, a reaction that proceeds through a Smiles rearrangement.[5] This highlights a potential, albeit unconfirmed, strategic approach where a bromo-substituted 2-amino-3-hydroxypyridine could be a key starting material.
Characterization: Comprehensive ¹H and ¹³C NMR spectral data for the title compound are not available in the cited literature. For any research application, it is imperative that the structure and purity be confirmed empirically using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography once synthesized or procured.
Application as a Key Synthetic Intermediate in EGFR Inhibitor Synthesis
The primary documented value of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine lies in its utility as a scaffold in medicinal chemistry. It serves as a crucial starting material in the multi-step synthesis of novel pyrido[2,3-b][1][2]oxazine-based inhibitors targeting EGFR, including mutations that confer resistance to existing cancer therapies.[6]
Rationale for Use in Drug Design
The structure of this compound is strategically advantageous for several reasons:
-
The Pyrido-oxazine Core: This heterocyclic system serves as a robust scaffold that can orient substituents in a three-dimensional space conducive to binding within the ATP pocket of kinases like EGFR.
-
The Bromine Atom: The bromo-substituent at the 6-position is a key functional handle. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the facile and modular introduction of diverse aryl or heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
The Secondary Amine: The NH group at the 1-position of the dihydro-oxazine ring is a nucleophilic site that can be readily functionalized, for example, through sulfonylation or acylation, to further modulate the compound's properties and target engagement.[6]
Exemplar Experimental Protocol: Sulfonylation
In a published synthetic route for novel EGFR inhibitors, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (designated as compound 1 in the literature) is first protected/functionalized at the N1 position.[6]
Reaction Step: To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine (1.0 eq.) in dichloromethane (DCM), pyridine (3.0 eq.) and 2,5-difluorobenzenesulfonyl chloride (1.2 eq.) are added at 0 °C. The reaction is stirred at room temperature for 16 hours.[6]
Causality and Trustworthiness:
-
Choice of Solvent (DCM): Dichloromethane is a relatively non-polar, aprotic solvent that effectively dissolves the starting materials without interfering with the reaction.
-
Use of Pyridine: Pyridine acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Its use is standard for such sulfonylation reactions.
-
Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction between the amine and the highly reactive sulfonyl chloride, ensuring safety and minimizing side reactions.
-
Self-Validation: The progress of the reaction would be monitored by Thin-Layer Chromatography (TLC). The final product's identity and purity are confirmed via purification (e.g., column chromatography) and characterization by mass spectrometry and NMR, ensuring the protocol's outcome is verifiable.
This initial sulfonylation is the first step in a longer sequence where the bromo-group is subsequently used for a Suzuki cross-coupling reaction to build the final, complex inhibitor molecule.[6]
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Spectroscopic Profile of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages foundational principles of spectroscopic interpretation and comparative data from structurally analogous compounds to construct a reliable predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification, characterization, and quality control of this and related heterocyclic compounds. The methodologies for spectral acquisition are also detailed to ensure self-validating experimental replication.
Introduction and Molecular Structure
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine belongs to the class of bicyclic heteroaromatic compounds, which are significant scaffolds in medicinal chemistry. The fusion of a pyridine ring with an oxazine ring, further substituted with a bromine atom, imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds during the research and development process.
The molecular structure, with the IUPAC numbering convention, is presented below. This structure forms the basis for all subsequent spectroscopic predictions.
Caption: Molecular structure of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the title compound. These predictions are based on the analysis of its structural features and comparison with known data for similar molecules.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.0 | d | ~2.5 | H-7 |
| ~7.4 - 7.6 | d | ~2.5 | H-5 |
| ~4.8 - 5.2 | br s | - | N1-H |
| ~4.4 - 4.6 | t | ~4.5 | C2-H₂ |
| ~3.9 - 4.1 | t | ~4.5 | C3-H₂ |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 152 | C-8a |
| ~148 - 150 | C-7 |
| ~138 - 140 | C-4a |
| ~128 - 130 | C-5 |
| ~115 - 117 | C-6 |
| ~110 - 112 | C-8 |
| ~65 - 67 | C-3 |
| ~42 - 44 | C-2 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Sharp | N-H Stretch |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1580 | Strong | C=N Stretch (Pyridine) |
| 1570 - 1550 | Strong | C=C Stretch (Pyridine) |
| 1280 - 1240 | Strong | Ar-O Stretch (Asymmetric) |
| 1100 - 1050 | Strong | C-N Stretch |
| 1050 - 1000 | Strong | C-O Stretch |
| 850 - 800 | Strong | C-H Out-of-plane Bending |
| 700 - 600 | Medium-Strong | C-Br Stretch |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 215/217 | [M]⁺ | Molecular ion peak, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br). |
| 186/188 | [M - CH₂O]⁺ | Loss of formaldehyde from the oxazine ring. |
| 136 | [M - Br]⁺ | Loss of the bromine atom. |
| 107 | [M - Br - CH₂O]⁺ | Subsequent loss of formaldehyde after bromine loss. |
Interpretation and Rationale
The predicted data are derived from established principles of spectroscopy and by drawing analogies with structurally related compounds, including the parent 2,3-dihydro-1H-pyrido[2,3-b]oxazine and various brominated pyridines.
¹H NMR Spectrum
The aromatic region is expected to show two doublets corresponding to H-5 and H-7. Due to the meta-coupling, the coupling constant (J) will be small, typically around 2-3 Hz. The H-7 proton, being adjacent to the electron-withdrawing nitrogen atom of the pyridine ring, is expected to be deshielded and appear at a higher chemical shift (downfield) compared to H-5.
The aliphatic protons of the oxazine ring, C2-H₂ and C3-H₂, are expected to appear as triplets due to coupling with each other, assuming free rotation. The protons on C2 (adjacent to the nitrogen) are predicted to be at a slightly lower field than those on C3 (adjacent to the oxygen). The N-H proton of the dihydro-oxazine ring is expected to be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Spectrum
In the ¹³C NMR spectrum, the quaternary carbons (C-4a, C-6, and C-8a) and the CH carbons of the pyridine ring (C-5, C-7, and C-8) will dominate the aromatic region. The carbon bearing the bromine atom (C-6) is expected to be significantly shifted to a lower field (around 115-117 ppm) due to the direct attachment of the halogen. The aliphatic carbons of the oxazine ring, C-2 and C-3, will appear in the upfield region, with C-3 (adjacent to oxygen) being more deshielded than C-2 (adjacent to nitrogen).
Infrared (IR) Spectrum
The IR spectrum is predicted to show characteristic peaks for the key functional groups. A medium, sharp peak in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration. The aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the oxazine ring will be below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to strong absorptions in the 1600-1550 cm⁻¹ region. The strong C-O and C-N stretching bands are expected in the fingerprint region, and a medium to strong band for the C-Br stretch is predicted at lower wavenumbers.
Mass Spectrum
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak [M]⁺. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity at m/z 215 and 217, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for dihydro-oxazine rings include the loss of formaldehyde (CH₂O, 30 Da). The loss of the bromine radical will also lead to a significant fragment at m/z 136.
Experimental Protocols
To obtain high-quality spectroscopic data for novel compounds like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add tetramethylsilane (TMS) as an internal reference.
-
¹H NMR Acquisition: Use a standard one-pulse sequence. Key parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of ~240 ppm, an acquisition time of ~1-2 seconds, and a relaxation delay of 2-5 seconds are standard. A larger number of scans (1024 or more) is usually required due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The background is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is suitable. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into the GC. The mass spectrometer will acquire spectra across the chromatographic peak. A mass range of m/z 50-500 is typically sufficient.
Conclusion
This guide provides a detailed predictive spectroscopic profile for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, grounded in fundamental spectroscopic principles and comparative analysis. The provided data tables, interpretations, and standardized protocols offer a valuable resource for the synthesis, identification, and characterization of this and related heterocyclic molecules. As with any predictive data, experimental verification is the ultimate standard for structural confirmation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15127902, 1H,2H,3H-pyrido[2,3-b][1][2]oxazine. Retrieved from [Link][3]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009).
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1H NMR and 13C NMR of "6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. As a crucial tool in molecular characterization, NMR spectroscopy offers unambiguous structural elucidation, which is paramount in the fields of medicinal chemistry and drug development. This document synthesizes theoretical principles with practical insights to offer a comprehensive understanding of the spectral features of this molecule.
Introduction to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine and the Role of NMR
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, with the empirical formula C₇H₇BrN₂O, belongs to the class of bicyclic heteroaromatic compounds.[3] The pyridooxazine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[4] Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the gold standard for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.[5][6][7][8][9]
This guide will delve into a predictive analysis of the ¹H and ¹³C NMR spectra of this specific bromo-substituted pyridooxazine. The interpretation is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the electronic environment of the nuclei.[9][10]
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy of π-systems, and electron-donating or -withdrawing effects of substituents.[11][12]
For 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, we can anticipate distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the amine proton. The bromine atom at the C6 position will exert a notable influence on the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 | 1H |
| H-7 | ~ 7.0 - 7.2 | Doublet | ~ 2.0 - 2.5 | 1H |
| H-2 (CH₂) | ~ 4.2 - 4.4 | Triplet | ~ 4.0 - 5.0 | 2H |
| H-3 (CH₂) | ~ 3.8 - 4.0 | Triplet | ~ 4.0 - 5.0 | 2H |
| N-H | ~ 5.0 - 6.0 | Broad Singlet | - | 1H |
Causality Behind the Assignments:
-
Aromatic Protons (H-5 and H-7): The protons on the pyridine ring are in the aromatic region (typically 7-9 ppm). The bromine at C6 is an electron-withdrawing group, which will deshield the adjacent protons. H-5 is expected to be the most downfield due to its proximity to the electron-withdrawing nitrogen of the pyridine ring and the bromine atom. The coupling between H-5 and H-7 will result in a doublet for each, with a small meta-coupling constant (²J).
-
Methylene Protons (H-2 and H-3): The two methylene groups in the dihydrooxazine ring are in different chemical environments. The H-2 protons are adjacent to an oxygen atom, which is highly electronegative, causing them to be deshielded and appear at a lower field (~4.2-4.4 ppm) compared to the H-3 protons, which are adjacent to the nitrogen atom (~3.8-4.0 ppm). Both signals are expected to be triplets due to coupling with the adjacent methylene group (³J).
-
Amine Proton (N-H): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[13] In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the N-H proton signal is often sharper compared to when measured in CDCl₃.[14]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are primarily influenced by the hybridization and the electronic environment.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-8a | ~ 150 - 155 |
| C-4a | ~ 140 - 145 |
| C-5 | ~ 135 - 140 |
| C-7 | ~ 115 - 120 |
| C-6 | ~ 110 - 115 |
| C-2 | ~ 65 - 70 |
| C-3 | ~ 40 - 45 |
Causality Behind the Assignments:
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region of the spectrum. C-8a, being adjacent to two nitrogen atoms, is expected to be the most deshielded. C-4a will also be significantly downfield. The carbon bearing the bromine atom (C-6) will have its chemical shift influenced by the heavy atom effect. The other aromatic carbons (C-5 and C-7) will have chemical shifts typical for a substituted pyridine ring.
-
Aliphatic Carbons: The C-2 carbon, bonded to the electronegative oxygen atom, will be significantly deshielded and appear in the 65-70 ppm range. The C-3 carbon, bonded to nitrogen, will be found further upfield, typically in the 40-45 ppm range.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the structure of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine with the predicted proton assignments.
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The Pyrido[2,3-b]oxazine Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biological activities associated with derivatives of the 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold. As a senior application scientist, the following sections synthesize current research, offer field-proven insights, and propose future research directions for this promising class of heterocyclic compounds.
The 2,3-dihydro-1H-pyrido[2,3-b]oxazine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid structure serves as a valuable building block for the development of novel therapeutic agents.[1] The fusion of a pyridine and an oxazine ring creates a unique electronic and steric environment, making it an attractive scaffold for targeting a variety of biological macromolecules.
Halogenation, particularly bromination, is a well-established strategy in drug design to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a bromine atom at the 6-position of the pyrido[2,3-b]oxazine ring can influence factors such as metabolic stability, binding affinity to target proteins, and lipophilicity, potentially enhancing the therapeutic profile of the resulting derivatives.[1] While much of the published research has focused on the 7-bromo isomer, the 6-bromo scaffold represents a compelling yet underexplored area for drug discovery.
Synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
The 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core (CAS: 1203499-17-5) is a key intermediate for the synthesis of a diverse library of derivatives.[1] A common and powerful method for derivatization is the Suzuki cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl moieties at the 6-position. This approach offers a modular and efficient way to explore the structure-activity relationships (SAR) of this compound class.
Conceptual Synthetic Workflow
Caption: Suzuki coupling for derivatization.
Anticancer Activity: A Focus on EGFR-TK Inhibition
While specific studies on the 6-bromo isomer are limited, extensive research on the closely related 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][2]oxazine derivatives has identified this scaffold as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[3] EGFR is a critical target in oncology, as its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[3]
Mechanism of Action
Derivatives of the pyrido[2,3-b][2]oxazine scaffold have been shown to exert their anticancer effects through a multi-faceted mechanism:
-
Inhibition of EGFR-TK Autophosphorylation: These compounds competitively bind to the ATP-binding site of EGFR-TK, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.
-
Induction of Apoptosis: By blocking EGFR signaling, these derivatives trigger programmed cell death (apoptosis) in cancer cells.
Caption: EGFR signaling inhibition.
In Vitro Anticancer Activity of 7-Bromo-Derived Compounds
The following table summarizes the in vitro anticancer activity of key 7-bromo-pyrido[2,3-b][2]oxazine derivatives against various NSCLC cell lines.
| Compound | Cell Line | EGFR Mutation | IC50 (µM) |
| 7f | HCC827 | Exon 19 deletion | 0.09 |
| NCI-H1975 | L858R/T790M | 0.89 | |
| A-549 | Wild-type | 1.10 | |
| 7g | HCC827 | Exon 19 deletion | 0.12 |
| NCI-H1975 | L858R/T790M | 1.23 | |
| A-549 | Wild-type | 1.54 | |
| 7h | HCC827 | Exon 19 deletion | 0.15 |
| NCI-H1975 | L858R/T790M | 1.45 | |
| A-549 | Wild-type | 1.87 | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.08 |
| (Reference) | NCI-H1975 | L858R/T790M | 0.78 |
| A-549 | Wild-type | 1.05 |
Data extracted from a study on 7-bromo-pyrido[2,3-b][2]oxazine derivatives.
Importantly, these compounds showed high selectivity for cancer cells, with minimal cytotoxicity against normal lung cells (BEAS-2B) at concentrations above 61 µM.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is based on the methodology used to evaluate the anticancer efficacy of pyrido[2,3-b][2]oxazine derivatives.
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975, HCC827) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Potential Antimicrobial and Anti-inflammatory Activities
The broader class of oxazine derivatives has been reported to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2][4][5][6]
Antimicrobial Potential
Various bromo-substituted heterocyclic compounds have demonstrated significant antibacterial and antifungal activity.[7] For instance, certain 6-bromo-quinazolinone derivatives have shown high activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae.[2] This suggests that 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives could be promising candidates for the development of new antimicrobial agents.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Potential
The anti-inflammatory properties of oxazine-containing compounds are also documented.[4][6] For example, 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one has been evaluated for its anti-inflammatory activity.[4] The mechanism of action is often related to the inhibition of pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[8]
-
Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the test groups. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Conclusion and Future Perspectives
The 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a promising starting point for the development of novel therapeutic agents. Based on the robust anticancer activity of the closely related 7-bromo isomers as EGFR-TK inhibitors, it is highly probable that 6-bromo derivatives will also exhibit potent anticancer properties. Furthermore, the broader literature on oxazines and bromo-substituted heterocycles suggests a strong potential for antimicrobial and anti-inflammatory activities.
Future research should focus on the following areas:
-
Synthesis and Library Development: A focused effort to synthesize a diverse library of 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives using techniques such as Suzuki coupling is warranted.
-
Broad Biological Screening: This library should be screened against a wide panel of cancer cell lines, pathogenic bacteria, and fungi to identify lead compounds.
-
Mechanism of Action Studies: For any active compounds, detailed mechanistic studies should be performed to identify their molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy and safety profiles.
The exploration of this under-investigated scaffold holds significant promise for the discovery of new and effective treatments for a range of diseases.
References
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Al-Ostath, A., et al. (2022). Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
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Osarodion, O. P. (2019). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal of Clinical Medicine, 4(5), 133-145. [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trails, 2(2). [Link]
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Didwagh, S. S., & Piste, P. B. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 41-47. [Link]
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S, S. L., & T, J. S. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 10-17. [Link]
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Al-Ostath, A., et al. (2022). Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
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Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1), 119-124. [Link]
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Shukla, D. K., et al. (2012). Syntheses, Biological and Material Significance of Dihydro[4]oxazine Derivatives: An Overview. Current Organic Chemistry, 16(14), 1735-1756. [Link]
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Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[4]-Oxazine Derivatives. Der Pharma Chemica, 10(6), 114-121. [Link]
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Osarodion, O. P. (2019). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. ResearchGate. [Link]
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Arul, V., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Serbian Chemical Society, 77(1), 13-24. [Link]
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The Pharmacological Landscape of Pyrido[2,3-b]oxazines: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
The pyrido[2,3-b]oxazine core, a fused heterocyclic system incorporating both pyridine and 1,4-oxazine rings, represents a scaffold of significant interest in medicinal chemistry. Its structural rigidity, coupled with the electronic properties endowed by the nitrogen and oxygen heteroatoms, provides a unique framework for the design of novel therapeutic agents. This in-depth technical guide offers a comprehensive exploration of the pharmacological profile of pyrido[2,3-b]oxazine compounds, with a particular focus on their burgeoning role as anticancer agents. We will delve into their mechanism of action, structure-activity relationships, and the key experimental protocols utilized to elucidate their biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.
Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A predominant area of investigation for pyrido[2,3-b]oxazine derivatives has been their potential as anticancer agents, particularly for non-small cell lung cancer (NSCLC).[1][2] The primary mechanism of action identified for these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1][3]
EGFR is a transmembrane receptor that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[1] Pyrido[2,3-b]oxazine-based inhibitors have been rationally designed to compete with ATP at the kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[1][3]
Mechanism of Action: Inhibition of EGFR Autophosphorylation
The binding of a ligand, such as an epidermal growth factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates the intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Pyrido[2,3-b]oxazine derivatives have been shown to effectively inhibit this initial autophosphorylation step.[3] Mechanistic studies, such as Western blot analysis, have demonstrated a significant reduction in phosphorylated EGFR (p-EGFR) levels in cancer cell lines upon treatment with these compounds.[3] This inhibition of EGFR signaling ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][3]
Caption: Workflow for the MTT Cell Viability Assay.
Western Blot for EGFR Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to assess the effect of pyrido[2,3-b]oxazine compounds on the phosphorylation of EGFR.
Materials:
-
Cancer cell lines
-
Pyrido[2,3-b]oxazine test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound at the desired concentration for a specific time.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., β-actin) to normalize the results.
Conclusion and Future Directions
The pyrido[2,3-b]oxazine scaffold has emerged as a highly promising framework in the field of drug discovery, with a particularly strong pharmacological profile in the realm of anticancer therapy. The ability of its derivatives to potently and selectively inhibit EGFR tyrosine kinase, including clinically relevant mutant forms, positions them as strong candidates for further development against non-small cell lung cancer and potentially other malignancies driven by aberrant EGFR signaling.
The structure-activity relationship studies have provided a clear roadmap for the rational design of next-generation inhibitors with enhanced potency and selectivity. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore and validate the therapeutic potential of this versatile scaffold.
While the anticancer properties of pyrido[2,3-b]oxazines are well-documented, their potential in other therapeutic areas, such as antimicrobial, anti-inflammatory, and neurological applications, remains largely underexplored. The preliminary findings from structurally related compounds suggest that these are fertile grounds for future investigation. A comprehensive evaluation of the broader pharmacological profile of pyrido[2,3-b]oxazine derivatives, including in vivo efficacy and safety studies, will be crucial in fully realizing their therapeutic promise. The continued exploration of this privileged scaffold holds the potential to deliver novel and effective treatments for a range of human diseases.
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Yadava, V. B., Tiwari, S. V., Hemant Kumar, S., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b]o[2][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Online]. Available: [Link].
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Yadava, V. B., Tiwari, S. V., Hemant Kumar, S., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b]o[2][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Online]. Available: [Link].
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Yadava, V. B., Tiwari, S. V., Hemant Kumar, S., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b]o[2][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed Central. [Online]. Available: [Link].
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MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[3][4]enzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Online]. Available: [Link].
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The Strategic Intermediate: A Technical Guide to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated understanding of core molecular scaffolds that serve as launchpads for innovation. Among these, the pyrido[2,3-b]oxazine framework has emerged as a structure of significant interest, underpinning the development of a new generation of targeted therapies. This technical guide focuses on a key exemplar of this class: 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine .
This guide will provide an in-depth exploration of the synthesis, chemical properties, and strategic applications of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a pivotal intermediate in drug discovery. We will delve into the causality behind synthetic choices, elucidate its reactivity, and showcase its role in the construction of biologically active molecules, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.
Physicochemical Properties and Structural Attributes
A foundational understanding of a synthetic intermediate begins with its physical and chemical characteristics.
| Property | Value | Source |
| CAS Number | 1203499-17-5 | [1] |
| Molecular Formula | C₇H₇BrN₂O | [1] |
| Molecular Weight | 215.05 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | DEJOAAGYYDCSGP-UHFFFAOYSA-N | |
| SMILES | Brc1ccc2NCCOc2n1 |
The structure of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is characterized by a fused bicyclic system comprising a pyridine ring and an oxazine ring. The bromine atom at the 6-position is the key functional handle that dictates its utility as a synthetic intermediate, providing a reactive site for carbon-carbon and carbon-heteroatom bond formation.
Synthesis of the Core Intermediate: A Strategic Approach
While the direct synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is not extensively detailed in publicly available literature, a robust synthetic strategy can be extrapolated from the well-documented synthesis of its 7-bromo isomer. The proposed pathway hinges on a tandem SN2 and SNAr reaction, a powerful method for the construction of such fused heterocyclic systems.
The logical flow for the synthesis is as follows:
Caption: Proposed synthetic pathway for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from established procedures for related pyridoxazine syntheses. Researchers should perform appropriate optimization and characterization.
Step 1: Synthesis of 2-Amino-5-bromopyridin-3-ol
The synthesis would commence with a commercially available starting material, such as 2-amino-3-hydroxypyridine, which would undergo regioselective bromination at the 5-position.
Step 2: Tandem Williamson Ether Synthesis and Intramolecular SNAr Cyclization
-
Reaction Setup: To a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.
-
Alkylation: After stirring for 30 minutes, add 1,2-dibromoethane (1.1 eq.) dropwise.
-
Cyclization: The reaction mixture is then heated to a temperature that facilitates both the initial S
N2 reaction and the subsequent intramolecular SNAr cyclization. This temperature will likely be in the range of 80-120 °C. The progress of the reaction should be monitored by TLC or LC-MS. -
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Chemical Reactivity and Application as a Synthetic Intermediate
The synthetic utility of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is primarily centered around the reactivity of the bromine substituent on the pyridine ring. This bromide is strategically positioned for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Diversity
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of our intermediate, the bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling with a wide array of boronic acids or boronate esters.[2]
This reaction provides a convergent and efficient route to introduce diverse aryl and heteroaryl moieties at the 6-position of the pyrido[2,3-b]oxazine scaffold. The general workflow for this transformation is depicted below:
Caption: General workflow for the Suzuki-Miyaura coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Exemplary Application in the Synthesis of Kinase Inhibitors
The pyrido[2,3-b]oxazine scaffold is a privileged structure in the design of kinase inhibitors. For instance, derivatives of the isomeric 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][2]oxazine have been shown to be potent and selective inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a key target in non-small cell lung cancer.[2][3] By analogy, the 6-bromo isomer is an equally valuable starting point for the synthesis of novel kinase inhibitors.
The following table summarizes representative derivatives that can be synthesized from 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine and their potential biological targets, extrapolated from the known bioactivity of the pyrido[2,3-b]oxazine class.
| Derivative Structure (at 6-position) | Potential Biological Target | Therapeutic Area |
| 4-Aminopyrimidine | EGFR-TK | Oncology (NSCLC)[2][3] |
| Phenylsulfonamide-substituted Pyrimidine | EGFR-TK | Oncology (NSCLC)[2] |
| Substituted Phenyl | PI3K | Oncology, Inflammation[4][5] |
| Indazole | Various Kinases | Oncology |
| Pyrrole | Various Kinases | Oncology |
Conclusion and Future Outlook
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine stands as a testament to the power of strategic design in synthetic intermediates. Its fused heterocyclic core provides a rigid and biologically relevant scaffold, while the strategically placed bromine atom offers a versatile handle for the introduction of molecular diversity. The demonstrated utility of the broader pyrido[2,3-b]oxazine class in the development of potent and selective kinase inhibitors underscores the immense potential of this particular intermediate.
As the demand for novel and effective therapeutics continues to grow, the importance of well-designed, synthetically accessible building blocks like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine will only increase. This guide has aimed to provide a comprehensive overview for researchers, empowering them to harness the full potential of this valuable synthetic intermediate in their drug discovery endeavors.
References
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Deshmukh, S. et al. Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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Deshmukh, S. et al. Novel pyrido[2,3-b][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed Central. [Link]
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Arote, R. B. et al. Medicinal chemistry of oxazines as promising agents in drug discovery. PubMed. [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Pyrido[2,3-b]oxazine Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the burgeoning field of pyrido[2,3-b]oxazine chemistry. We will delve into the intricacies of synthesis, explore the expanding therapeutic potential, and provide actionable, field-proven insights into the development of novel analogs based on this privileged heterocyclic scaffold.
Introduction: The Pyrido[2,3-b]oxazine Scaffold - A Moiety of Growing Significance
The pyrido[2,3-b]oxazine core, a fused heterocyclic system incorporating both pyridine and oxazine rings, has emerged as a structure of significant interest in medicinal chemistry. Its structural rigidity, coupled with the electronic properties imparted by the nitrogen and oxygen heteroatoms, makes it an attractive framework for designing molecules with specific biological activities. The analogous benzoxazine structures are found in various bioactive natural products and pharmaceuticals, further highlighting the potential of this heterocyclic family.
This guide will focus on the rational design, synthesis, and biological evaluation of novel pyrido[2,3-b]oxazine analogs, with a particular emphasis on their development as targeted therapeutic agents. We will explore the causal relationships behind synthetic choices and provide detailed experimental protocols to empower researchers in this exciting area of drug discovery.
Synthetic Strategies for the Pyrido[2,3-b]oxazine Core
The construction of the pyrido[2,3-b]oxazine scaffold can be approached through several synthetic avenues. The choice of a particular route is often dictated by the desired substitution pattern and the availability of starting materials. Here, we discuss some of the key methodologies.
One-Pot Annulation via Smiles Rearrangement
A highly efficient one-pot synthesis of pyrido[2,3-b]oxazin-2-ones involves the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.[1] This method, which proceeds in excellent yields, is facilitated by a cesium carbonate base in refluxing acetonitrile.[2] The key mechanistic step is a Smiles rearrangement of the initial O-alkylation product, followed by subsequent cyclization.[1]
Experimental Protocol: One-Pot Synthesis of 1-Substituted-1H-pyrido[2,3-b]oxazin-2(3H)-ones [1][2]
-
To a solution of the appropriate 2-halo-3-hydroxypyridine (1.0 equiv) in acetonitrile, add the corresponding N-substituted-2-chloroacetamide (1.1 equiv) and cesium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrido[2,3-b]oxazin-2-one.
Multi-Step Synthesis for Targeted Analogs
For the synthesis of more complex, biologically active analogs, a multi-step approach is often necessary. This allows for the sequential introduction of various pharmacophoric features. A notable example is the synthesis of pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors.[3]
A common strategy commences with a commercially available or readily synthesized substituted pyridine derivative, which is then elaborated to construct the oxazine ring. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of diverse substituents.
Experimental Protocol: Synthesis of 7-Bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b]oxazine [3]
This protocol details the synthesis of a key intermediate used in the development of EGFR-TK inhibitors.
-
Step 1: Sulfonylation of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add pyridine (3.0 equiv).
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (1.2 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction completion by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfonamide.
-
Cycloaddition Strategies
While less explored for the direct synthesis of the pyrido[2,3-b]oxazine core, cycloaddition reactions represent a powerful tool for the construction of related pyridazine and pyridoxazine scaffolds. For instance, a [4+2] cycloaddition has been utilized to create pyrido[3,2-e][1][2]oxazine systems.[4] The exploration of intramolecular Diels-Alder reactions of appropriately substituted pyridines could offer a novel and convergent approach to the pyrido[2,3-b]oxazine framework.
Therapeutic Applications and Structure-Activity Relationships
The pyrido[2,3-b]oxazine scaffold has shown promise in several therapeutic areas, with the most significant advances being in the field of oncology.
Anticancer Activity: EGFR Tyrosine Kinase Inhibitors
A significant body of research has focused on the development of pyrido[2,3-b]oxazine analogs as potent and selective inhibitors of EGFR-TK, a key target in non-small cell lung cancer (NSCLC).[3] These inhibitors are designed to overcome resistance to existing therapies.
Rational Design and SAR:
The design of these inhibitors often involves a molecular hybridization strategy, combining the pyrido[2,3-b]oxazine core with other pharmacophores known to interact with the EGFR active site, such as pyrimidine and sulfonamide moieties.[3]
Key structure-activity relationship (SAR) insights include:
-
The Pyrido-oxazine Scaffold: This forms the core binding element.
-
Substituents on the Pyridine Ring: Often functionalized via Suzuki cross-coupling to introduce aryl or heteroaryl groups that can form key interactions within the ATP-binding pocket of EGFR.
-
The Sulfonamide Moiety: The nature of the substituent on the sulfonyl group can significantly impact potency and selectivity. For example, a difluorophenyl group has been shown to engage the glycine-rich loop of the kinase.[3]
Data Presentation: In Vitro Anticancer Activity of Pyrido[2,3-b]oxazine Analogs
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 7f | HCC827 (EGFR exon 19 del) | 0.09 | [3] |
| H1975 (EGFR L858R/T790M) | 0.89 | [3] | |
| A549 (WT-EGFR) | 1.10 | [3] | |
| 7g | HCC827 (EGFR exon 19 del) | 0.12 | [3] |
| H1975 (EGFR L858R/T790M) | 1.05 | [3] | |
| A549 (WT-EGFR) | 1.52 | [3] | |
| 7h | HCC827 (EGFR exon 19 del) | 0.15 | [3] |
| H1975 (EGFR L858R/T790M) | 1.21 | [3] | |
| A549 (WT-EGFR) | 1.89 | [3] | |
| Osimertinib | HCC827 (EGFR exon 19 del) | 0.02 | [3] |
| H1975 (EGFR L858R/T790M) | 0.01 | [3] | |
| A549 (WT-EGFR) | 0.48 | [3] |
Mechanism of Action:
Lead compounds have been shown to inhibit EGFR-TK autophosphorylation, leading to the induction of apoptosis in cancer cells.[3] Molecular docking studies have further elucidated the binding modes of these inhibitors within the EGFR active site.[3]
Potential as Antibacterial and Anti-inflammatory Agents
While research into the antibacterial and anti-inflammatory properties of pyrido[2,3-b]oxazines is still in its early stages, related heterocyclic systems have shown promising activity. For example, derivatives of the isomeric pyrido[2,3-b]pyrazine scaffold have demonstrated antibacterial effects.[5][6] Similarly, pyrido[2,3-d]pyridazine derivatives have been investigated as potential anti-inflammatory agents through the dual inhibition of COX-1 and COX-2.[7] These findings suggest that the pyrido[2,3-b]oxazine core could be a valuable template for the development of novel anti-infective and anti-inflammatory drugs. Further screening and derivatization of the pyrido[2,3-b]oxazine scaffold against bacterial and inflammatory targets are warranted.
Physicochemical and Spectroscopic Characterization
The characterization of novel pyrido[2,3-b]oxazine analogs relies on a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the protons and carbons on the fused ring system provide definitive information about the substitution pattern.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as carbonyls in oxazinone derivatives and N-H or O-H stretches.
For example, in a study of pyrido[2,3-b]pyrazine derivatives, the chemical structures were ascertained by NMR and FT-IR.[8]
Visualization of Synthetic and Mechanistic Pathways
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: General synthetic workflows for accessing pyrido[2,3-b]oxazine analogs.
Caption: Mechanism of action for pyrido[2,3-b]oxazine-based EGFR inhibitors.
Conclusion and Future Directions
The pyrido[2,3-b]oxazine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the generation of diverse chemical libraries. While significant progress has been made in the development of anticancer agents targeting EGFR, the full therapeutic potential of this heterocyclic system remains to be explored.
Future research should focus on:
-
Expansion of Biological Screening: Systematic screening of pyrido[2,3-b]oxazine libraries against a broader range of biological targets, including bacterial enzymes, inflammatory mediators, and other kinases, is crucial.
-
Development of Novel Synthetic Methodologies: The exploration of new synthetic routes, such as cycloaddition reactions, could lead to the discovery of novel substitution patterns and stereochemical arrangements.
-
In-depth SAR Studies: Comprehensive SAR studies are needed to understand the structural requirements for activity against different biological targets.
-
Optimization of Pharmacokinetic Properties: Future drug development efforts will require careful optimization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.
This in-depth technical guide serves as a foundation for researchers to build upon, fostering innovation in the discovery and synthesis of the next generation of pyrido[2,3-b]oxazine-based therapeutics.
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A Technical Guide to the Therapeutic Landscape of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Introduction
The 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine core is a privileged heterocyclic scaffold that serves as a critical building block in the synthesis of a diverse array of pharmacologically active molecules. While often acting as a key intermediate, its derivatives have emerged as potent modulators of several key biological pathways, demonstrating significant therapeutic potential across multiple disease areas. The bromine atom at the 6-position not only influences the electronic properties of the ring system but also provides a versatile handle for synthetic diversification, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the most promising therapeutic targets for derivatives of this scaffold. We will delve into the mechanistic basis for their activity, provide detailed experimental protocols for target validation and compound characterization, and present a forward-looking perspective on future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics.
Part 1: Oncology - A Primary Therapeutic Frontier
The most significant and well-validated therapeutic application for pyrido[2,3-b]oxazine derivatives is in oncology. Research has predominantly focused on their ability to inhibit key signaling nodes that drive cancer cell proliferation, survival, and resistance to therapy.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Therapeutic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-AKT pathways. These pathways are central to regulating cell proliferation and survival.[1][2] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a well-established driver in numerous cancers, most notably non-small cell lung cancer (NSCLC).[1] Consequently, EGFR has become a prime target for therapeutic intervention. Pyrido[2,3-b][3][4]oxazine-based compounds have been rationally designed as potent EGFR tyrosine kinase inhibitors (TKIs), demonstrating significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those harboring resistance mutations like T790M.[5]
Mechanism of Action: These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling.[2][5] The ultimate cellular outcomes of effective EGFR inhibition are cell cycle arrest and the induction of apoptosis (programmed cell death).[5]
Caption: EGFR signaling pathway and point of inhibition by pyrido[2,3-b]oxazine derivatives.
Inhibition of Apoptosis Proteins (IAPs)
Therapeutic Rationale: Cancer cells often evade programmed cell death by upregulating Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAPs. These proteins function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis, or by modulating survival signaling pathways like NF-κB.[6] Overcoming this apoptotic block is a key therapeutic strategy. The core 2,3-dihydro-1H-pyrido[2,3-b][3][4]oxazine structure has been identified as an IAP antagonist.[7]
Mechanism of Action: IAP antagonists, also known as SMAC mimetics, mimic the endogenous IAP-binding protein Smac/DIABLO.[6][8] They bind to the BIR domains of IAPs, preventing them from inhibiting caspases. This frees up caspases to execute the apoptotic program.[9] Furthermore, antagonism of cIAP1/2 leads to their auto-ubiquitination and degradation, which in turn stabilizes NIK kinase and activates the non-canonical NF-κB pathway. This can lead to the production of TNF-α, which can then trigger apoptosis in an autocrine or paracrine fashion, further sensitizing cancer cells to death.[10]
Caption: Mechanism of IAP antagonism leading to the induction of apoptosis.
Part 2: Experimental Protocols for Oncological Target Validation
To validate the therapeutic potential of novel 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives, a systematic, multi-tiered experimental approach is required.
Caption: A tiered experimental workflow for evaluating anticancer derivatives.
Protocol: In Vitro EGFR Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the EGFR tyrosine kinase.
Methodology Rationale: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR, providing a clean measure of target potency independent of cellular factors like membrane permeability. The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced.[11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test derivative in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).[11]
-
Enzyme Addition: Add 2 µL of recombinant human EGFR kinase (e.g., 5 nM final concentration) in kinase buffer to each well.[11][12]
-
Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP (at its Km concentration, e.g., 15 µM).[12][13]
-
Reaction Incubation: Incubate for 1 hour at room temperature.[11][13]
-
ADP Detection: Stop the reaction and quantify the ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions. This involves two steps: adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure light output via a luciferase reaction.[11]
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol: Cell Proliferation (MTT) Assay
Objective: To determine the half-maximal growth inhibition (GI₅₀) of a test compound on cancer cell lines.
Methodology Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This allows for the quantification of a compound's cytotoxic or cytostatic effects.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, H1975, HCC827) in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[12][14]
-
Compound Treatment: Treat the cells with serial dilutions of the test derivative for 72 hours.[12]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells. Determine the GI₅₀ value by plotting the inhibition percentage against the compound concentration.
| Cell Line | EGFR Status | Rationale for Use |
| A549 | Wild-Type (overexpressed) | Represents cancers with EGFR overexpression without specific activating mutations. |
| HCC827 | Exon 19 Deletion (Activated) | Represents EGFR-addicted cancers that are initially sensitive to TKIs. |
| NCI-H1975 | L858R/T790M (Resistant) | Represents acquired resistance to first and second-generation EGFR TKIs. |
| BEAS-2B | Normal Lung Epithelium | Used as a non-cancerous control to assess selective cytotoxicity. |
Protocol: Western Blot for EGFR Phosphorylation
Objective: To assess the ability of a test compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology Rationale: Western blotting provides a direct visualization of target engagement by measuring the phosphorylation status of EGFR at specific tyrosine residues (e.g., Y1173).[17] A reduction in the phosphorylated EGFR (p-EGFR) signal relative to the total EGFR signal indicates effective inhibition of the kinase activity in cells.[1]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells (e.g., A431 or HCC827) to ~90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.[12]
-
Inhibitor Treatment: Pre-treat the cells with the test compound at various concentrations for 1-2 hours.[12]
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-50 µg) by boiling in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[1]
-
Incubate with a primary antibody against p-EGFR (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with a primary antibody against total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.[1]
Protocol: Apoptosis Assay via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with a test compound.
Methodology Rationale: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20][21] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[20][21]
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells (e.g., HCC827) with the test compound for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[21]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[21][22]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Part 3: Emerging and Exploratory Therapeutic Targets
Beyond oncology, the pyrido[2,3-b]oxazine scaffold presents opportunities in other therapeutic areas, warranting further investigation.
NADPH Oxidase (NOX) Inhibition for Fibrotic Diseases
Therapeutic Rationale: The NADPH Oxidase (NOX) family of enzymes are major sources of reactive oxygen species (ROS).[3] Excessive ROS production by NOX isoforms, particularly NOX1 and NOX4, is a key driver in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[3][23] ROS can promote the activation of hepatic stellate cells and fibroblasts, leading to excessive extracellular matrix deposition.[23][24] Therefore, inhibiting NOX1 and/or NOX4 is a promising therapeutic strategy for these conditions.[3] Structurally related pyrazolo-pyrido-oxazine diones have been identified as dual NOX1/NOX4 inhibitors.
Mechanism of Action: NOX4 is often induced by pro-fibrotic stimuli like TGF-β.[24] The resulting ROS production can activate downstream signaling pathways, including Akt/mTOR and NF-κB, which promote cellular hypertrophy and fibrosis.[25][26] NOX inhibitors block the enzymatic production of ROS, thereby attenuating these pro-fibrotic signaling cascades.[25]
Caption: NOX4 signaling pathway in fibrosis and point of inhibition.
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism for Pain
Therapeutic Rationale: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons. It acts as a molecular integrator for various noxious stimuli, including heat, acid, and capsaicin.[4][27] Its activation leads to the transmission of pain signals.[4] As such, blocking TRPV1 with antagonists is a promising strategy for treating chronic pain conditions, particularly those involving inflammatory and neuropathic pain.[4][28]
Mechanism of Action: TRPV1 antagonists bind to the receptor and inhibit its activation by noxious stimuli.[4] This prevents the influx of calcium and sodium ions that would normally depolarize the neuron and initiate a pain signal, thereby producing an analgesic effect.[27]
Antimicrobial Applications
Therapeutic Rationale: The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Heterocyclic compounds, including those with a pyrido-oxazine or related pyrido-pyrazine core, have demonstrated antibacterial activity.[29]
Experimental Approach - Minimum Inhibitory Concentration (MIC) Assay: The primary method to screen for antibacterial activity is the determination of the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[30][31]
Brief Protocol (Broth Microdilution):
-
Preparation: Perform two-fold serial dilutions of the test compound in a 96-well plate containing a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).[31]
-
Inoculation: Add a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) to each well.[30][31]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[30][31]
-
Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[30]
Conclusion and Future Directions
Derivatives of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine represent a versatile and promising scaffold for drug discovery. The most compelling evidence to date lies in the development of potent and selective EGFR tyrosine kinase inhibitors for oncology, with clear mechanisms of action and established pathways for preclinical evaluation. The potential for these derivatives to act as IAP antagonists further strengthens their candidacy as anticancer agents, offering an alternative or complementary mechanism to induce apoptosis.
Emerging areas such as the inhibition of NOX enzymes for fibrotic diseases and antagonism of TRPV1 for pain management are exciting frontiers that merit deeper investigation. The foundational work in these areas suggests that the chemical space around the pyrido[2,3-b]oxazine core is rich with therapeutic possibilities. Future work should focus on optimizing lead compounds for selectivity, improving pharmacokinetic profiles, and conducting rigorous in vivo studies to translate the in vitro promise into tangible therapeutic candidates.
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Methodological & Application
Synthesis Protocol for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Key Heterocyclic Scaffold
An Application Note for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a heterocyclic compound of significant interest in medicinal chemistry. Pyrido-oxazines are recognized as a valuable class of heterocycles with promising biological activities, serving as foundational scaffolds in the development of novel therapeutic agents, particularly in oncology.[1][2][3] This guide details a reliable two-step synthetic pathway, beginning with the preparation of the crucial intermediate, 2-amino-5-bromopyridin-3-ol, followed by a subsequent cyclization to yield the target molecule. The protocol is designed for researchers in synthetic and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and validation techniques to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Overview
The pyrido[2,3-b]oxazine core is a privileged scaffold in drug discovery, notably explored for its potential as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor in non-small cell lung cancer.[2][3] The bromine substituent at the 6-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
The synthesis strategy presented herein is a robust and logical sequence designed for clarity and efficiency. It is bifurcated into two primary stages:
-
Formation of the Key Precursor: Synthesis of 2-amino-5-bromopyridin-3-ol via nucleophilic aromatic substitution.
-
Heterocycle Construction: Intramolecular cyclization of the precursor with a suitable C2-electrophile to construct the oxazine ring system.
This approach ensures that the requisite functionalities—the amino and hydroxyl groups—are correctly positioned on the pyridine ring before the final ring-closing step.
Caption: High-level overview of the two-step synthesis protocol.
Part I: Synthesis of 2-Amino-5-bromopyridin-3-ol
The successful synthesis of the target molecule hinges on the efficient preparation of its precursor, 2-amino-5-bromopyridin-3-ol. The following protocol is adapted from established procedures for the selective hydrolysis of a dibrominated pyridine derivative.[4]
Rationale and Mechanism
This step involves a nucleophilic aromatic substitution (S_NAr) reaction. The hydroxyl group from potassium hydroxide acts as the nucleophile, displacing one of the bromine atoms on the pyridine ring. The reaction is typically performed under high temperature and pressure in an autoclave to overcome the high activation energy associated with S_NAr on an electron-rich pyridine ring. The presence of a copper catalyst can facilitate this transformation. The 3-position is generally more susceptible to nucleophilic attack than the 5-position in this specific substrate.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-3,5-dibromopyridine | 252.89 | 6.5 g | 25.7 | Starting material. |
| Potassium Hydroxide (85%) | 56.11 | 12.0 g | ~181.8 | Base and nucleophile source. |
| Copper Powder | 63.55 | 0.5 g | 7.87 | Catalyst. |
| Water | 18.02 | 100 mL | - | Solvent. |
| Conc. Hydrochloric Acid | 36.46 | As needed | - | For neutralization. |
| Sodium Chloride | 58.44 | As needed | - | For salting out. |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction solvent. |
| Tetrahydrofuran (THF) | 72.11 | ~30 mL | - | Extraction co-solvent. |
| Sodium Sulfate (Anhydrous) | 142.04 | As needed | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | As needed | - | For chromatography. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a suitable autoclave, combine 2-amino-3,5-dibromopyridine (6.5 g), potassium hydroxide (12.0 g), copper powder (0.5 g), and water (100 mL).[4]
-
Inerting: Seal the autoclave and purge thoroughly with nitrogen gas to create an inert atmosphere. This prevents potential side reactions and ensures safety at high temperatures.
-
Reaction: Stir the mixture vigorously and heat to 170 °C for 10 hours. The internal pressure will increase significantly; ensure the equipment is rated for these conditions.[4]
-
Work-up - Neutralization: After cooling the autoclave to room temperature, carefully vent and open it. Transfer the dark-colored solution to a large beaker. Neutralize the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 7.[4]
-
Work-up - Extraction: Saturate the neutralized solution with sodium chloride to decrease the solubility of the organic product in the aqueous phase. Extract the mixture three times with a warm 9:1 mixture of ethyl acetate/tetrahydrofuran (e.g., 100 mL per extraction).[4]
-
Drying and Filtration: Combine the organic extracts. Filter through a pad of a filter aid like Hyflo or Celite to remove fine particulates. Dry the filtered organic phase over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The residue should be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-amino-5-bromopyridin-3-ol.[4][5] The expected product is a solid with a melting point in the range of 205–208 °C.[4]
Part II: Cyclization to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This second stage constructs the oxazine ring via a tandem nucleophilic substitution reaction. The bifunctional intermediate, containing both a nucleophilic amine and a hydroxyl group, reacts with a dielectrophile like 1,2-dibromoethane.
Rationale and Mechanism
The reaction proceeds via a Williamson ether synthesis followed by an intramolecular N-alkylation. A strong base is required to deprotonate the phenolic hydroxyl group, forming a much more potent phenoxide nucleophile. This phenoxide attacks one of the electrophilic carbons of 1,2-dibromoethane in an S_N2 reaction, displacing a bromide ion. This is followed by a second, intramolecular S_N2 reaction where the amino group attacks the remaining bromo-ethyl moiety, closing the six-membered ring.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-Amino-5-bromopyridin-3-ol | 189.01 | 1.0 g | 5.29 | Intermediate from Part I. |
| 1,2-Dibromoethane | 187.86 | 1.09 g (0.5 mL) | 5.82 | C2-electrophile. |
| Potassium Carbonate (Anhydrous) | 138.21 | 2.18 g | 15.87 | Base. |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous, polar aprotic solvent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-5-bromopyridin-3-ol (1.0 g) and anhydrous potassium carbonate (2.18 g) in anhydrous DMF (20 mL).
-
Addition of Electrophile: Stir the suspension vigorously. Slowly add 1,2-dibromoethane (0.5 mL) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice water (~100 mL). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove DMF and inorganic salts, followed by a wash with a small amount of cold diethyl ether or ethanol to remove non-polar impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography if necessary to yield the final product, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical final step. A combination of spectroscopic methods should be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the number of protons, their chemical environments, and their coupling patterns. Expect to see signals for the two aromatic protons on the pyridine ring and the two methylene groups (-O-CH₂- and -N-CH₂-) of the oxazine ring, as well as the N-H proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight of the product (215.05 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible as M and M+2 peaks of nearly equal intensity.
-
IR (Infrared Spectroscopy): To identify key functional groups, such as the N-H stretch of the secondary amine and C-O-C stretches of the ether linkage.
Caption: Logical workflow for the characterization and validation of the final compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: 2-Amino-3,5-dibromopyridine and 1,2-dibromoethane are toxic and should be handled with care. Potassium hydroxide is corrosive. DMF is a skin irritant and should be handled cautiously.
-
Procedure: The high-pressure reaction in Part I must be conducted behind a blast shield, and the autoclave must be operated by trained personnel.
References
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
- Patil, S. A., et al. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Synfacts.
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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ResearchGate. (2006). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]
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Deshmukh, S. J., et al. (2024). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
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International Journal of Scientific & Social Science Transactions. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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PubMed. (2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Retrieved from [Link]
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The Paradigm Shift: Understanding Microwave-Assisted Organic Synthesis (MAOS)
An Application Guide to the Microwave-Assisted Synthesis of Oxazine Derivatives
Abstract: Oxazine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Traditional synthetic routes to these valuable heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. This application note provides a comprehensive guide to the use of Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that dramatically accelerates the synthesis of oxazine derivatives.[4][5] We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols for the synthesis of diverse oxazine scaffolds, and offer expert insights into optimizing reaction parameters for enhanced efficiency, yield, and purity.
Conventional organic synthesis relies on conductive heating, where an external source (like an oil bath) slowly transfers thermal energy through the vessel walls to the solvent and reactants.[6] This process is often slow and inefficient, leading to temperature gradients within the reaction mixture. MAOS revolutionizes this process by utilizing direct dielectric heating.[4]
The Engine of Acceleration: Core Heating Mechanisms
Microwave energy interacts directly with polar molecules in the reaction mixture, generating heat through two primary mechanisms: Dipolar Polarization and Ionic Conduction.[4][6][7]
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, continuously attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant molecular reorientation creates friction, which is dissipated as heat.[7][8] The efficiency of this energy transfer is dependent on the dielectric properties of the molecules, particularly the solvent.[9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from a salt or ionic liquid), they will migrate back and forth under the influence of the oscillating electric field. Collisions caused by this rapid ion movement generate heat.[10]
This direct and instantaneous energy transfer results in rapid, uniform, and volumetric heating of the reaction mixture, bypassing the thermal conductivity limitations of the vessel.[6][7] This often leads to localized superheating, allowing the reaction to reach temperatures far above the solvent's conventional boiling point in sealed vessels, dramatically accelerating reaction rates.[8]
Caption: Core mechanisms of microwave-assisted heating.
Why MAOS is a Greener Technology
MAOS aligns with several core principles of green chemistry.[11] The dramatic reduction in reaction times—from hours to mere minutes—significantly lowers energy consumption.[9] Enhanced reaction efficiency and selectivity often lead to higher yields and purer products, minimizing by-product formation and simplifying purification.[5][12] Furthermore, MAOS is highly compatible with solvent-free conditions or the use of environmentally benign solvents like water or ethanol, reducing reliance on hazardous substances.[4][11]
Experimental Design: Causality Behind Key Choices
A successful microwave-assisted synthesis is not merely about "heating faster." It requires a thoughtful approach to the selection of solvents, reagents, and safety protocols.
Strategic Solvent Selection
The choice of solvent is critical as it is often the primary medium for absorbing microwave energy. Solvents are classified based on their ability to convert microwave energy into heat, a property quantified by the dissipation factor, tan δ.[11][13]
-
High Absorbers (tan δ > 0.5): Solvents like ethanol, ethylene glycol, and DMSO are excellent microwave absorbers and heat very rapidly.[11] They are ideal for driving reactions that require significant thermal energy.
-
Medium Absorbers (tan δ 0.1–0.5): Solvents such as water and acetonitrile are effective absorbers and offer good control over the heating rate.[13][14]
-
Low Absorbers (tan δ < 0.1): Non-polar solvents like hexane, toluene, and dioxane are microwave-transparent.[4][14] They are generally unsuitable for MAOS unless a reactant or a catalyst within the mixture is a strong absorber, or if a passive heating element (a susceptor) is added.
Field Insight: For multicomponent reactions, if one of the reactants is a polar solid or a salt, a solvent-free "dry media" approach can be exceptionally efficient. The microwave energy couples directly with the polar reactant, creating localized hot spots that drive the reaction to completion without the need for a bulk solvent.[4][13]
Safety: The Paramount Consideration
Modern laboratory microwave reactors are sophisticated instruments with built-in safety features for monitoring temperature and pressure in real-time.[15] However, safe operation is non-negotiable.
-
NEVER Use a Domestic Microwave Oven: Kitchen ovens lack the necessary temperature/pressure sensors, magnetic stirring, and corrosion-resistant cavities required for chemical synthesis. Their use poses a significant risk of explosion and exposure to volatile chemicals.[15]
-
Pressure Management: When heating solvents above their boiling points in a sealed vessel, pressure will build. Always be aware of the pressure limits of the reaction vessel and the instrument. Start with small-scale reactions to assess the kinetics and potential for rapid pressure increases.[15]
-
Stirring is Crucial: Ensure adequate stirring to prevent localized superheating, which can lead to thermal decomposition of reagents or vessel failure.[15]
Caption: General experimental workflow for microwave synthesis.
Application Protocols: Synthesis of Key Oxazine Scaffolds
The following protocols have been selected to demonstrate the versatility and efficiency of MAOS for constructing different classes of oxazine derivatives.
Protocol 1: Solvent-Free Synthesis of 2H-3,1-Benzoxazine-2,4(1H)-diones
This one-step protocol highlights the power of MAOS under solvent-free conditions, offering a dramatic reduction in reaction time compared to conventional methods for producing these versatile synthetic intermediates.[16][17]
Methodology:
-
To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add a phthalic anhydride derivative (1.0 mmol).
-
In a fume hood, carefully add trimethylsilyl azide (TMSA) (1.0 mmol, 1.0 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 8 minutes with stirring.
-
After the reaction, cool the vessel to room temperature using compressed air.
-
The resulting solid is washed with diethyl ether (2 x 3 mL) to afford the pure benzoxazine-2,4-dione product.
Rationale & Insights: This reaction proceeds efficiently without a solvent because the reactants themselves can absorb sufficient microwave energy. The sealed vessel contains the volatile TMSA and allows the reaction to proceed quickly at a controlled temperature. The conventional heating method requires 17 hours to achieve a comparable yield, showcasing the profound rate enhancement of MAOS.[16][18]
Caption: Reaction for 2H-3,1-Benzoxazine-2,4(1H)-diones.
Protocol 2: Multicomponent Synthesis of 3,4-dihydro-2H-benzo[b][6][8]oxazines
Multicomponent reactions (MCRs) are a cornerstone of efficient drug discovery, building molecular complexity in a single step. MAOS is exceptionally well-suited for accelerating these reactions. This protocol describes a one-pot, three-component synthesis of biologically active 1,4-oxazines.[19][20]
Methodology:
-
In a 10 mL microwave vial, combine a substituted 2-aminophenol (1.0 mmol), a substituted benzaldehyde (1.0 mmol), and a phenacyl bromide (1.0 mmol).
-
Add cesium carbonate (Cs₂CO₃) as a base catalyst (1.5 mmol).
-
Add a few drops of aqueous ethanol to create a slurry.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring for 3-5 minutes at 100°C.
-
Monitor the reaction progress by TLC.
-
After cooling, purify the crude product using silica gel column chromatography.
Rationale & Insights: This MCR builds the complex oxazine ring system rapidly. The small amount of polar aqueous ethanol acts as an efficient medium for absorbing microwave energy and facilitating the dissolution of the Cs₂CO₃ catalyst. The base is crucial for deprotonating the phenol and enabling the subsequent cyclization steps. Microwave irradiation drastically reduces the reaction time from hours under conventional reflux to just a few minutes, with improved yields and purity.[19]
Caption: Multicomponent synthesis of 1,4-oxazines.
Protocol 3: Catalytic, Solvent-Free Synthesis of Naphthoxazine Derivatives
This protocol demonstrates a solvent-free, catalytic MCR for synthesizing naphthoxazine derivatives, which are prominent in many biologically active molecules.[21][22]
Methodology:
-
In a sealed microwave vial, mix 1-naphthol (1.0 mmol), a substituted aniline (1.0 mmol), and formalin (37% aqueous formaldehyde solution, 1.0 mmol).
-
Add montmorillonite clay as a solid acid catalyst.
-
Seal the vial and irradiate under microwave conditions for 5-7 minutes.
-
Upon completion, cool the reaction mixture.
-
Add ethanol and stir to precipitate the product.
-
Filter the solid product and wash with cold ethanol to achieve high purity without chromatography.
Rationale & Insights: Montmorillonite clay serves as both a catalyst and a microwave absorber. This "greener" protocol avoids toxic solvents and simplifies the work-up procedure, as the product often precipitates in high purity.[21] The efficiency is remarkable, producing yields up to 98% in minutes.[21][22]
Data Summary: MAOS vs. Conventional Heating
The advantages of microwave-assisted synthesis are most clearly illustrated by direct comparison with traditional methods.
| Product Class | Method | Reaction Time | Yield (%) | Reference |
| 2H-3,1-Benzoxazine-2,4(1H)-dione | Conventional | 17 hours | ~70% | [16][18] |
| Microwave | 8 minutes | ~85% | [16][18] | |
| Guaiacol-derived Benzoxazines | Conventional | 90 - 180 minutes | Good | [18] |
| Microwave | 6 minutes | Good | [18] | |
| Benzo[b][6][7]oxazines (MCR) | Conventional | Several hours | Moderate | [19] |
| Microwave | 3-5 minutes | 70-86% | ||
| Naphthoxazines (MCR) | Conventional | Hours | Lower | [21] |
| Microwave | 5-7 minutes | up to 98% | [21][22] |
Product Characterization
Confirmation of the synthesized oxazine derivatives is achieved using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the disappearance of starting material carbonyls (C=O) and the appearance of N-H or C-O-C stretches characteristic of the oxazine ring.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure, confirming the formation of the heterocyclic ring and the relative positions of substituents.[23][24]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[23]
Conclusion and Future Outlook
Microwave-assisted synthesis provides a powerful, efficient, and environmentally benign platform for the rapid generation of oxazine derivatives. By significantly reducing reaction times, improving yields, and enabling solvent-free conditions, MAOS has become an indispensable tool for researchers, scientists, and drug development professionals.[5][25] This technology accelerates the discovery-to-development pipeline by allowing for the rapid synthesis and screening of compound libraries, ultimately facilitating the identification of new therapeutic agents. As the demand for sustainable chemical practices grows, the adoption of MAOS is set to become even more widespread in both academic and industrial laboratories.
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
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Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
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MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
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Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences. [Link]
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Microwave synthesis: a green method for benzofused nitrogen heterocycles. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
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Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health (NIH). [Link]
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Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
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Microwave-Assisted Synthesis in Water as Solvent. ACS Publications. [Link]
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Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research. [Link]
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Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Taylor & Francis Online. [Link]
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A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
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Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Semantic Scholar. [Link]
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Microwave-assisted synthesis of novel[6][7] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkivoc. [Link]
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PART - 1 INTRODUCTION. BS Publications. [Link]
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Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. scite.ai. [Link]
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Microwave-assisted one-pot synthesis of benzo[b][6][7]oxazin-3(4H)-ones via Smiles rearrangement. ResearchGate. [Link]
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Novel and Efficient Microwave-Assisted Three Component Reaction for the Synthesis Ofoxazine Derivatives. Oriental Journal of Chemistry. [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
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Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. Journal of Drug Delivery and Therapeutics. [Link]
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Microwave-assisted synthesis of novel[6][7] oxazine derivatives as potent anti- bacterial and antioxidant agents. ResearchGate. [Link]
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Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. ResearchGate. [Link]
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Greener, Simple and Efficient Synthesis of Some Oxazine-2-amine Derivatives by Preheated Fly-Ash Catalyzed Cyclization of Aryl C. SciSpace. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. [Link]
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Microwave-assisted Synthesis and antifungal activity of coumarin[8,7-e][4][7]oxazine derivatives. PubMed. [Link]
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Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. ResearchGate. [Link]
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Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
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Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC. [Link]
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A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. IJPPR. [Link]
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Synthesis and characterization of new Oxazine , Thiazine and Pyrazol derived from chalcones. Iraqi Journal of Science. [Link]
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Novel and Efficient Microwave-Assisted Three Component Reaction for the Synthesis of Oxazine Derivatives. Oriental Journal of Chemistry. [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
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New and efficient synthesis of 1,4-oxazines through the reaction of acetylenic esters and nitrosonaphthols in the presence of phosphine derivatives. Semantic Scholar. [Link]
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One Pot Synthesis of[4][7]-Oxazine and[4][7]-Thiazine Derivatives Under Thermal and Microwave Conditions. ResearchGate. [Link]
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The Strategic Application of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in the Synthesis of Advanced EGFR-TK Inhibitors
Introduction: The Rationale for the Pyrido[2,3-b]oxazine Scaffold in EGFR-TKI Design
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2] Small-molecule Tyrosine Kinase Inhibitors (TKIs) have emerged as a cornerstone of targeted cancer therapy, acting as ATP-competitive inhibitors of the EGFR kinase domain to block downstream signaling cascades.[1][3] However, the clinical efficacy of first and second-generation EGFR-TKIs is often hampered by the development of drug resistance, most notably through the T790M "gatekeeper" mutation.[4]
This has driven the development of third-generation inhibitors that can effectively target both activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize dose-limiting toxicities. In this context, the strategic incorporation of novel heterocyclic scaffolds is paramount. The pyrido[2,3-b]oxazine core, and specifically its functionalized derivative 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine , has been identified as a privileged scaffold for the development of potent and selective next-generation EGFR-TKIs.
This application note provides a detailed guide for researchers and drug development professionals on the utilization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a key starting material in the synthesis of advanced EGFR-TKIs. We will delve into the mechanistic basis for its selection, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) that underscore its utility.
Mechanistic Insight: How Pyrido[2,3-b]oxazine-Based Inhibitors Target EGFR
EGFR-TKIs function by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation of tyrosine residues and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways.[5] The pyrido[2,3-b]oxazine scaffold serves as a bioisostere for other hinge-binding motifs found in established EGFR inhibitors. Its rigid, bicyclic structure provides a well-defined vector for positioning key pharmacophoric elements within the active site.
Molecular docking studies have shown that inhibitors derived from this scaffold can effectively engage with key residues in the EGFR active site.[6][7] The pyridine nitrogen, for instance, can form a crucial hydrogen bond with the hinge region residue Met793, a canonical interaction for many potent EGFR inhibitors. The oxazine ring contributes to the overall shape and rigidity of the molecule, while the bromine atom at the 6-position (or 7-position depending on the numbering convention) provides a versatile synthetic handle for introducing further complexity and optimizing target engagement through palladium-catalyzed cross-coupling reactions.[7][8]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for TKIs derived from the pyrido[2,3-b]oxazine scaffold.
Caption: General synthetic workflow for EGFR-TKIs.
Detailed Experimental Protocols
The following protocols are based on established procedures for the synthesis of pyrido[2,3-b]oxazine-based EGFR inhibitors. [7][8]All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware and anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of 7-Bromo-1-((2,5-difluorophenyl)sulfonyl)-2,3-dihydro-1H-pyrido[2,3-b]o[7][8]xazine (Intermediate 1)
-
Causality: This step introduces the 2,5-difluorophenylsulfonyl group onto the pyridooxazine core. The fluorine substituents can enhance binding affinity and modulate physicochemical properties like metabolic stability. Pyridine acts as a base to neutralize the HCl generated during the reaction.
| Reagent | Molar Eq. | MW | Amount | Moles |
| 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b]o[7][8]xazine | 1.0 | 215.05 g/mol | 4.0 g | 18.6 mmol |
| Dichloromethane (DCM) | - | - | 40.0 mL | - |
| Pyridine | 3.0 | 79.10 g/mol | 4.5 mL | 56.0 mmol |
| 2,5-Difluorobenzenesulfonyl chloride | 1.2 | 212.61 g/mol | 4.75 g | 22.4 mmol |
Step-by-Step Procedure:
-
To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[7][8]xazine (4.0 g, 18.6 mmol) in dichloromethane (40.0 mL) in a round-bottom flask, add pyridine (4.5 mL, 56.0 mmol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 2,5-difluorobenzenesulfonyl chloride (4.75 g, 22.4 mmol) to the cooled solution.
-
Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Miyaura Borylation to Yield the Boronate Ester (Intermediate 2)
-
Causality: This reaction converts the aryl bromide into a more reactive boronate ester, which is a key intermediate for the subsequent Suzuki coupling. Pd(dppf)Cl2 is an effective catalyst for this transformation, and potassium acetate (KOAc) acts as a base to facilitate the catalytic cycle.
| Reagent | Molar Eq. |
| Intermediate 1 | 1.0 |
| Bis(pinacolato)diboron | 1.1 |
| Pd(dppf)Cl2 | 0.03 |
| Potassium Acetate (KOAc) | 3.0 |
| 1,4-Dioxane | - |
Step-by-Step Procedure:
-
In an oven-dried flask, combine Intermediate 1, bis(pinacolato)diboron (1.1 eq.), Pd(dppf)Cl2 (0.03 eq.), and potassium acetate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the mixture to room temperature.
-
The resulting boronate ester intermediate is often used in the next step in situ without purification to avoid decomposition.
Protocol 3: Suzuki Cross-Coupling to Synthesize Final EGFR-TKI
-
Causality: This is the final bond-forming reaction, coupling the boronate ester with a heterocyclic halide (e.g., a substituted chloropyrimidine). This step is crucial for installing the moiety that interacts with the front pocket of the EGFR active site, which is critical for potency and selectivity.
| Reagent | Molar Eq. |
| Intermediate 2 (from previous step) | 1.0 |
| Substituted Chloropyrimidine | 1.1 |
| Pd Catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) | 0.05 |
| Base (e.g., Na2CO3 or K2CO3) | 2.0 |
| Solvent (e.g., 1,4-Dioxane/Water) | - |
Step-by-Step Procedure:
-
To the crude reaction mixture containing Intermediate 2, add the substituted chloropyrimidine (1.1 eq.).
-
Add the palladium catalyst (0.05 eq.) and an aqueous solution of the base (e.g., 2M Na2CO3, 2.0 eq.).
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction to 80-100 °C and stir until the reaction is complete (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization or preparative HPLC if necessary, to yield the final pure EGFR-TKI.
Structure-Activity Relationship (SAR) Insights
The development of pyrido[2,3-b]oxazine-based EGFR inhibitors has yielded valuable SAR insights that can guide future drug design efforts. [7][8]
-
Pyrido[2,3-b]oxazine Core: This scaffold is essential for activity, acting as the hinge-binding motif. Modifications to this core are generally not well-tolerated.
-
Sulfonamide Moiety: The nature and substitution pattern of the phenylsulfonyl group are critical. Electron-withdrawing groups, such as fluorine atoms on the phenyl ring, are often beneficial for potency. [8]* Pyrimidine Ring: This portion of the molecule extends into the front pocket of the ATP-binding site. Substitutions on the pyrimidine ring can be used to fine-tune selectivity and potency against mutant forms of EGFR. For example, the presence of small alkyl or alkoxy groups can enhance interactions with the hydrophobic pocket. [6]
Biological Activity and Data
Compounds synthesized using this methodology have demonstrated potent inhibitory activity against various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. [7][8][9]The table below summarizes the anti-proliferative activity (IC50) of a lead compound, designated here as Compound 7f , which was synthesized via the described route. [7][8]
| Cell Line | EGFR Status | Compound 7f IC50 (µM) | Osimertinib IC50 (µM) |
|---|---|---|---|
| HCC827 | Exon 19 Deletion | 0.09 | ~0.015 |
| NCI-H1975 | L858R/T790M | 0.89 | ~0.012 |
| A549 | WT-EGFR | 1.10 | ~0.48 |
| BEAS-2B | Normal Lung Cells | > 61 | - |
Data sourced from Yadav et al., RSC Medicinal Chemistry, 2026.[7][8]
The data indicates that Compound 7f exhibits potent activity against both activating (HCC827) and resistance (NCI-H1975) mutations of EGFR, with potency comparable to the clinically approved drug Osimertinib in the HCC827 cell line. [7][8]Importantly, it shows significant selectivity for cancer cells over normal lung cells (BEAS-2B), suggesting a favorable therapeutic window. [7][8]Mechanistic studies have confirmed that these compounds inhibit EGFR-TK autophosphorylation and induce apoptosis in cancer cells. [8]
Conclusion
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a highly valuable and versatile starting material for the synthesis of a new class of potent and selective EGFR tyrosine kinase inhibitors. The synthetic route, involving sulfonylation, Miyaura borylation, and Suzuki cross-coupling, is robust and allows for the modular construction of complex inhibitors. The resulting compounds have demonstrated significant potential for overcoming drug resistance in NSCLC, particularly against the T790M mutation. The detailed protocols and SAR insights provided in this application note are intended to empower researchers in the field of oncology drug discovery to further explore and optimize this promising chemical scaffold.
References
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2026). Novel pyrido[2,3-b]o[7][8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Yadav, V. B., et al. (2026). Novel pyrido[2,3-b]o[7][8]xazine-based EGFR-TK inhibitors. OUCI. [Link]
-
Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. PMC - PubMed Central. [Link]
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2026). Novel pyrido[2,3-b]o[7][8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
-
Yadav, V. B., et al. (2025). Novel pyrido[2,3-b]o[7][8]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]
-
Sithanandam, G., et al. (2009). Differential Effects of Tyrosine Kinase Inhibitors on Normal and Oncogenic EGFR Signaling and Downstream Effectors. AACR Journals. [Link]
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A Review on EGFR-Tyrosine Kinase Inhibitors and their Resistance Mechanisms. (2025). PubMed. [Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Baselga, J. (2004). Epidermal growth factor receptor tyrosine kinase inhibitors. PMC - NIH. [Link]
-
Cheng, H., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Publications. [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. par.nsf.gov [par.nsf.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Scaffold for Targeting EGFR-Driven Non-Small Cell Lung Cancer
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment landscape for these patients, the emergence of drug resistance necessitates the development of novel therapeutic agents. The pyrido[2,3-b]oxazine scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse biological activities.[1] Specifically, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine serves as a key intermediate in the synthesis of potent EGFR-TK inhibitors.[2][3][4] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives as potential therapeutic agents for NSCLC.
Mechanism of Action: Inhibition of EGFR Signaling and Induction of Apoptosis
Derivatives of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine have been shown to be potent inhibitors of EGFR kinase activity.[2][3][4] These compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in NSCLC cells harboring activating EGFR mutations.[2][3]
The primary mechanism involves the disruption of key signaling pathways that are crucial for cancer cell proliferation and survival. By targeting the EGFR tyrosine kinase, these compounds block the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways, which are frequently hyperactivated in NSCLC. A recent study demonstrated that a lead compound derived from the pyrido[2,3-b]oxazine scaffold effectively inhibits EGFR-TK autophosphorylation, leading to significant apoptosis in HCC827 cells, which harbor an EGFR exon 19 deletion.[2]
Caption: Inhibition of the EGFR signaling pathway by a 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative.
Synthesis Protocol
The parent compound, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, is commercially available from suppliers such as Sigma-Aldrich and Fisher Scientific.[5][6][7][8] However, for researchers interested in synthesizing this core structure and its derivatives, a general multi-step synthetic route can be adapted from the literature.[2][9] The synthesis of pyrido-oxazine derivatives often involves a tandem SN2 and SNAr reaction.[9]
A key publication outlines a five-step synthesis for novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors starting from 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][10]oxazine.[2] A similar strategy can be employed for the synthesis of derivatives starting from the 6-bromo isomer.
General Synthetic Scheme for Derivatives:
Caption: General synthetic workflow for derivatization of the core scaffold.
In Vitro Evaluation Protocols
A critical step in the preclinical assessment of any potential anticancer agent is its in vitro evaluation. The following protocols are tailored for the investigation of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives in NSCLC cell lines.
Cell Viability Assay (MTT/XTT)
This assay determines the cytotoxic effect of the compound on cancer cells.
Materials:
-
NSCLC cell lines (e.g., HCC827 for EGFR exon 19 deletion, H1975 for L858R/T790M mutation, A549 for wild-type EGFR).[2]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative stock solution (10 mM in DMSO).
-
MTT or XTT labeling reagent.
-
Solubilization solution (for MTT).
-
96-well plates.
Protocol:
-
Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | EGFR Mutation Status | Compound | IC50 (µM) |
| HCC827 | Exon 19 Deletion | Derivative 7f | 0.09[2][3] |
| NCI-H1975 | L858R/T790M | Derivative 7f | 0.89[2][3] |
| A549 | Wild-Type | Derivative 7f | 1.10[2][3] |
EGFR Kinase Inhibition Assay
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR (wild-type and mutant forms).
-
Kinase assay buffer.
-
ATP.
-
Substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compound.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant EGFR enzyme, and substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method like the ADP-Glo™ assay.
-
Determine the IC50 value for EGFR kinase inhibition.
Western Blot Analysis for EGFR Pathway Modulation
This technique is used to assess the effect of the compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cells.
-
Test compound.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
Protocol:
-
Treat NSCLC cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
In Vivo Evaluation Protocol: NSCLC Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of a potential drug candidate.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID).
-
NSCLC cells (e.g., H1975).[10]
-
Matrigel.
-
Test compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject a suspension of NSCLC cells and Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Pharmacokinetic and ADME Considerations
While specific pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) data for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine are not extensively available in the public domain, these studies are critical for drug development. In silico ADME predictions for some oxazine derivatives have shown good pharmacokinetic properties.[11] Preclinical PK studies in animal models (e.g., rats, mice) are essential to determine parameters such as bioavailability, half-life, and clearance, which will inform dosing strategies for further in vivo studies.
Conclusion
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine represents a valuable starting point for the development of novel EGFR inhibitors for the treatment of NSCLC. The protocols and information provided in this guide offer a framework for researchers to synthesize, evaluate, and characterize derivatives of this promising scaffold. Through a systematic approach encompassing in vitro and in vivo studies, the therapeutic potential of these compounds can be thoroughly investigated, paving the way for the development of next-generation targeted therapies for NSCLC.
References
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Melior Discovery. The A549 Xenograft Model for Lung Cancer. Available from: [Link]
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Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
-
Cho, S. D., Park, Y. D., Kim, J. J., Lee, S. G., Ma, C., Song, S. Y., ... & Yoon, Y. J. (2003). A one-pot synthesis of pyrido[2,3-b][3][10]oxazin-2-ones. The Journal of organic chemistry, 68(22), 8564-8566.
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Impressions@MAHE. (2025). Novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
- AACR Journals. (2007). Tumor Growth Inhibition with Cetuximab and Chemotherapy in Non–Small Cell Lung Cancer Xenografts Expressing Wild-type and Mutated Epidermal Growth Factor Receptor. Clinical Cancer Research, 13(20), 6173-6182.
- Oncotarget. (2017). Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts. Oncotarget, 8(12), 19933–19943.
- MDPI. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5482.
- NIH. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6067-6083.
- PubMed. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7057-7061.
- Thieme. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. Synthesis, 50(15), 2977-2984.
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RSC Publishing. (2025). Novel pyrido[2,3-b][3][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
- PubMed. (2021). Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. Molecules, 26(18), 5482.
- MDPI. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. Molecules, 27(4), 1265.
- MDPI. (2020).
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ResearchGate. (2003). A One-Pot Synthesis of Pyrido[2,3-b][3][10]oxazin-2-ones. Available from: [Link]
- NIH. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(22), 5472.
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MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. Available from: [Link]
- ResearchGate. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
-
ResearchGate. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][2][10]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction.
- ResearchGate. (2025). Heterocycles in Drugs and Drug Discovery.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organic Synthesis, 19(3), 266-288.
- Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. (2025). Current Drug Metabolism, 26(1).
- NIH. (2012). Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer. The Journal of Molecular Diagnostics, 14(3), 284-293.
- International Journal of New Chemistry. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
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Application Notes and Protocols: Evaluating the Cytotoxicity of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives using the MTT Assay
Introduction: The Gateway to Therapeutic Potential
In the landscape of drug discovery and development, the initial assessment of a novel chemical entity's interaction with living cells is a critical checkpoint.[1] For promising new scaffolds like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives, which hold potential in medicinal chemistry, a thorough evaluation of cytotoxicity is fundamental.[2] This process not only identifies potential therapeutic agents, particularly in oncology, but also flags compounds with unacceptable toxicity profiles early on, saving invaluable time and resources.[1][3]
Among the arsenal of in vitro cytotoxicity assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay stands as a cornerstone method.[4] It is a reliable, quantitative, and cost-effective colorimetric assay widely used to measure cellular metabolic activity, which in most cases, serves as a direct indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This document provides a comprehensive, field-tested protocol for applying the MTT assay to screen this novel class of heterocyclic compounds, guiding researchers from experimental design to data interpretation.
The Scientific Principle: A Measure of Mitochondrial Vigor
The MTT assay's elegance lies in its simple biochemical foundation. The protocol hinges on the ability of metabolically active cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[8] This conversion is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria.[5]
Therefore, the quantity of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6] A reduction in the purple color in treated cells compared to untreated controls indicates a loss of metabolic activity, suggesting either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect).
Caption: Mechanism of the MTT reduction in viable cells.
Protocol Application for Pyrido[2,3-b]oxazine Scaffolds
While a specific protocol for "6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" derivatives may not be individually published, the MTT assay is a standard and appropriate method for evaluating novel heterocyclic compounds. Published studies on similar structures, such as pyrido[2,3-b][7]oxazine-based inhibitors, have successfully employed the MTT assay to determine their anti-proliferative effects and calculate IC₅₀ values.[9][10] The primary objective is to establish a dose-response relationship, quantifying the concentration at which these derivatives inhibit cellular metabolic function by 50% (IC₅₀).[11]
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well microtiter plates.
Part 1: Materials and Reagent Preparation
Materials:
-
"6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" derivatives
-
Appropriate cancer and non-cancerous cell lines
-
96-well flat-bottom sterile tissue culture plates
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Multichannel pipettor and sterile tips
-
Microplate reader (ELISA reader) capable of reading absorbance at 570 nm and 630 nm.
Reagent Preparation:
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store in light-protected tubes at 4°C for up to one month or at -20°C for longer-term storage. Causality: Filtering removes any potential microbial contamination, and protection from light prevents the degradation of the light-sensitive MTT reagent.[12]
-
-
Test Compound Stock Solutions (e.g., 10-100 mM):
-
Dissolve the pyrido[2,3-b]oxazine derivatives in 100% DMSO to create a high-concentration stock. The exact concentration will depend on the compound's solubility.
-
Store stock solutions at -20°C. Causality: DMSO is a common solvent for organic compounds. A high-concentration stock minimizes the final concentration of DMSO in the cell culture wells, which can be toxic to cells at levels typically above 0.5%.
-
Part 2: Experimental Workflow
The entire workflow should be performed under sterile conditions in a biological safety cabinet.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Select appropriate cell lines. For initial screening, a panel including relevant cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., HEK293 or MRC-5) is recommended to assess selectivity.[4][11][13]
-
Harvest cells that are in a healthy, logarithmic growth phase.
-
Perform a cell count and calculate the cell suspension volume needed to achieve the optimal seeding density. This must be determined empirically for each cell line but generally falls within the range in Table 1.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. To mitigate the "edge effect," avoid using the outermost wells or fill them with 100 µL of sterile PBS.[14]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
| Cell Line Type | Typical Seeding Density (cells/well) | Rationale |
| Fast-growing (e.g., HeLa, HEK293) | 3,000 - 7,000 | Prevents overconfluence during the assay period. |
| Slow-growing (e.g., MCF-7) | 8,000 - 15,000 | Ensures a sufficient metabolic signal for detection. |
| Non-adherent (Suspension) | 20,000 - 50,000 | Higher density needed to generate a robust signal. |
| Table 1: Recommended cell seeding densities for a 96-well plate format. Densities should be optimized for each specific cell line and incubation time.[12][14][15] |
-
Compound Treatment (Day 2):
-
Observe the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of your pyrido[2,3-b]oxazine derivatives from the DMSO stock in complete culture medium. A typical screening range might be from 0.01 µM to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of your test compounds.
-
Crucial Controls: Include the following controls on every plate:
-
Untreated Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (vehicle control). This represents 100% viability.
-
Blank Control: Wells containing only culture medium (no cells). This is used for background subtraction.
-
Compound Interference Control: Wells with medium and the highest concentration of the test compound (no cells) to check if the compound itself reacts with MTT.[16]
-
-
Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).
-
-
MTT Assay (Day 4 or 5):
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
-
After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cell layer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm .
-
It is recommended to also measure the absorbance at a reference wavelength of 630 nm or 650 nm to account for background absorbance from cell debris or air bubbles.
-
Data Analysis and Interpretation
-
Correct for Background: For each well, subtract the reference wavelength OD from the 570 nm OD. Then, subtract the average OD of the blank control wells from all experimental and control wells.
-
Corrected OD = (OD₅₇₀ - OD₆₃₀) - Average Blank OD
-
-
Calculate Percentage Viability: Normalize the data to the untreated (vehicle) control to determine the percentage of viable cells in each treated well.
-
Generate Dose-Response Curve and Determine IC₅₀:
-
Using graphing software (e.g., GraphPad Prism), plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[19]
-
Perform a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope).[17]
-
The software will calculate the IC₅₀ value , which is the concentration of the compound that results in a 50% reduction in cell viability.[17][20]
-
Troubleshooting and Scientific Integrity
A self-validating protocol anticipates potential issues. Below are common challenges and their expert-driven solutions.
| Problem | Potential Cause(s) | Solution(s) |
| High Background Absorbance | - Microbial contamination of medium.- Phenol red or serum in medium interfering.- Compound directly reduces MTT. | - Use fresh, sterile reagents and aseptic technique.[15][21]- Use a background control (medium only) for subtraction.- Run a compound-only control (no cells) to test for chemical interference.[16] |
| Low Absorbance Readings | - Cell seeding density is too low.- Insufficient incubation time with MTT.- Cells are unhealthy or not proliferating. | - Optimize cell number to ensure the OD of the control is in the linear range (typically 0.75-1.25).[15]- Increase MTT incubation time (up to 4 hours).- Ensure cells are in the log growth phase before seeding.[15] |
| Inconsistent Replicates | - Inaccurate pipetting.- Incomplete solubilization of formazan crystals.- "Edge effect" due to uneven evaporation. | - Use a calibrated multichannel pipettor.- Ensure crystals are fully dissolved by gentle shaking before reading.[14]- Do not use the outer wells for experimental samples; fill them with sterile PBS or medium.[14] |
| Increased OD with Higher Dose | - Compound is causing cellular stress, leading to increased metabolic activity before death.- Compound precipitates and interferes with OD reading. | - Visually inspect cells for morphological changes or precipitation.- Extend the incubation time or test higher concentrations to capture the cytotoxic drop-off.[16]- Consider an alternative cytotoxicity assay if interference persists. |
| Table 2: Common MTT assay troubleshooting guide. |
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
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The Faraday Discussions. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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Bahuguna, A., Khan, I., Bajpai, V. K., & Kang, S. C. (2017). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
YouTube. (2020). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]
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SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
-
Protocol-Online. (n.d.). Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. Retrieved from [Link]
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ResearchGate. (2024). MTT assay for synthesized compounds. Cells were treated with compounds.... Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel pyrido[2,3-b][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
PubMed. (2002). Synthesis and cytotoxicity evaluation of 6,11-dihydro-pyridazo- and 6,11-dihydro-pyrido[2,3-b]phenazine-6,11-diones. Retrieved from [Link]
-
PubMed. (2025). Novel pyrido[2,3- b][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
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Application Notes and Protocols for Western Blot Analysis of EGFR-TK Autophosphorylation with Pyrido-oxazine Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the Western blot analysis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) autophosphorylation, with a specific focus on evaluating the efficacy of novel pyrido-oxazine inhibitors. This document is designed to offer not just a protocol, but a deeper understanding of the experimental rationale, ensuring robust and reproducible results.
Scientific Background: EGFR Signaling and the Rise of Pyrido-oxazine Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating cellular processes such as proliferation, differentiation, and survival.[1] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, triggering its intrinsic kinase activity and leading to the autophosphorylation of several tyrosine residues within its C-terminal domain.[2] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime therapeutic target.[5]
Pyrido-oxazine derivatives have emerged as a promising class of EGFR-TK inhibitors.[6][7] Mechanistic studies have demonstrated that these compounds can effectively inhibit EGFR-TK autophosphorylation, leading to apoptosis in cancer cells.[6][8] Their potential to target resistance mutations in non-small cell lung cancer (NSCLC) makes them a subject of intense research.[6][7] Western blotting is a cornerstone technique to directly measure the inhibitory effect of these compounds on EGFR activation by quantifying the levels of phosphorylated EGFR (p-EGFR).[5]
Experimental Design: A Self-Validating System
A robust Western blot experiment for assessing inhibitor efficacy is built on a foundation of proper controls and a logical workflow. The following diagram illustrates the key stages of the experimental process.
Caption: A logical workflow for Western blot analysis of EGFR inhibition.
Detailed Protocols
Cell Culture and Treatment
Causality: The choice of cell line is critical. A431 cells are a common model due to their high expression of wild-type EGFR.[9][10] For studying inhibitors targeting resistance mutations, cell lines like H1975 (L858R/T790M double mutation) and HCC827 (exon 19 deletion) are appropriate.[6][7] Serum starvation is essential to reduce basal EGFR phosphorylation, thereby ensuring that the observed signal is a direct result of EGF stimulation.[11][12]
Protocol:
-
Cell Seeding: Plate cells (e.g., A431, H1975, or HCC827) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 16-24 hours.[11][13] This step is crucial to minimize basal receptor activity.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of the pyrido-oxazine inhibitor (or vehicle control, e.g., DMSO) for 1-4 hours. The concentration range should be determined based on prior cytotoxicity assays (e.g., MTT) and known IC50 values.[6][7]
-
EGF Stimulation: Stimulate the cells with EGF (typically 50-100 ng/mL) for 5-15 minutes at 37°C to induce EGFR autophosphorylation.[14]
-
Harvesting: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Western Blotting
Causality: The use of phosphatase and protease inhibitors in the lysis buffer is non-negotiable to preserve the phosphorylation state of EGFR.[11] For phospho-protein detection, Bovine Serum Albumin (BSA) is the preferred blocking agent over milk, as milk contains phosphoproteins (casein) that can lead to high background.[5] Probing for total EGFR is essential for normalizing the phospho-EGFR signal, ensuring that any observed decrease in phosphorylation is due to inhibitor activity and not variations in protein loading.
Protocol:
-
Cell Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Reprobing (for Total EGFR): After imaging, the membrane can be stripped of the antibodies and reprobed with a primary antibody for total EGFR to serve as a loading control.[5]
Data Presentation and Interpretation
Quantitative analysis of Western blots is crucial for determining the efficacy of the inhibitors. Densitometry is used to measure the intensity of the bands corresponding to p-EGFR and total EGFR.
Densitometry Analysis
Software such as ImageJ can be used for densitometric analysis. The ratio of the p-EGFR signal to the total EGFR signal is calculated to normalize for any variations in protein loading.
Tabular Representation of Results
The results should be presented in a clear and concise table, allowing for easy comparison between different treatment conditions.
| Treatment Group | Inhibitor Conc. (µM) | p-EGFR Intensity (Arbitrary Units) | Total EGFR Intensity (Arbitrary Units) | p-EGFR / Total EGFR Ratio | Fold Change vs. EGF Control |
| Untreated | 0 | 150 | 5000 | 0.03 | 0.10 |
| EGF (100 ng/mL) | 0 | 4500 | 5100 | 0.88 | 1.00 |
| EGF + Inhibitor 7f | 0.1 | 2300 | 4900 | 0.47 | 0.53 |
| EGF + Inhibitor 7f | 1.0 | 500 | 5050 | 0.10 | 0.11 |
| EGF + Inhibitor 7f | 10.0 | 180 | 5000 | 0.04 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Mechanism of Action
A clear understanding of the EGFR signaling pathway and the specific sites of autophosphorylation is essential for interpreting the experimental results.
Caption: EGFR signaling pathway and the inhibitory action of pyrido-oxazine compounds.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No/Weak p-EGFR Signal | - Inefficient EGF stimulation. - Inhibitor concentration too high. - Phosphatase activity during lysis. - Primary antibody not optimal. | - Confirm EGF activity and stimulation time. - Perform a dose-response curve for the inhibitor. - Always use fresh phosphatase inhibitors. - Titrate the primary antibody concentration. |
| High Background | - Blocking agent is inappropriate (e.g., milk). - Insufficient washing. - Antibody concentration too high. | - Use 5% BSA in TBST for blocking. - Increase the number and duration of washes. - Optimize primary and secondary antibody dilutions. |
| Inconsistent Results | - Uneven protein loading. - Inconsistent incubation times. | - Carefully perform protein quantification and loading. - Standardize all incubation and washing steps. - Always normalize to total EGFR. |
References
-
Deshmukh, S. R., et al. (2024). Novel pyrido[2,3-b][6][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Yadav, V. B., et al. (2024). Novel Pyrido[2,3-b][6][11]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. PubMed. [Link]
-
Chan, G., and Shilo, B. Z. (1998). The Transcription Factor AP-1 Is Required for EGF-induced Activation of Rho-like GTPases, Cytoskeletal Rearrangements, Motility, and In Vitro Invasion of A431 Cells. ResearchGate. [Link]
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Sorkin, A., and von Zastrow, M. (2009). Methods to study endocytic trafficking of the EGF receptor. PMC. [Link]
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Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Bio-Rad. [Link]
-
Wurz, R. P., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]
-
Lidke, D. S., et al. (2005). Single-Molecule Imaging and Fluorescence Lifetime Imaging Microscopy Show Different Structures for High- and Low-Affinity Epidermal Growth Factor Receptors in A431 Cells. Biophysical Journal. [Link]
-
Chen, Y.-J., et al. (2013). Schematic illustration of EGFR phosphorylation sites in tyrosine kinase domains and autophosphorylation domains. ResearchGate. [Link]
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Deshmukh, S. R., et al. (2024). Novel Pyrido[2,3-b][6][11]oxazine-Based EGFR-TK Inhibitors. CoLab. [Link]
-
Boster Biological Technology. (n.d.). EGF Pathway. Boster Bio. [Link]
-
Deshmukh, S. R., et al. (2024). Novel pyrido[2,3-b][6][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Impressions@MAHE. [Link]
-
ResearchGate. (2014). Is serum starve important for TGF-beta induced EMT and EGF induced EMT?. ResearchGate. [Link]
-
Deshmukh, S. R., et al. (2024). Novel pyrido[2,3-b][6][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
-
Wang, Q., et al. (2005). Stimulation of Cell Proliferation by Endosomal Epidermal Growth Factor Receptor As Revealed through Two Distinct Phases of Signaling. Molecular and Cellular Biology. [Link]
-
Reactome. (n.d.). EGFR autophosphorylation. Reactome. [Link]
-
Pinilla, M., et al. (2001). Western blot analysis showing levels of IRF-1, EGFR, STAT1 and STAT3 and phosphorylation status of EGFR, STAT1 and STAT3 in HN5 and A431 treated with 10 nM EGF for 24 hr, tubulin is used as loading control. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Lu, Z., et al. (2000). Epidermal Growth Factor-Induced Tumor Cell Invasion and Metastasis Initiated by Dephosphorylation and Downregulation of Focal Adhesion Kinase. Molecular and Cellular Biology. [Link]
-
ResearchGate. (2015). How do I stimulate EGF signalin for the evaluation of gene expression in cancer cells?. ResearchGate. [Link]
-
Reddy, K. B., et al. (2003). Increased Expression of Epidermal Growth Factor Receptor Induces Sequestration of Extracellular Signal-Related Kinases and Selective Attenuation of Specific Epidermal Growth Factor-Mediated Signal Transduction Pathways. Cancer Research. [Link]
-
Gouda, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports. [Link]
-
Gao, W., et al. (2015). Western blot analysis of epidermal growth factor receptor (EGFR) phosphorylation (p-EGFR) and cleavage of poly(ADP-ribose) polymerase (PARP) and caspase 3 (Casp-3). ResearchGate. [Link]
-
Paulsen, C. E., et al. (2012). Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase. Journal of Biological Chemistry. [Link]
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Gajiwala, P., et al. (2013). (a) Western blot of time course of EGFR phosphorylation by EGF (50 ng/ml) and of Axl phosphorylation by EGF (50 ng/ml), PDGF (10 ng/ml) and FGF (10 ng/ml). ResearchGate. [Link]
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Application Note: High-Purity Isolation of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a key heterocyclic intermediate in pharmaceutical research and development. The methodology centers on automated flash column chromatography, a technique offering significant advantages in speed, resolution, and reproducibility over traditional gravity-driven methods. This guide delves into the rationale behind parameter selection, from the choice of stationary phase to the optimized mobile phase composition, ensuring scientific integrity and enabling researchers to achieve high-purity fractions with maximal recovery.
Introduction: The Significance of Purifying Pyridooxazines
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry. The pyridooxazine scaffold is a privileged structure found in a variety of biologically active molecules. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and compromise the biological efficacy and safety of final drug candidates.
Column chromatography is a fundamental purification technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[1][2] For nitrogen-containing heterocycles like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, interactions with the stationary phase can present challenges, such as peak tailing. This protocol addresses these challenges through careful method development and optimization.
Physicochemical Properties of the Analyte
A foundational understanding of the target molecule's properties is critical for developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | |
| Molecular Weight | 215.05 g/mol | |
| Physical Form | Solid | |
| Polarity | Polar (due to N and O heteroatoms) | Inferred from structure |
The presence of nitrogen and oxygen atoms imparts polarity to the molecule. The secondary amine within the oxazine ring can interact strongly with the acidic silanol groups of a standard silica gel stationary phase, potentially causing streaking and poor separation.[3][4]
Principle of Separation: Normal-Phase Chromatography
This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase.[2] Compound separation is governed by the polarity of the analytes. More polar compounds, like our target molecule, will have a stronger affinity for the stationary phase and thus elute later than non-polar impurities. The mobile phase strength is modulated by blending a non-polar solvent (e.g., Hexane or Heptane) with a more polar solvent (e.g., Ethyl Acetate or Acetone).
To counteract the potential for peak tailing due to the basic nitrogen in the analyte, a small amount of a basic modifier, such as triethylamine (TEA), is incorporated into the mobile phase. The TEA competes with the analyte for binding to the acidic sites on the silica gel, resulting in more symmetrical peak shapes and improved resolution.[4]
Experimental Protocol: Step-by-Step Purification
This protocol is optimized for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Reagents
-
Crude 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC Grade)
-
Ethyl Acetate (EtOAc, HPLC Grade)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Glass wool and sand
-
Chromatography column or pre-packed cartridge
Thin Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.35 for the target compound to ensure good separation on the column.[5]
-
Prepare Eluents: Prepare several mixtures of Hexane:EtOAc with a constant 0.5% TEA. Suggested starting ratios: 9:1, 8:2, 7:3, and 1:1 (v/v).
-
Spot the Plate: Dissolve a small amount of the crude material in DCM. Spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber saturated with the test eluent.
-
Visualize: After the solvent front reaches the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Select the System: The solvent system that provides an Rf value in the 0.2-0.35 range for the target compound and good separation from impurities is selected for the column. For this compound, a system of Hexane:EtOAc (7:3) + 0.5% TEA is often a suitable starting point.
Column Preparation and Sample Loading
The following workflow outlines the preparation and execution of the purification.
Caption: Workflow for the purification of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Step-by-Step Protocol:
-
Column Packing:
-
For a manual column, place a plug of glass wool at the bottom, followed by a small layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., Hexane:EtOAc 95:5 + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[5]
-
For automated systems, select an appropriately sized pre-packed silica cartridge.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This technique generally provides superior resolution compared to wet loading.
-
-
Elution and Fraction Collection:
-
Equilibrate the column with 2-3 column volumes of the initial, weak mobile phase (e.g., 5% EtOAc in Hexane + 0.5% TEA).
-
Begin the elution. A linear gradient is recommended to ensure efficient separation of closely eluting impurities.
-
Recommended Gradient:
-
Mobile Phase A: Hexane + 0.5% TEA
-
Mobile Phase B: Ethyl Acetate + 0.5% TEA
-
Gradient Profile:
-
0-2 Column Volumes (CV): 5% B
-
2-12 CV: Linear gradient from 5% to 40% B
-
12-15 CV: Hold at 40% B
-
-
-
Collect fractions of appropriate size throughout the run. Monitor the elution profile using the system's UV detector.
-
Post-Purification Analysis
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pooling and Evaporation: Combine the pure fractions in a round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
-
Final Characterization: Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and melting point determination.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction with acidic silica. | Ensure the mobile phase contains 0.5-1% triethylamine. Consider using deactivated silica gel.[3][4] |
| Poor Separation | Inappropriate solvent system; Column overloading. | Re-optimize the mobile phase using TLC. Reduce the amount of crude material loaded onto the column. |
| Compound Cracks on Column | Column bed disturbed during loading. | Use dry loading technique. Ensure the top of the silica bed is flat and protected with a layer of sand. |
| No Compound Eluting | Mobile phase is too weak (non-polar). | Increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate). |
Conclusion
This application note details a robust and reproducible method for the purification of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine using automated flash column chromatography. By employing a systematic approach starting with TLC-based method development and utilizing a basic modifier to improve peak shape, researchers can consistently obtain this valuable synthetic intermediate in high purity. The principles and techniques described herein are broadly applicable to the purification of other polar, nitrogen-containing heterocyclic compounds.
References
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase.[Link]
-
Khan Academy. Column chromatography.[Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips.[Link]
-
MDPI. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes).[Link]
Sources
Application Note: High-Resolution Characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine using LCMS and HRMS
Application Note: High-Resolution Characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine using LCMS and HRMS
Introduction
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is a key heterocyclic building block in medicinal chemistry, forming the core scaffold for a variety of pharmacologically active compounds.[3] Its derivatives have shown potential as antitumor, anti-inflammatory, and antimicrobial agents.[3] The precise characterization of this intermediate, including confirmation of its molecular identity and the identification of any process-related impurities, is a critical step in drug discovery and development. Regulatory bodies require rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates to ensure safety and efficacy.[4][5]
This application note provides a detailed protocol for the comprehensive characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine using Liquid Chromatography-Mass Spectrometry (LCMS) and High-Resolution Mass Spectrometry (HRMS). We will delve into the rationale behind the experimental design, from sample preparation and chromatographic separation to mass spectral analysis and data interpretation. The methodologies described herein are designed to provide unambiguous identification of the target compound and to detect and identify potential impurities at trace levels.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O | [6] |
| Molecular Weight | 215.05 g/mol | [6] |
| Appearance | Solid | |
| SMILES String | Brc1ccc2NCCOc2n1 | [6] |
| InChI Key | DEJOAAGYYDCSGP-UHFFFAOYSA-N |
The presence of nitrogen atoms in the heterocyclic rings suggests that the molecule will readily protonate, making it suitable for positive mode electrospray ionization (ESI). The aromatic and heterocyclic nature of the compound indicates that a reversed-phase chromatographic method will likely provide good retention and separation.
Experimental Workflow
The overall workflow for the characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine is depicted below. This multi-step process ensures a comprehensive analysis, from initial separation to high-confidence structural confirmation.
Caption: Overall workflow for the characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to create a solution that is compatible with the LCMS system and free of particulates that could damage the instrument.
Protocol:
-
Accurately weigh approximately 1 mg of the 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine standard or sample.
-
Dissolve the material in 1 mL of LCMS-grade methanol to create a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Perform a serial dilution of the stock solution with a 50:50 mixture of LCMS-grade water and methanol to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LCMS vial.
Causality: Methanol is chosen as the primary solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with reversed-phase chromatography. The final dilution in a water/methanol mixture ensures compatibility with the initial mobile phase conditions, preventing peak distortion. Filtration is a critical step to remove any insoluble material that could clog the HPLC column or autosampler.
LCMS Method for Separation and Initial Detection
This method is designed for the efficient separation of the target compound from potential impurities.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | Provides high pressure capabilities for efficient separation. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 stationary phase offers good retention for heterocyclic compounds. The smaller particle size enhances resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase promotes protonation of the analyte, enhancing ionization efficiency and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is employed to separate compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | A lower flow rate is compatible with ESI and improves sensitivity. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 2 µL | A small injection volume prevents column overloading. |
| Mass Spectrometer | Agilent 6545 Q-TOF or equivalent | A Quadrupole Time-of-Flight (Q-TOF) instrument provides high resolution and accurate mass capabilities.[5] |
| Ionization Mode | ESI, Positive | The presence of basic nitrogen atoms makes the molecule amenable to positive ion electrospray ionization.[7] |
| Scan Range | m/z 100-500 | This range covers the expected molecular ion and potential low-mass fragments. |
| Capillary Voltage | 3500 V | Optimizes the electrospray process for efficient ion generation. |
| Fragmentor Voltage | 120 V | A moderate fragmentor voltage can induce some in-source fragmentation, providing preliminary structural information. |
HRMS and MS/MS for Structural Confirmation
High-resolution mass spectrometry is crucial for determining the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the compound's identity.[1][2]
Protocol:
-
Perform a full scan MS analysis using the HRMS instrument to obtain the accurate mass of the protonated molecular ion [M+H]⁺. The high resolving power of instruments like an Orbitrap or FT-ICR allows for the differentiation of ions with very similar nominal masses.
-
From the full scan data, determine the experimental m/z of the most abundant isotopic peak for the target compound.
-
Utilize the instrument's software to generate a molecular formula based on the accurate mass measurement. The software calculates possible elemental compositions within a specified mass tolerance (typically < 5 ppm).
-
Perform a targeted MS/MS experiment on the [M+H]⁺ ion. In this experiment, the ion of interest is isolated in the quadrupole and then fragmented in a collision cell.
-
Analyze the resulting fragmentation pattern to elucidate the structure of the compound.
Data Analysis and Interpretation
The data generated from the LC-HRMS analysis provides a wealth of information for the unambiguous characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Accurate Mass and Molecular Formula Generation
The expected monoisotopic mass of the protonated molecule [C₇H₈BrN₂O]⁺ can be calculated. The presence of bromine results in a characteristic isotopic pattern, with the M and M+2 peaks having nearly equal intensity. The accurate mass measurement from the HRMS will be used to confirm the elemental composition.
Example Calculation:
-
C: 7 x 12.000000 = 84.000000
-
H: 8 x 1.007825 = 8.062600
-
Br: 1 x 78.918337 = 78.918337
-
N: 2 x 14.003074 = 28.006148
-
O: 1 x 15.994915 = 15.994915
-
Total (M): 214.982005
-
[M+H]⁺: 215.989830
A measured mass within 5 ppm of this calculated value provides strong evidence for the assigned molecular formula.
Fragmentation Analysis
The fragmentation pattern observed in the MS/MS spectrum provides structural information. For N-heterocyclic compounds, fragmentation often occurs at the bonds adjacent to the heteroatoms.[8] The pyrido-oxazine ring system is expected to undergo specific cleavage pathways.
Caption: Proposed fragmentation pathways for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Common fragmentation pathways for similar structures can involve the loss of small neutral molecules from the oxazine ring, such as formaldehyde (CH₂O) or ethene oxide (C₂H₄O). Cleavage of the bromine atom is also a likely fragmentation route. The accurate mass of these fragment ions can be used to determine their elemental composition, further confirming the proposed fragmentation pathways and the overall structure of the parent molecule.
Impurity Profiling
A significant advantage of LC-HRMS is its capability for impurity profiling.[1][9] By examining the full scan data for other co-eluting or closely eluting peaks, potential impurities can be detected. The accurate mass data for these unknown peaks can be used to propose molecular formulas, providing initial clues to their identity. Subsequent MS/MS analysis of these impurity ions can help in their structural elucidation. This is a critical aspect of pharmaceutical analysis, as even trace-level impurities can have significant biological activity.[4]
Conclusion
The combination of Liquid Chromatography with High-Resolution Mass Spectrometry provides a powerful and reliable platform for the comprehensive characterization of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. The methodologies outlined in this application note enable the unambiguous confirmation of the compound's identity through accurate mass measurement and detailed fragmentation analysis. Furthermore, this approach facilitates the detection and identification of potential process-related impurities, which is essential for ensuring the quality and safety of pharmaceutical intermediates and final drug products. The inherent sensitivity and specificity of LC-HRMS make it an indispensable tool in the modern drug development landscape.
References
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
- Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010).
- Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.).
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025).
-
2,3-Dihydro-1H-pyrido[2,3-b][1][2]oxazine - Benchchem. Retrieved from
- Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). (2025).
- 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 - Sigma-Aldrich.
-
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine AldrichCPR - Sigma-Aldrich. Retrieved from
-
6-bromo-2H,3H,4H-pyrido[3,2-b][1][2]oxazine - Sigma-Aldrich. Retrieved from
-
6-bromo-1H-pyrido[2,3-d][1][5]oxazine-2,4-dione - Smolecule. Retrieved from
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023).
- Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. (2010).
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). Retrieved from
- LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. (2025).
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (n.d.).
- Paper Spray Mass Spectrometry with On-Paper Electrokinetic Manipulations: Part-Per-Trillion Detection of Per/Polyfluoroalkyl Substances in Water and Opioids in Urine.
- Analysis of bronopol (2-bromo-2-nitropropan-1, 3-diol) residues in rice (Oryza sativa L.) by SPE using Bond Elut Plexa and liquid chromatography-tandem mass spectrometry. (2017).
-
8-Bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1][5]oxazine. (n.d.). Retrieved from
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones. (n.d.).
- Mass Spectrometry: Fragmentation.
- Synthesis and Characterization of Some 1,3-Oxazine -6-One , 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. (2015).
- Electrospray Ionization Mass Spectra of Piperazimycins A and B and -Butyrolactones from a Marine-derived Streptomyces sp. (2025).
- Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes. (2005).
- Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (n.d.).
- Fragmentation and Interpretation of Spectra. (n.d.).
- Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010).
- Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (n.d.).
- Ion fragmentation of small molecules in mass spectrometry. (n.d.).
- Mass Spectrometry - Fragmentation Patterns. (2023).
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- 2. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. hpst.cz [hpst.cz]
- 6. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully synthesize your target compounds.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the Suzuki coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Question 1: I am observing a low yield or no reaction at all. What are the likely causes and how can I improve the outcome?
Answer:
Low or no conversion in the Suzuki coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst System and Ligand Choice: The nitrogen atom in the pyridine ring of your substrate can coordinate with the palladium catalyst, leading to deactivation.[1] Therefore, a highly active catalyst system is often necessary.
-
Palladium Source: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.[1]
-
Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective for coupling with heteroaryl halides.[2][3] These ligands can promote the oxidative addition step and stabilize the catalytic species. Consider ligands such as SPhos, XPhos, or RuPhos.
-
-
Base Selection: The choice of base is critical as it activates the boronic acid for transmetalation.[4][5]
-
Solvent and Temperature: The solvent influences the solubility of reactants and the stability of the catalytic species.[7]
-
Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[4][6] The water can aid in dissolving the base and facilitating the catalytic cycle.
-
The reaction temperature should be optimized. Typically, temperatures between 80-110 °C are effective.[1] If you observe slow conversion, a higher temperature may be beneficial, but be mindful of potential substrate or product degradation.
-
-
Reaction Setup: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst and causing side reactions like the homocoupling of the boronic acid.[1][8]
Question 2: My main impurity is the dehalogenated starting material (2,3-dihydro-1H-pyrido[2,3-b]oxazine). What causes this and how can I minimize it?
Answer:
The formation of the dehalogenated product, also known as protodehalogenation, is a common side reaction in Suzuki couplings.[1][9] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source before it can undergo transmetalation with the boronic acid.
To minimize dehalogenation:
-
Choice of Base: Some bases can be a source of hydrides. Using a non-hydroxide base can be beneficial.
-
Solvent Purity: Ensure your solvent is anhydrous and free of protic impurities.
-
Ligand Effects: Employing bulky, electron-rich ligands can accelerate the rate of transmetalation relative to dehalogenation.[8]
-
Reaction Time: Monitor your reaction closely. Prolonged reaction times, especially after the boronic acid has been consumed, can increase the likelihood of dehalogenation.
Question 3: I am seeing a significant amount of homocoupled boronic acid byproduct. What is the cause and what are the solutions?
Answer:
Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen.[1] The mechanism can involve the palladium catalyst.
To prevent homocoupling:
-
Thorough Degassing: Ensure your reaction mixture and solvent are rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.[1][8]
-
Catalyst Pre-activation: Using a pre-activated Pd(0) source can sometimes reduce the amount of homocoupling.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the desired cross-coupling reaction to completion without leading to excessive homocoupling.
Question 4: The reaction is sluggish and does not go to completion, even at elevated temperatures. What can I do?
Answer:
A sluggish reaction with your specific substrate, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, could be due to the electronic properties of the heterocyclic system.
-
Catalyst and Ligand Screening: This is the most critical step. A more active catalyst system may be required. Consider using advanced catalyst systems like those based on palladacycles or highly active phosphine ligands.[10]
-
Boronic Acid vs. Boronate Ester: If you suspect your boronic acid is unstable under the reaction conditions (leading to protodeboronation), consider using a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[11][12] These can provide a slow release of the boronic acid, minimizing side reactions.
-
Solvent Effects: The choice of solvent can have a significant impact on reaction rates.[7] Screening a range of solvents, including polar aprotic options like DMF or DMAc, might be beneficial, though be mindful of potential side reactions at higher temperatures.[6][13]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing the Suzuki coupling for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Question 5: What is the general order of reactivity for different halogens in Suzuki coupling, and why is bromine a good choice for my substrate?
Answer:
The general order of reactivity for the halide in Suzuki couplings is I > OTf > Br >> Cl.[4] While iodide is the most reactive, bromide offers a good balance of reactivity and stability, making it a common choice for many synthetic applications. Aryl bromides are generally more stable and less expensive than aryl iodides. The C-Br bond is sufficiently reactive to undergo oxidative addition with many palladium catalysts under relatively mild conditions.
Question 6: How do I choose the right palladium catalyst and ligand for my N-heterocyclic substrate?
Answer:
For N-heterocyclic substrates like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the choice of catalyst and ligand is crucial to overcome potential catalyst inhibition by the nitrogen atom.
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligands:
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and RuPhos are often excellent choices for challenging couplings as they promote the oxidative addition step and stabilize the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, making them a good alternative to phosphine ligands.[3]
-
A good starting point is to screen a small number of catalyst/ligand combinations to identify the most promising system for your specific substrate and coupling partner.
Question 7: What is the role of the base in the Suzuki coupling, and how do I select the best one?
Answer:
The base plays a crucial role in the Suzuki coupling by activating the boronic acid.[4][5] It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[12][14]
For your substrate, consider the following when selecting a base:
-
Strength: A sufficiently strong base is needed to deprotonate the boronic acid. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
-
Solubility: The solubility of the base in the reaction medium is important. The use of a mixed solvent system, such as dioxane/water, can help to dissolve inorganic bases.
-
Compatibility: The base should not react with your starting material or product.
A recommended starting point for base screening would be K₃PO₄, Cs₂CO₃, and K₂CO₃.
Question 8: Can you provide a summary of recommended starting conditions for the Suzuki coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
Answer:
The following table summarizes recommended starting conditions for screening.
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) |
| Ligand | SPhos (4-10 mol%) or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 or 10:1 v/v) or Toluene/H₂O (e.g., 10:1 v/v) |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
This workflow provides a systematic approach to optimizing your reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Guide: Synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support center for the synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS 1203499-17-5). This molecule is a valuable heterocyclic building block in medicinal chemistry and drug discovery, particularly in the development of novel inhibitors and therapeutic agents.[1][2]
This guide is structured to provide direct, experience-driven answers to common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols to ensure the success of your work.
Core Synthesis Overview
The most common and reliable route to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine involves the cyclization of 2-amino-5-bromopyridin-3-ol with a suitable two-carbon electrophile, typically 1,2-dibromoethane. The reaction proceeds via a tandem mechanism involving an initial nucleophilic substitution (SN2) followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the oxazine ring.[3]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide
This section addresses specific, outcome-based problems you might encounter during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yield is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosis.
-
Cause 1: Purity of Starting Material: The purity of 2-amino-5-bromopyridin-3-ol is paramount.[2][4] It is often synthesized from 2-amino-3,5-dibromopyridine, and residual dibromo-impurity can lead to side reactions.[5]
-
Solution: Verify the purity of your starting material by 1H NMR and LC-MS before starting. If necessary, recrystallize the 2-amino-5-bromopyridin-3-ol from a suitable solvent like ethyl acetate.[5]
-
-
Cause 2: Inappropriate Base: The choice and strength of the base are critical for the sequential deprotonation of the phenolic hydroxyl and the amino group. A weak base may not facilitate the second ring-closing (SNAr) step efficiently, while an overly strong base can promote side reactions.
-
Solution: Potassium carbonate (K₂CO₃) is a common choice, but if yields are low, consider switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃). Cesium's larger ionic radius can promote the intramolecular cyclization. Avoid extremely strong bases like NaH unless you are working at very low temperatures, as they can lead to decomposition.
-
-
Cause 3: Suboptimal Temperature: The reaction requires sufficient thermal energy, especially for the intramolecular SNAr cyclization. However, excessive heat can cause decomposition of the starting materials or product.
-
Solution: We recommend a reaction temperature between 80-120 °C. If you suspect decomposition (indicated by a darkening reaction mixture), try running the reaction at the lower end of this range (80-90 °C) for a longer period (24-48 hours).
-
Q2: I'm observing a significant amount of an uncyclized intermediate by LC-MS. How can I drive the reaction to completion?
A2: The accumulation of the intermediate, 2-((2-bromoethyl)amino)-5-bromopyridin-3-ol, indicates that the first step (alkylation of the amino group) is successful, but the second, ring-closing step is kinetically hindered.
-
Mechanism Insight: The final cyclization is an intramolecular SNAr reaction where the hydroxyl group's oxygen attacks the pyridine ring at the C2 position, displacing the amino-alkyl group. This step often has a higher activation energy.
-
Solution 1: Increase Temperature: As mentioned above, increasing the temperature to the 100-120 °C range can provide the necessary energy to overcome the activation barrier for cyclization.
-
Solution 2: Change Solvent: The choice of solvent can significantly influence the reaction rate. A polar aprotic solvent like DMF, DMAc, or NMP is generally preferred as it can stabilize the charged intermediate of the SNAr step. If you are using a less polar solvent like acetonitrile, switching to DMF may accelerate the cyclization.
-
Solution 3: Re-evaluate the Base: This issue is often linked to the base. The phenoxide anion is the active nucleophile for the cyclization. A base like Cs₂CO₃ is more effective at promoting this step than K₂CO₃ due to the "cesium effect," which enhances the nucleophilicity of the oxygen.
Q3: My final product is difficult to purify, and I see multiple spots on TLC. What are the likely side products and how can I minimize them?
A3: Impurities often arise from over-alkylation or reactions involving impurities in the starting materials.
-
Side Product 1: Dimerization: Two molecules of 2-amino-5-bromopyridin-3-ol can be linked by one molecule of 1,2-dibromoethane, forming a dimeric impurity.
-
Minimization: This is often caused by slow addition of the electrophile. Try adding the 1,2-dibromoethane solution dropwise over 30-60 minutes to maintain its low concentration relative to the pyridine starting material, favoring the intramolecular reaction.
-
-
Side Product 2: N,O-dialkylation: While less common, it's possible for the hydroxyl group to be alkylated by 1,2-dibromoethane before the amino group, leading to a different, uncyclized intermediate.
-
Minimization: This is usually controlled by the relative nucleophilicity of the amino and hydroxyl groups under the reaction conditions. Using a moderately strong base ensures the more nucleophilic amino group reacts first.
-
-
Purification Strategy: Column chromatography on silica gel is the standard method for purification.[3] A gradient elution starting from a non-polar solvent system (e.g., 100% Hexane) and gradually increasing the polarity with ethyl acetate is typically effective. The product is moderately polar.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended quality for the starting material, 2-amino-5-bromopyridin-3-ol?
A1: We recommend a purity of ≥98% as determined by HPLC or qNMR. Key impurities to watch for are the starting material for its own synthesis, 2-amino-3,5-dibromopyridine, and any regioisomers.[5] The presence of these can complicate the reaction and purification significantly.
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.
-
TLC: Use a mobile phase of 30-50% Ethyl Acetate in Hexane. The starting material is quite polar and will likely have a low Rf value. The product will be less polar than the starting material but more polar than the 1,2-dibromoethane.
-
LC-MS: This is the ideal method. It allows you to monitor the disappearance of the starting material (m/z = 189/191) and the appearance of the product (m/z = 215/217)[4][6]. You can also track the formation of the uncyclized intermediate (m/z = 295/297/299).
Q3: Are there any specific safety precautions for this synthesis?
A3: Yes. Standard laboratory safety procedures should be followed.
-
1,2-Dibromoethane: This is a toxic and carcinogenic compound. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: DMF is a reproductive toxin. Handle with care and avoid inhalation or skin contact.
-
Pressure: Heating a sealed reaction vessel can build pressure. Ensure the reaction is conducted in a vessel rated for the temperature and pressure, or use a reflux condenser to keep the system at atmospheric pressure.
Data & Protocols
Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Solvent | DMF (N,N-Dimethylformamide) | Acetonitrile is a viable alternative but may require longer reaction times. |
| Base | Cs₂CO₃ (Cesium Carbonate) | K₂CO₃ can also be used. Use 2.5-3.0 equivalents. |
| Electrophile | 1,2-Dibromoethane | Use 1.1-1.2 equivalents. |
| Temperature | 90 - 110 °C | Higher temperatures can accelerate the reaction but may increase byproduct formation. |
| Reaction Time | 12 - 24 hours | Monitor by LC-MS or TLC for completion. |
| Typical Yield | 60 - 85% | Yield is highly dependent on starting material purity and reaction conditions. |
Detailed Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-bromopyridin-3-ol (1.0 eq.).
-
Reagent Addition: Add cesium carbonate (2.5 eq.) and DMF (approx. 0.1 M concentration relative to the starting material).
-
Stirring: Begin vigorous stirring to create a fine suspension.
-
Electrophile Addition: Add 1,2-dibromoethane (1.1 eq.) dropwise to the mixture at room temperature.
-
Heating: Heat the reaction mixture to 100 °C and maintain for 16 hours, or until LC-MS analysis indicates the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of 10% to 50% ethyl acetate in hexane to elute the product.
-
-
Characterization:
-
Combine the pure fractions and concentrate under reduced pressure to yield 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a solid.
-
Confirm the structure and purity using 1H NMR, 13C NMR, and HRMS. Expected molecular weight: 215.05 g/mol .[6]
-
References
-
Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. (2018). Organic & Biomolecular Chemistry. [Link]
-
Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2022). RSC Medicinal Chemistry. [Link]
-
Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem. [Link]
-
2-Amino-5-bromo-3-hydroxypyridine. PubChem. [Link]
-
Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
Topic: Improving Yield in 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Synthesis
Topic: Improving Yield in 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. This guide is designed to provide in-depth troubleshooting and optimization strategies for researchers encountering challenges in this synthesis. As a key intermediate in the development of novel therapeutics, including potent EGFR-TK inhibitors, achieving a high yield and purity of this scaffold is critical.[3] This document addresses common issues in a practical question-and-answer format, grounded in established chemical principles and supported by literature precedents.
Anticipated Synthetic Pathway
The most common synthetic route to the 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine core involves the cyclization of a 2-amino-5-bromopyridine derivative. A plausible and widely applicable method is the reaction of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as 2-bromoethanol or 1,2-dibromoethane, followed by an intramolecular cyclization. The key steps involve N-alkylation of the exocyclic amino group followed by an intramolecular nucleophilic attack to form the oxazine ring.
Troubleshooting Guide & FAQs
Q1: My reaction has a low conversion rate, with significant amounts of unreacted 2-amino-5-bromopyridine remaining. How can I drive the reaction to completion?
A1: Low conversion is a common issue, often stemming from insufficient reactivity of the starting materials or suboptimal reaction conditions. Here are several factors to consider:
-
Base Selection and Stoichiometry: The choice of base is critical for the deprotonation of the amino group of 2-amino-5-bromopyridine, which is necessary for the initial N-alkylation.
-
Insight: While weaker bases like potassium carbonate (K₂CO₃) are sometimes used, they may not be strong enough to achieve complete deprotonation, leading to a slow or incomplete reaction.[4] Stronger bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) are often more effective.[1][5] Cs₂CO₃, in particular, is known to promote similar cyclization reactions effectively.[6]
-
Troubleshooting Action:
-
Switch from a weak base (e.g., K₂CO₃) to a stronger, non-nucleophilic base (e.g., NaH, t-BuOK).
-
Ensure at least one equivalent of the base is used. It can be beneficial to use a slight excess (1.1-1.5 equivalents) to consume any protic impurities.
-
Consider the use of a phase-transfer catalyst if using a biphasic system with an inorganic base.
-
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Insight: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for N-alkylation reactions as they can solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[4] The choice of solvent can also influence the nucleophilicity of the amine.[7]
-
Troubleshooting Action: If you are using a less polar solvent like THF, consider switching to DMF or DMSO to improve the solubility of the reactants and increase the reaction rate.
-
-
Temperature: The reaction may require thermal energy to overcome the activation barrier.
-
Insight: Many N-alkylation and cyclization reactions require heating.[8] However, excessively high temperatures can lead to side product formation.
-
Troubleshooting Action: Gradually increase the reaction temperature, monitoring the progress by TLC or LC-MS. A typical starting point would be 80-120 °C.
-
Q2: I am observing the formation of a significant byproduct. How can I identify and suppress it?
A2: Side product formation is a primary cause of low yields. In this synthesis, there are two highly probable side reactions:
-
N,N-Dialkylation: The exocyclic amino group can react with two molecules of the electrophile.
-
Pyridine Ring Alkylation: The nitrogen atom of the pyridine ring can be alkylated, forming a pyridinium salt. This is especially prevalent when using strong alkylating agents.[1]
-
Troubleshooting and Suppression Strategies:
| Side Product | Plausible Cause | Recommended Solution |
| N,N-Dialkylation Product | Excess of the alkylating agent (e.g., 2-bromoethanol). | Use a controlled stoichiometry of the alkylating agent (1.0-1.1 equivalents). Consider slow addition of the alkylating agent to the reaction mixture to maintain its low concentration. |
| Pyridinium Salt | High reactivity of the alkylating agent and/or reaction conditions favoring reaction at the endocyclic nitrogen. | Protect the exocyclic amino group with a Boc group. The Boc-protected amine can be deprotonated and alkylated with high selectivity, followed by deprotection.[1][2] |
-
Workflow for Minimizing Side Products:
Caption: Troubleshooting workflow for side product formation.
Q3: The final intramolecular cyclization step to form the oxazine ring is inefficient. What factors can improve the efficiency of this step?
A3: The intramolecular cyclization is a nucleophilic substitution reaction. Its efficiency depends on several factors:
-
Leaving Group Ability: The choice of the leaving group on the two-carbon electrophile is important.
-
Insight: A better leaving group will result in a faster reaction. The reactivity order is generally I > Br > Cl > OTs. If you are using a chloro-derivative, switching to a bromo- or iodo-derivative will accelerate the cyclization.
-
-
Base for Cyclization: The cyclization step often requires a base to deprotonate the hydroxyl group (if starting from 2-bromoethanol) or the secondary amine.
-
Insight: A strong, non-nucleophilic base is ideal for this step. Sodium hydride (NaH) is a common choice for this type of intramolecular Williamson ether synthesis.
-
-
Reaction Concentration (Dilution Principle):
-
Insight: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. If you are observing oligomeric or polymeric byproducts, running the reaction at a lower concentration (e.g., 0.01-0.05 M) can significantly improve the yield of the desired cyclic product.
-
Q4: I am having difficulty purifying the final product. What purification strategies are recommended?
A4: Purification can be challenging due to the similar polarities of the product and potential byproducts.
-
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a saturated NH₄Cl solution). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water-soluble impurities.
-
Column Chromatography: This is often the most effective method for purification.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The optimal solvent system should be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid and sufficiently pure after chromatography (>95%), recrystallization can be used to obtain a highly pure material. Common solvent systems for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
Optimized Experimental Protocol (Example)
This protocol is a suggested starting point and may require optimization based on your specific experimental observations.
Step 1: N-Alkylation of 2-amino-5-bromopyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF (0.1 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add 2-bromoethanol (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
Step 2: Intramolecular Cyclization
-
Once the N-alkylation is complete (as determined by monitoring), cool the reaction mixture to 0 °C.
-
Add a second portion of sodium hydride (1.2 eq) carefully.
-
Heat the reaction mixture to 100-120 °C and stir until the cyclization is complete.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Optimized experimental workflow diagram.
References
-
Feroci, M., Chiarotto, I., Forte, G., Inesi, A., & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3298-3311. [Link]
-
Gagnon, D., Du, H., & Rovis, T. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Muthuraman, P., Che, J., & Kim, Y. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of N-alkyl-4-aminopyridine. [Link]
-
Roberts, J. D. (1977). Effects of Solvent, Protonation, and N-Alkylation on the 15N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. [Link]
- Google Patents. (n.d.).
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Lee, Y. S., & Park, H. (2003). A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]
-
ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]
Sources
- 1. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds [authors.library.caltech.edu]
- 8. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Miyaura Borylation of Pyrido-oxazine Derivatives
Welcome to the technical support center for the Miyaura borylation of pyrido-oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this crucial synthetic transformation. The following information is structured in a question-and-answer format to directly tackle specific issues you may face in the lab.
Introduction to the Challenge
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, typically between an aryl or vinyl halide and a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][2] The resulting boronic esters are versatile intermediates, most notably for subsequent Suzuki-Miyaura cross-coupling reactions.[3][4]
However, applying this reaction to complex, electron-deficient, and heteroatom-rich scaffolds like pyrido-oxazine derivatives can be challenging. These substrates are prone to a variety of side reactions and catalyst inhibition, often leading to disappointingly low yields. This guide will walk you through the most common problems and provide logical, experience-based solutions to optimize your reaction outcomes.
Core Principles of Miyaura Borylation
To effectively troubleshoot, a solid understanding of the reaction mechanism is essential. The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the pyrido-oxazine derivative.
-
Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center. This step is often facilitated by a base.
-
Reductive Elimination: The desired borylated product is released, regenerating the active Pd(0) catalyst.[4]
Each of these steps presents potential pitfalls, which we will address in the following sections.
Catalytic Cycle of Miyaura Borylation
Sources
"6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" stability and storage conditions
Welcome to the technical support guide for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS No. 1203499-17-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios to support the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
For optimal long-term stability, the solid compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] While some suppliers suggest room temperature storage for short periods, refrigerated conditions are preferable to minimize the rate of any potential degradation.[2][3] The container should be tightly sealed to prevent moisture ingress.
Q2: Why is protection from light, moisture, and air so critical for this compound?
The chemical structure of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine contains several functional groups that are susceptible to degradation:
-
Bromo-pyridyl group: Aromatic bromine compounds can be light-sensitive, potentially leading to photodegradation and the formation of impurities.[4][5] Higher energy wavelengths of light can catalyze the breakdown of the molecule.[4]
-
Oxazine Ring: The oxazine ring is susceptible to hydrolysis, especially in the presence of moisture and acidic conditions.[1][2] This can lead to the opening of the ring, altering the chemical structure and rendering the compound inactive for its intended purpose.
-
Secondary Amine: The secondary amine within the heterocyclic structure can be prone to oxidation in the presence of air (oxygen).[6][7] Oxidative degradation can lead to the formation of various byproducts, compromising the purity of the material.
Q3: Can I store the compound in a standard laboratory freezer at -20°C?
Yes, storage at -20°C is an acceptable and often recommended practice for long-term preservation of chemical libraries.[8] For 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, storing it at -20°C under an inert atmosphere and in a light-protected container would be considered excellent practice.[8] Ensure the container is well-sealed to prevent moisture from condensing on the cold compound when it is removed from the freezer.
Q4: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, it is crucial to use a dry, aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are common choices for creating high-concentration stock solutions for biological screening. It is imperative to use a fresh bottle of anhydrous solvent or a properly stored and dried solvent to minimize water content, which could induce hydrolysis of the oxazine ring.[2]
Q5: How should I handle the compound when weighing it out for an experiment?
To maintain the integrity of the solid compound, it is best to handle it in a controlled environment, such as a glove box with an inert atmosphere, if available. If a glove box is not accessible, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Minimize the time the container is open to the air.
Troubleshooting Guide
Problem 1: I am observing unexpected or inconsistent results in my biological assays.
-
Possible Cause: The compound may have degraded due to improper storage or handling. Hydrolysis of the oxazine ring or oxidation of the amine could lead to a loss of activity or the formation of interfering byproducts.[2][6]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any solutions have been stored according to the recommendations (refrigerated, protected from light, moisture, and air).
-
Check Solution Age: If using a stock solution, consider its age. For best results, prepare fresh solutions or use solutions that have been stored under optimal conditions for a limited time.
-
Analytical Check: If possible, re-analyze the compound's purity using techniques like LC-MS or ¹H NMR to check for the presence of degradation products.
-
Use a Fresh Aliquot: If you have a new, unopened vial of the compound, prepare a fresh stock solution and repeat the experiment.
-
Problem 2: The solid compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: A change in appearance is often an indicator of chemical degradation. Discoloration may suggest oxidation or photodegradation, while clumping can indicate moisture absorption.
-
Troubleshooting Steps:
-
Do Not Use: It is highly recommended not to use the compound if its physical appearance has changed. The purity is likely compromised.
-
Review Handling Procedures: Assess if the compound was exposed to light, air, or moisture during previous handling.
-
Procure a New Batch: The safest course of action is to obtain a fresh supply of the compound.
-
Problem 3: My stock solution in DMSO has turned cloudy or contains precipitates.
-
Possible Cause:
-
Low Solubility: The concentration of your stock solution may exceed the compound's solubility limit in DMSO, especially if stored at lower temperatures.
-
Degradation: The precipitate could be a degradation product that is less soluble in DMSO.
-
Water Contamination: If the DMSO was not anhydrous, absorbed water could have caused hydrolysis, leading to the formation of a less soluble ring-opened product.[2]
-
-
Troubleshooting Steps:
-
Warm the Solution: Gently warm the solution to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a less concentrated stock solution.
-
Centrifuge and Test: If warming does not resolve the issue, you can try to centrifuge the solution and test the supernatant. However, the concentration of the active compound will be unknown and the results may not be reliable.
-
Prepare a Fresh Solution: The most reliable approach is to discard the cloudy solution and prepare a fresh one using anhydrous DMSO.
-
Summary of Storage Conditions
| Condition | Solid Compound | Stock Solution (in Anhydrous DMSO) |
| Temperature | 2-8°C (long-term) or Room Temperature (short-term) | -20°C or -80°C |
| Atmosphere | Inert gas (Argon or Nitrogen recommended) | Inert gas overlay recommended |
| Light | Protect from light (use amber vials or store in the dark) | Protect from light (use amber vials) |
| Moisture | Store in a tightly sealed container in a dry environment | Use anhydrous solvent and seal tightly |
Stability Workflow
Below is a recommended workflow for ensuring the stability and proper handling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in your research.
Sources
- 1. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 2. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Sciencemadness Discussion Board - List of common Light-Sensitive Reagents (those needeing amber bottles) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of 3 industry-wide applied storage conditions for compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives. This guide provides troubleshooting advice and answers to frequently asked questions regarding the poor solubility often encountered with this class of compounds.
Introduction: Understanding the Solubility Challenge
The 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a key heterocyclic structure in medicinal chemistry, often explored for its potential therapeutic activities.[][2][3][4][5] However, like many heterocyclic compounds rich in aromatic character, derivatives of this scaffold frequently exhibit poor aqueous solubility. This limitation can significantly hinder preclinical development, affecting absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately impacting bioavailability.[6][7][8]
The inherent poor solubility of these derivatives can be attributed to their rigid, planar structure and the presence of the lipophilic bromo substituent, which can lead to strong crystal lattice energy. Overcoming this challenge is crucial for advancing these promising compounds through the drug discovery pipeline.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative?
A1: The poor solubility of these derivatives generally stems from a combination of factors:
-
High Crystal Lattice Energy: The planar nature of the pyridoxazine ring system and intermolecular interactions (like hydrogen bonding and π-π stacking) contribute to a stable crystal lattice that is difficult for solvent molecules to break down.
-
Hydrophobicity: The bromo group and other potential lipophilic substituents on your derivative increase its overall hydrophobicity, making it less favorable to interact with water.
-
Molecular Size and Weight: Larger molecules with higher molecular weights can present greater challenges for solvation.[8]
Q2: What initial steps can I take to assess the solubility of my compound?
A2: A systematic approach is key. Begin with a tiered solubility assessment:
-
Aqueous Solubility: Determine the solubility in deionized water and buffered solutions at different physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand the impact of ionization.[][10]
-
Organic Solvents: Test solubility in common organic solvents like DMSO, DMF, ethanol, and methanol. This information is useful for preparing stock solutions.
-
Biorelevant Media: Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo dissolution.
Q3: Can pH modification improve the solubility of my derivative?
A3: Yes, if your derivative has ionizable functional groups. The pyrido[2,3-b]oxazine core contains nitrogen atoms that can be protonated at acidic pH. By adjusting the pH of the medium to favor the ionized form of your molecule, you can often significantly increase its aqueous solubility.[][10][11] However, this approach is not suitable for neutral compounds.[10]
Q4: Are there common formulation strategies to enhance the solubility of these compounds?
A4: Absolutely. Several well-established techniques can be employed to improve the solubility of poorly water-soluble drugs.[8][12][13][14][15] These include:
-
Cosolvency: Using a mixture of water and a water-miscible organic solvent.[16][17][18]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity.[19][20][21][22][23][24]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.[6][12][13][22][25][26]
-
Particle Size Reduction: Increasing the surface area of the drug through techniques like micronization or nanosuspension.[8][12][14]
Troubleshooting Guides
Guide 1: Systematic Cosolvent Screening
Issue: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay.
Causality: This is a common issue arising from the poor aqueous solubility of the compound. DMSO is a strong organic solvent, but upon high dilution into an aqueous medium, the compound's solubility limit is exceeded, leading to precipitation.
Workflow for Troubleshooting:
Caption: Workflow for systematic cosolvent screening.
Detailed Protocol:
-
Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Glycerin.[17]
-
Prepare Saturated Solutions: Add an excess amount of your compound to each cosolvent and equilibrate (e.g., by shaking at a constant temperature for 24-48 hours).
-
Quantify Solubility: Centrifuge the saturated solutions and analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to determine the solubility in each pure cosolvent.
-
Titration into Aqueous Buffer: Prepare a high-concentration stock of your compound in the most promising cosolvent. Perform serial dilutions into your assay buffer, visually inspecting for the first sign of precipitation (the "cloud point").
-
Optimization: Identify the highest concentration of your compound that remains in solution with the lowest percentage of cosolvent. Ensure the final cosolvent concentration does not interfere with your biological assay.
Data Summary Table:
| Cosolvent | Solubility (mg/mL) | Max Compound Conc. in Buffer (µM) with 1% Cosolvent |
| DMSO | >50 | 5 |
| Ethanol | 15 | 10 |
| PG | 25 | 20 |
| PEG 400 | 40 | 35 |
Guide 2: Employing Cyclodextrins for Enhanced Solubility
Issue: My compound has very low aqueous solubility even with cosolvents, and I need a formulation for in vivo studies.
Causality: For highly lipophilic compounds, cosolvents may not provide sufficient solubility enhancement for the concentrations required for in vivo dosing. Cyclodextrins offer an alternative mechanism by forming inclusion complexes.[19][20][21][24]
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] The poorly soluble drug molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble complex.[21][22]
Workflow for Cyclodextrin Formulation:
Caption: Workflow for developing a cyclodextrin-based formulation.
Detailed Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)).
-
Equilibrate with Compound: Add an excess amount of your 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivative to each cyclodextrin solution.
-
Incubate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Analyze: Centrifuge the samples, filter the supernatant, and determine the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC).
-
Plot and Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this phase solubility diagram indicates the complexation efficiency.
Guide 3: Solid Dispersion Approach
Issue: I need to develop a solid oral dosage form, and the dissolution rate of my compound is limiting its bioavailability.
Causality: For oral administration, not only solubility but also the rate of dissolution is critical for absorption.[13] Solid dispersions can enhance both by converting the drug into an amorphous state and dispersing it in a hydrophilic carrier.[12][25][26]
Mechanism: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[25] This can lead to:
-
Reduced Particle Size: The drug is molecularly dispersed, increasing the surface area for dissolution.[13]
-
Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug.
-
Amorphous State: The drug exists in a higher energy amorphous form, which has greater solubility and faster dissolution than the stable crystalline form.
Experimental Protocol: Solvent Evaporation Method
-
Carrier Selection: Choose a suitable hydrophilic carrier, such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or a cellulose derivative.[25]
-
Dissolution: Dissolve both your compound and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently scrape the film and mill it into a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
References
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at: [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]
-
Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. SciSpace. Available at: [Link]
-
Enhancing solubility and stability of poorly soluble drugs. Available at: [Link]
-
Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. National Institutes of Health. Available at: [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Co-solvent: Significance and symbolism. Available at: [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
-
Cyclodextrins in delivery systems: Applications. National Institutes of Health. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
PH adjustment: Significance and symbolism. Available at: [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
solubility enhancement -by pH change & complexation. SlideShare. Available at: [Link]
-
Techniques to Enhance Drug Solubility. Labinsights. Available at: [Link]
-
SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science & Technology. Available at: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. Available at: [Link]
-
Modern Strategies for Heterocycle Synthesis. ResearchGate. Available at: [Link]
-
Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]
Sources
- 2. ijarst.in [ijarst.in]
- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Improving solubility of poorly water-soluble drugs by protein-based strategy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 10. PH adjustment: Significance and symbolism [wisdomlib.org]
- 11. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. ijmsdr.org [ijmsdr.org]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Co-solvent: Significance and symbolism [wisdomlib.org]
- 19. mdpi.com [mdpi.com]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemicaljournals.com [chemicaljournals.com]
- 22. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 23. scispace.com [scispace.com]
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- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. scispace.com [scispace.com]
Optimizing reaction time and temperature for pyrido-oxazine synthesis
Welcome to the Technical Support Center for Pyrido-Oxazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrido-oxazines are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. However, their synthesis can present challenges related to reaction time, temperature, and regioselectivity.
This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of pyrido-oxazine synthesis and optimize your reaction outcomes.
Foundational Principles: The Chemistry of Pyrido-Oxazine Formation
The synthesis of the pyrido-oxazine core typically involves the formation of a six-membered ring containing a nitrogen and an oxygen atom fused to a pyridine ring. The specific strategy employed will dictate the critical parameters for optimization. Two common and effective methods are tandem SN2/SNAr reactions and [4+2] cycloaddition reactions.
A thorough understanding of the reaction mechanism is the first step toward effective troubleshooting. For instance, in a tandem SN2/SNAr reaction, an initial nucleophilic substitution is followed by an intramolecular aromatic substitution to form the oxazine ring.[1] The efficiency of each step is highly dependent on the reaction conditions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during pyrido-oxazine synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A low yield in pyrido-oxazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For some pyrido-oxazine syntheses, reactions are carried out at room temperature for extended periods (e.g., 16 hours) to avoid side reactions.[2] In other cases, refluxing is necessary to drive the reaction to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Reagent Quality: Ensure the purity of your starting materials and the dryness of your solvents. Impurities can lead to unwanted side reactions and a lower yield of the desired product.
-
Incomplete Reaction: If the reaction has not gone to completion, you may need to increase the reaction time or temperature. However, be cautious, as excessive heat can lead to decomposition.
-
Product Decomposition: The pyrido-oxazine product may be unstable under the reaction or workup conditions. Monitor for the appearance of degradation products by TLC or LC-MS.
-
Hydrolysis: The oxazine ring can be susceptible to hydrolysis, especially in the presence of acid or base.[3] Ensure your workup procedure is as neutral as possible if you suspect product instability.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a common challenge in the synthesis of substituted pyridines. In the context of pyrido-oxazine synthesis via a tandem SN2/SNAr reaction, the amine can cyclize at different positions on the pyridine ring.
-
Understanding the Mechanism: The regioselectivity is often dictated by the relative electrophilicity of the different positions on the pyridine ring. A mechanistic understanding of the reaction can help predict the major regioisomer.[1][4]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experiment with a range of solvents with varying polarities.
-
Temperature Control: In some cases, lower temperatures can favor the formation of one regioisomer over another by allowing the reaction to proceed under kinetic control.
-
Catalyst Choice: For reactions that employ a catalyst, the nature of the catalyst can play a significant role in directing the regioselectivity.
Q3: I am struggling with the purification of my pyrido-oxazine product. What are the best practices?
Purification can be challenging due to the potential for product degradation and the presence of closely related impurities.
-
Column Chromatography: This is a common and effective method for purifying pyrido-oxazines. A typical mobile phase is a mixture of methanol and dichloromethane.[2]
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for achieving high purity.
-
Characterization of Impurities: To develop an effective purification strategy, it is essential to identify the impurities. Techniques such as NMR and Mass Spectrometry can be invaluable in characterizing byproducts.[5]
Optimizing Reaction Parameters: A Data-Driven Approach
The optimization of reaction time and temperature is a critical step in developing a robust and reproducible synthesis. The following table provides an example of how to systematically optimize reaction conditions, based on a similar synthesis of 1,3-oxazine derivatives.[6]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Water | Room Temp. | 2 | 85 |
| 2 | 10 | Water | Room Temp. | 1.5 | 92 |
| 3 | 15 | Water | Room Temp. | 1 | 95 |
| 4 | 15 | Ethanol | Room Temp. | 3 | 80 |
| 5 | 15 | Acetonitrile | Room Temp. | 4 | 75 |
| 6 | 15 | Water | 50 | 0.5 | 90 |
| 7 | 15 | Water | 80 | 0.25 | 88 |
As demonstrated in this example, a systematic variation of catalyst loading, solvent, and temperature can lead to a significant improvement in yield and a reduction in reaction time.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-b][6][7]oxazine Derivatives [2]
-
To a solution of the starting bromo-substituted pyrido[2,3-b][6][7]oxazine (1.0 eq.) in dichloromethane, add pyridine (3.0 eq.) and the appropriate benzenesulfonyl chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, methanol/dichloromethane).
Protocol 2: Tandem SN2 and SNAr Reaction for Pyrido-oxazine Synthesis [1]
-
To a solution of the bromo-substituted pyridine precursor in DMF, add the primary amine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Upon completion, perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Process
Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in pyrido-oxazine synthesis.
General Reaction Scheme for Tandem SN2/SNAr Synthesis
Caption: Simplified reaction pathway for pyrido-oxazine formation via a tandem reaction.
References
-
Efficient synthesis of some[6][8]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. (n.d.). Retrieved from [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[6][8]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 112-119. [Link]
-
Kurz, T. (2005). Synthesis of novel pyrido[2,3-e][6][8]oxazines. Tetrahedron, 61(12), 3091–3096. [Link]
-
The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights. (2021). Journal of the Iranian Chemical Society, 18, 2697-2708. [Link]
-
Chu, I., & Mautner, H. G. (1966). Synthesis of potential anticancer agents. Pyrido[4,3-b][6][7]oxazines and pyrido[4,3-b][6][7]thiazines. Journal of Medicinal Chemistry, 9(5), 754–757. [Link]
-
Ozturkcan, A., Turhan, K., & Zuhal, T. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of the Chemical Society of Pakistan, 32(6), 776-781. [Link]
-
Deshmukh, S. D., et al. (2023). Novel pyrido[2,3-b][6][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(12), 2465-2481. [Link]
-
Ibrahim, M. K., et al. (2009). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][6][7]triazine derivatives. Journal of the Brazilian Chemical Society, 20(7), 1275-1286. [Link]
-
Ozturkcan, A., Turhan, K., & Zuhal, T. (2013). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. [Link]
-
Tsoleridis, C. A., et al. (2006). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. Tetrahedron, 62(17), 4232–4242. [Link]
-
Al-Masoudi, N. A., & Al-Sultani, A. A. J. (2018). Design and Synthesis of Two Oxazine Derivatives Using Several Strategies. Journal of Chemical and Pharmaceutical Research, 10(6), 1-7. [Link]
-
Tsoleridis, C. A., et al. (2006). Reactivity and regioselectivity in the synthesis of spiroindoles via indole o-quinodimethanes. An experimental and computational study. ResearchGate. [Link]
-
Lemoine, H., et al. (2012). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 221-226. [Link]
-
Dyadyuchenko, V. M., et al. (2021). Synthesis of Pyrido[1,2-a][6]Triazine Derivatives by Aminomethylation of 6-Amino-4-Aryl-2-Oxo-1,2-Dihydropyridine-3,5-Dicarbonitriles. Chemistry of Heterocyclic Compounds, 57(8), 776-783. [Link]
-
Görög, S. (2000). Chemical and analytical characterization of related organic impurities in drugs. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 869-883. [Link]
-
Al-Omair, M. A., & Al-Ghamdi, A. M. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(18), 3249. [Link]
Sources
- 1. The origin of experimental regioselectivity in ring-closing reaction of pyrido[1,2-e]purine systems and comparison of the aromaticity character of probable products: a mechanistic study based on DFT insights | Semantic Scholar [semanticscholar.org]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient synthesis of some [1,3]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Welcome to the technical support center for the purification of 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Here, we address common challenges with practical, field-proven solutions, blending established protocols with the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of the parent compound, 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine?
The parent compound is a solid at room temperature.[2][3] Its molecular formula is C₇H₇BrN₂O, with a molecular weight of approximately 215.05 g/mol .[2][3] These properties are crucial when selecting appropriate solvents for chromatography and recrystallization, as well as for calculating molar equivalents in subsequent reactions.
Q2: What are the primary methods for purifying 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives?
The two most common and effective purification techniques for this class of compounds are:
-
Column Chromatography: This is often the go-to method for separating the desired product from unreacted starting materials, reaction byproducts, and other impurities, especially when dealing with complex mixtures.[4][5]
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product, yielding highly pure crystalline material.[1][6][7] The success of recrystallization is highly dependent on the solubility profile of the compound and impurities in the chosen solvent system.[6][8]
Q3: How do I choose between column chromatography and recrystallization?
The choice depends on the purity of your crude product and the nature of the impurities.
-
Use column chromatography when:
-
The crude product is a complex mixture with multiple components.
-
The impurities have similar polarities to your desired product, making separation by recrystallization difficult.
-
You are performing a first-pass purification of a very crude reaction mixture.
-
-
Use recrystallization when:
-
Your crude product is already of moderate to high purity (generally >80%).[1]
-
You need to obtain a final product with very high crystalline purity for applications like X-ray crystallography or final compound submission.
-
You have identified a solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while impurities remain soluble at all temperatures.[6]
-
Below is a general workflow to guide your decision-making process.
Caption: General purification decision workflow.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful but sometimes challenging technique. Below are solutions to common problems encountered when purifying 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives.
Q4: My compound is not moving from the baseline on a silica gel column, even with polar solvents.
This issue, known as "streaking" or "tailing," can be caused by the basic nature of the nitrogen atoms in the pyrido-oxazine core interacting strongly with the acidic silica gel.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, into your eluent system. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more cleanly.
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): For particularly basic compounds, switching to alumina can be highly effective. Basic alumina, in particular, can prevent the strong adsorption seen with silica.[5]
-
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water may provide a better separation profile.
-
Q5: I'm having trouble separating my desired product from a very closely related impurity.
This is a common challenge, especially when dealing with regioisomers or byproducts with similar polarities.
Solutions:
-
Optimize Your Solvent System:
-
Use a Shallow Gradient: Instead of a steep gradient, employ a very shallow one (e.g., increasing the polar solvent by 0.5-1% increments) in the region where your compound and the impurity elute.
-
Try Different Solvent Systems: If a standard ethyl acetate/hexane or methanol/dichloromethane system fails, explore other solvent combinations. For example, a system containing diethyl ether or acetone might offer different selectivity. A published method for a related derivative used 2-3% methanol in dichloromethane, which serves as a good starting point.[4]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC is the method of choice. The higher efficiency of HPLC columns can resolve impurities that are inseparable by standard flash chromatography.[8]
| Parameter | Standard Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18, Silica (5-10 µm) |
| Resolution | Lower | Much Higher |
| Sample Loading | High (grams) | Lower (mg to grams) |
| Solvent Consumption | High | Lower |
| Best For | Routine purification, separating compounds with moderate ΔRf | Difficult separations, high-purity final products |
Table 1: Comparison of Flash Chromatography and Preparative HPLC.
Caption: Troubleshooting guide for column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but it requires careful execution.[1][7]
Q6: I've dissolved my compound in a hot solvent, but no crystals form upon cooling.
This is a very common issue and usually indicates that the solution is not supersaturated.
Solutions:
-
Too Much Solvent: You may have added too much solvent.[1] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed" will provide a template for further crystallization.[6]
-
Cool to a Lower Temperature: After cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.[9]
-
-
Use an Anti-Solvent: If a single solvent system is not working, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy. Gently heat until it is clear again, and then allow it to cool slowly.
Step-by-Step Protocol for Recrystallization
-
Choose a Solvent: The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of hot solvent until the solid just dissolves.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalysts), perform a hot gravity filtration to remove them.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, large crystals rather than a precipitate.[1]
-
Induce and Complete Crystallization: If crystals do not form, use the induction techniques described above. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.[9]
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.[7]
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Deshmukh, S., et al. (2023). Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
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Dobre, A. A., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Molecules. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available from: [Link]
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Professor Dave Explains. (2020). Recrystallization [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1997). Yakugaku Zasshi. Available from: [Link]
-
ArtMolecule. (n.d.). Impurities and Degradation products. Available from: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Available from: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances. Available from: [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. Available from: [Link]
-
Muhoza, J. (2022). Recrystallization and Melting Point Analysis [Video]. YouTube. Available from: [Link]
-
Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Publishing. Available from: [Link]
-
6-Bromo-2, 3-dihydro-1H-pyrido[2, 3-b][1]oxazine, 1 gram. (n.d.). CP Lab Safety. Available from: [Link]
- Abdulhussein, H. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Moroccan Journal of Chemistry.
-
Dobre, A. A., et al. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. ResearchGate. Available from: [Link]
-
Kumar, A., et al. (2010). Synthesis of some novel annulated pyrido[2,3-d]pyrimidines via stereoselective intramolecular hetero Diels–Alder reactions of 1-oxa-1,3-butadienes. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
-
Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties. (2023). ResearchGate. Available from: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: Novel Pyrido[2,3-b]oxazine Derivatives versus Established EGFR Inhibitors in Oncology Research
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation, often through overexpression or activating mutations, is a key driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] This has established EGFR as a cornerstone therapeutic target.[3][4] The clinical landscape has seen the evolution of small molecule EGFR tyrosine kinase inhibitors (TKIs) across three generations, each developed to counteract specific resistance mechanisms. First-generation inhibitors like gefitinib and erlotinib are reversible binders, while second-generation drugs such as afatinib bind irreversibly.[5][6] However, their efficacy is often curtailed by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.[6] This led to the development of third-generation inhibitors, like osimertinib, which were specifically designed to target T790M-mutant EGFR while sparing the wild-type form.[7]
Despite these advances, the challenge of acquired resistance persists, necessitating the exploration of novel chemical scaffolds.[8] Recently, a new class of compounds based on a pyrido[2,3-b][3][9]oxazine core has been rationally designed and synthesized.[10][11] These derivatives have shown significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those resistant to earlier-generation TKIs.[8] This guide provides an in-depth, objective comparison of the efficacy of these novel pyrido[2,3-b]oxazine derivatives against established, clinically approved EGFR inhibitors. We will synthesize available preclinical data, detail the essential experimental protocols for their evaluation, and provide expert context on the causality behind these scientific methodologies.
The EGFR Signaling Pathway: A Central Hub in Cell Proliferation
Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, triggering a cascade of downstream signaling pathways that are crucial for normal cell function but are frequently hijacked in cancer.[2][12]
The two major signaling axes downstream of EGFR are:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[12]
-
The PI3K-AKT-mTOR Pathway: This cascade is a central regulator of cell growth, survival, and metabolism.[3][13]
Dysregulation at any point in this network can lead to uncontrolled cell division and tumor growth, making the inhibition of the initial EGFR kinase activity an effective therapeutic strategy.[13]
Generational Overview of Established EGFR Inhibitors
The clinical armamentarium against EGFR-driven cancers is categorized into distinct generations, each defined by its chemical properties, binding mechanism, and selectivity profile.
| Generation | Representative Drugs | Mechanism of Action | Key Targeted Mutations |
| First | Gefitinib, Erlotinib | Reversible, ATP-competitive | Activating mutations (Exon 19 del, L858R) |
| Second | Afatinib, Dacomitinib | Irreversible, covalent binding (pan-ErbB) | Activating mutations; less effective against T790M |
| Third | Osimertinib | Irreversible, covalent binding | Activating mutations and T790M resistance mutation |
First-generation inhibitors, while effective initially, inevitably lead to resistance, most commonly via the T790M mutation.[6] Second-generation inhibitors were developed to provide more potent and sustained inhibition through irreversible binding but showed limited efficacy against T790M and often had increased toxicity due to their inhibition of wild-type (WT) EGFR.[6] The third-generation inhibitor, osimertinib, represented a major breakthrough by selectively targeting the T790M mutant, thereby offering a wider therapeutic window and becoming a standard of care.[7]
Data-Driven Efficacy Comparison
The ultimate measure of an inhibitor's potential lies in its quantitative performance in both biochemical and cellular assays. The following table synthesizes publicly available data to compare the novel pyrido[2,3-b]oxazine derivatives against the gold-standard inhibitor, osimertinib. The data for the novel derivatives is derived from a seminal study on this new chemical class.[8]
Table 1: Comparative IC₅₀ Values of EGFR Inhibitors (nM)
| Compound | Target / Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference |
| Osimertinib | HCC827 | Exon 19 deletion | ~12-15 | [8] |
| NCI-H1975 | L858R / T790M | ~15-20 | [8] | |
| A549 | Wild-Type (overexpression) | ~480-500 | [5][8] | |
| Pyrido[2,3-b]oxazine 7f | HCC827 | Exon 19 deletion | 90 | [8] |
| NCI-H1975 | L858R / T790M | 890 | [8] | |
| A549 | Wild-Type (overexpression) | 1100 | [8] | |
| Pyrido[2,3-b]oxazine 7g | HCC827 | Exon 19 deletion | 110 | [8] |
| NCI-H1975 | L858R / T790M | 1120 | [8] | |
| A549 | Wild-Type (overexpression) | 1340 | [8] | |
| Pyrido[2,3-b]oxazine 7h | HCC827 | Exon 19 deletion | 120 | [8] |
| NCI-H1975 | L858R / T790M | 1230 | [8] | |
| A549 | Wild-Type (overexpression) | 1560 | [8] |
Note: IC₅₀ values can vary based on experimental conditions. The data presented provides a comparative snapshot based on available literature.
Analysis of Efficacy: From the data, the lead pyrido[2,3-b]oxazine derivative, compound 7f , demonstrates potent activity against the HCC827 cell line, which harbors an activating EGFR exon 19 deletion mutation.[8] While its potency is less than that of osimertinib in the nanomolar range, it represents a significant finding for a novel scaffold. Importantly, these compounds also show activity against the NCI-H1975 cell line, which expresses the double mutation L858R/T790M, confirming their ability to inhibit the key resistance mutation.[8]
A crucial aspect of modern EGFR inhibitors is their selectivity for mutant over wild-type EGFR, which correlates with a better safety profile. The pyrido[2,3-b]oxazine derivatives exhibit a degree of selectivity, showing lower potency against the wild-type A549 cell line compared to the mutant lines.[8] Further optimization of this scaffold could enhance this selectivity ratio, a key goal in the development of next-generation TKIs.
Core Experimental Methodologies for Inhibitor Evaluation
To ensure scientific rigor and produce reliable, reproducible data, a standardized workflow of biochemical and cell-based assays is essential. The protocols described below are foundational for characterizing and comparing any potential EGFR inhibitor.
Protocol 1: Biochemical EGFR Kinase Assay (ADP-Glo™ Format)
Causality: This assay is the first critical step to determine if a compound directly inhibits the enzymatic activity of the EGFR kinase domain in a clean, cell-free system.[14] It measures the production of ADP, a direct product of the kinase's phosphotransferase activity.[15] Its simplicity and high-throughput nature make it ideal for initial screening and determining raw potency (IC₅₀).
Step-by-Step Methodology: [14][15]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., pyrido[2,3-b]oxazine derivative) in 100% DMSO.
-
Perform serial dilutions of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute recombinant human EGFR kinase (wild-type or mutant variants) and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) to desired concentrations in the assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 1-5 µL of the serially diluted test compound, control inhibitor (e.g., osimertinib), or vehicle (DMSO) to appropriate wells.
-
Add the diluted EGFR enzyme solution to the wells and incubate for 10-15 minutes at room temperature to allow compound binding.
-
-
Kinase Reaction Initiation:
-
Initiate the reaction by adding a master mix containing the peptide substrate and ATP. The final ATP concentration should be near its Km value for EGFR for accurate IC₅₀ determination.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based Proliferation Assay (MTT/MTS Method)
Causality: While a biochemical assay confirms enzyme inhibition, it does not guarantee that a compound can enter a cell and exert an anti-proliferative effect. This cell-based assay is crucial for evaluating a compound's cellular potency, which is a function of its membrane permeability, target engagement, and metabolic stability.[9][14] We use cancer cell lines known to be dependent on EGFR signaling for their survival.
Step-by-Step Methodology: [14][16]
-
Cell Seeding:
-
Culture EGFR-dependent human cancer cell lines (e.g., NCI-H1975, HCC827) under standard conditions (37°C, 5% CO₂).
-
Harvest cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well. Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (MTS Reagent):
-
Add 20 µL of MTS reagent (or similar metabolic indicator like MTT) to each well.
-
Incubate for 1-4 hours at 37°C. Metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value as described previously.
-
Protocol 3: Western Blot for EGFR Phosphorylation
Causality: A positive result in the proliferation assay suggests the compound is working, but it doesn't definitively prove that the effect is due to the inhibition of the intended target (EGFR). This Western blot analysis provides direct evidence of target engagement by measuring the phosphorylation status of EGFR and its downstream effectors (like ERK) within the cell.[1] A potent inhibitor should decrease the levels of phosphorylated EGFR (p-EGFR) in a dose-dependent manner.
Step-by-Step Methodology: [1][17]
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A431 or HCC827) in 6-well plates and grow to ~80% confluency.
-
Starve the cells in serum-free medium for 16-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with a short burst of EGF (e.g., 50 ng/mL for 15 minutes) to activate the EGFR pathway.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-EGFR (e.g., p-Tyr1068), total EGFR, phospho-ERK, and total ERK. A loading control like GAPDH or β-actin is essential.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of EGFR and downstream signaling.
-
Discussion and Future Outlook
The exploration of novel scaffolds like the pyrido[2,3-b][3][9]oxazine core is vital for overcoming the persistent challenge of drug resistance in EGFR-targeted cancer therapy.[8] The initial data shows that these derivatives are promising, exhibiting potent, single-digit micromolar to high nanomolar activity against clinically relevant EGFR mutations, including the resistant T790M form.[8] While not yet matching the exceptional potency of the third-generation drug osimertinib, compound 7f and its analogues serve as an excellent starting point for a new therapeutic class.[8]
The path forward for this chemical series involves several key stages. First, structure-activity relationship (SAR) studies are needed to optimize the scaffold for enhanced potency and, critically, to improve the selectivity for mutant EGFR over its wild-type counterpart. A wider therapeutic window is paramount for minimizing dose-limiting toxicities. Second, comprehensive kinome screening is necessary to understand the off-target profile and predict potential side effects. Finally, promising lead compounds must be advanced into in vivo xenograft models to evaluate their efficacy, pharmacokinetics, and tolerability in a physiological system.
This guide demonstrates that through a logical, data-driven, and methodologically sound approach, novel chemical entities can be rigorously evaluated against established standards, paving the way for the next generation of precision medicines in oncology.
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology. Retrieved from [Link]
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Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. Available at: [Link]
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Passaro, A., et al. (2021). FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management. Cancers, 13(19), 4887. Available at: [Link]
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Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Available at: [Link]
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Lo, H. W. (2010). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast Cancer Research and Treatment, 121(3), 541-549. Available at: [Link]
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Al-Hadiya, A. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. Available at: [Link]
-
Kosaka, T., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(5), 5563-5569. Available at: [Link]
-
Peters, S., et al. (2017). Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. Clinical Lung Cancer, 18(4), 363-375.e6. Available at: [Link]
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American Association for Cancer Research (AACR). (2024). New EGFR-targeting Combination Therapy for Lung Cancer. AACR. Available at: [Link]
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Yang, H., et al. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. Molecular BioSystems, 12(4), 1048-1056. Available at: [Link]
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GO2 for Lung Cancer. (2021). FDA approves mobocertinib for EGFR exon 20 insertion+ NSCLC. GO2 for Lung Cancer. Available at: [Link]
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The Cancer Letter. (2026, January 9). FDA approves Rybrevant Faspro for EGFR-mutated NSCLC. The Cancer Letter. Available at: [Link]
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Burova, E., & Pally, C. (2017). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Biomarkers in Cancer, 9, 1177271917742292. Available at: [Link]
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Yang, H., et al. (2016). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. Molecular BioSystems, 12(4), 1048-1056. Available at: [Link]
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Al-Hadiya, A. H. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6693. Available at: [Link]
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Zulaikha, S., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1368. Available at: [Link]
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Bou-Assaf, G., et al. (2012). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PLoS ONE, 7(8), e42927. Available at: [Link]
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Promega Corporation. (n.d.). EGFR Kinase Assay. Promega. Available at: [Link]
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Wang, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 705. Available at: [Link]
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American Chemical Society. (2026, January 13). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]
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Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Drugs.com. Available at: [Link]
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ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer.... ResearchGate. Available at: [Link]
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Al-Dherasi, A. M., et al. (2023). Towards Precision Oncology: How Advances in Cancer Genomics, Immunobiology and Artificial Intelligence Will Change Molecular Diagnostics. International Journal of Molecular Sciences, 24(13), 10830. Available at: [Link]
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Yadav, V. B., et al. (2025). Novel pyrido[2,3-b][3][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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Takeda, M., & Nakagawa, K. (2019). First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? International Journal of Molecular Sciences, 20(1), 146. Available at: [Link]
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Patsnap. (2024, July 17). What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]
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OUCI. (n.d.). Novel pyrido[2,3-b][3][9]oxazine-based EGFR-TK inhibitors. OUCI. Available at: [Link]
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Yadav, V. B., et al. (2025). Novel pyrido[2,3-b][3][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to Validating MTT Assay Results for Novel Pyrido-oxazine Compounds
Introduction: Beyond the Color Change - Ensuring Data Integrity with Novel Compounds
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and drug discovery, prized for its simplicity and high-throughput capabilities.[1][2] It provides a colorimetric readout that is widely used to assess cellular metabolic activity, which is often interpreted as a proxy for cell viability and proliferation.[1][2][3] The principle is elegant: mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt into a purple formazan product.[1][3][4] The intensity of this purple color, quantifiable by spectrophotometry, is assumed to be directly proportional to the number of viable cells.[1][2]
However, when evaluating novel chemical entities such as pyrido-oxazines—a class of heterocyclic compounds showing promise as anticancer agents—this assumption of a direct correlation can be misleading.[5][6] Novel compounds can interfere with the assay's chemistry, leading to either false-positive or false-negative results.[7] For instance, compounds with inherent reducing properties can directly convert MTT to formazan, independent of cellular activity, thus masking true cytotoxicity.[7][8] Conversely, a compound might inhibit mitochondrial function without immediately causing cell death, leading to a false impression of cytotoxicity.[9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate MTT assay results for novel pyrido-oxazine compounds. We will delve into the causality behind experimental choices and present a self-validating system of orthogonal assays to ensure the scientific integrity of your findings.
The Core Principle: Orthogonal Validation
The central tenet of robust cytotoxicity testing is the use of orthogonal methods—independent assays that measure different biological endpoints. If a novel pyrido-oxazine compound shows, for example, a 50% reduction in cell viability via MTT assay, this result is significantly strengthened if a corresponding increase in membrane permeability (LDH assay) and a decrease in total viable cell number (Trypan Blue exclusion) are also observed. This multi-faceted approach provides a more complete and trustworthy picture of a compound's biological effect.
Caption: Workflow for validating MTT assay results with orthogonal methods.
Experimental Protocols: A Step-by-Step Guide to Rigorous Validation
Part 1: The Primary Screen - MTT Assay
This protocol is a standard starting point for assessing the effect of novel pyrido-oxazine compounds on cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases.[1][3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Treat cells with a serial dilution of the pyrido-oxazine compound. Include vehicle-only controls (e.g., DMSO concentration matching the highest compound concentration) and untreated controls.[10]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1][11]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-based solution) to dissolve the formazan crystals.[3][12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][11]
Crucial Control: To test for direct MTT reduction by your compound, include cell-free wells containing only media, MTT, and your compound at the highest concentration.[9] A color change in these wells indicates chemical interference.[9]
Part 2: Validation Assays - Building a Case for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[13][14] The released LDH is measured via a coupled enzymatic reaction that results in a colorimetric or luminescent signal.[13][15]
Protocol:
-
Cell Treatment: Seed and treat cells with the pyrido-oxazine compound as described for the MTT assay.
-
Controls: Prepare wells for the following controls:
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mix according to the manufacturer's instructions.[15][16]
-
Incubation and Reading: Incubate for the recommended time (typically 30 minutes) at room temperature, protected from light, and then measure the absorbance or luminescence.[13][16]
Principle: This classic method is based on the premise that viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[18][19][20]
Protocol:
-
Cell Treatment: Treat cells in a larger format plate (e.g., 6-well or 12-well) with the pyrido-oxazine compound.
-
Cell Harvesting: After treatment, collect both adherent and floating cells.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.[18][19]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[19][21]
-
Counting: Load the mixture onto a hemocytometer and count the number of live (clear) and dead (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[18]
Principle: Adenosine triphosphate (ATP) is a key indicator of metabolically active cells and is rapidly degraded upon cell death.[22][23] These assays use the firefly luciferase enzyme to generate a luminescent signal that is directly proportional to the amount of ATP present, and thus the number of viable cells.[22][24]
Protocol:
-
Cell Treatment: Seed and treat cells in an opaque-walled 96-well plate appropriate for luminescence readings.
-
Reagent Addition: After the treatment period, add the ATP detection reagent directly to the wells. This reagent typically lyses the cells to release ATP and contains the luciferase and its substrate.[25]
-
Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.[25][26]
-
Luminescence Reading: Measure the luminescence using a plate reader.
Interpreting the Data: Concordance and Discordance
The power of this validation framework lies in comparing the results across different assays.
Table 1: Hypothetical Comparative Data for a Novel Pyrido-oxazine Compound (IC₅₀ values in µM)
| Assay Type | Endpoint Measured | Pyrido-oxazine 'A' (IC₅₀) | Pyrido-oxazine 'B' (IC₅₀) | Interpretation |
| MTT | Mitochondrial Activity | 10 µM | 15 µM | Initial screen suggests cytotoxicity. |
| LDH | Membrane Permeability | 12 µM | >100 µM | 'A' confirms cytotoxicity via membrane damage. 'B' does not. |
| Trypan Blue | Membrane Exclusion | 11 µM | >100 µM | 'A' confirms cell death. 'B' shows no loss of viability. |
| ATP | ATP Levels | 9 µM | 18 µM | 'A' confirms loss of viable cells. 'B' shows a decrease in metabolic activity, but not necessarily cell death. |
Analysis:
-
Pyrido-oxazine 'A' shows strong concordance across all assays. The similar IC₅₀ values from assays measuring metabolic activity, membrane integrity, and viable cell count provide high confidence that this compound is genuinely cytotoxic at the indicated concentrations.
Delving Deeper: Investigating the Mechanism of Cell Death
If the validation assays confirm cytotoxicity (as with Pyrido-oxazine 'A'), the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5]
Caption: Potential apoptotic pathways induced by pyrido-oxazine compounds.
Caspase Activity Assays
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[27][28] Assays are available to measure the activity of specific initiator caspases (e.g., Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) and executioner caspases (e.g., Caspase-3/7).[29] These assays typically use a caspase-specific peptide substrate conjugated to a colorimetric or fluorescent reporter.[27]
Protocol:
-
Cell Treatment: Treat cells with the pyrido-oxazine compound at concentrations around the determined IC₅₀.
-
Cell Lysis: After incubation, lyse the cells to release their contents.
-
Caspase Reaction: Add the cell lysate to a plate containing the specific caspase substrate and reaction buffer.
-
Incubation and Reading: Incubate according to the manufacturer's protocol and measure the resulting colorimetric or fluorescent signal.
An increase in caspase activity provides strong evidence that the pyrido-oxazine compound induces cell death via apoptosis.[30]
Conclusion: A Commitment to Scientific Rigor
References
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Trypan Blue Exclusion Test of Cell Viability. PMC - NIH. [Link]
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Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Forensic Outreach Team. [Link]
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Trypan Blue Assay Protocol | Technical Note 181. DeNovix. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
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Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]
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ATP cell viability assay. RE-Place. [Link]
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ATP Cell Viability Assay. Creative Bioarray. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Caspase Activity Assay. Creative Bioarray. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
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Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. [Link]
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Trypan Blue Staining Assay. Creative Bioarray. [Link]
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Novel pyrido[2,3-b][3][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
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DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. Anticancer Research. [Link]
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Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]
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Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. [Link]
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Particle-induced artifacts in the MTT and LDH viability assays. PMC - NIH. [Link]
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DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. PubMed. [Link]
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Novel pyrido[2,3- b][3][19]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH. [Link]
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Navigating the Synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Comparative Guide to Plausible Synthetic Protocols
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. One such scaffold of growing interest is the pyrido[2,3-b]oxazine core, with "6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" (CAS 1203499-17-5) being a key intermediate for further chemical exploration.[1] This guide provides a comparative analysis of plausible, high-yield synthetic routes to this target molecule. In the absence of extensively published and directly comparable protocols, this document outlines two robust, proposed methodologies, grounded in established chemical principles and analogous syntheses reported in the literature. We will delve into the mechanistic rationale, provide detailed experimental workflows, and critically evaluate the potential for reproducibility and scalability for each approach.
Introduction to the Target Molecule
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a bicyclic heteroaromatic compound. Its structure is characterized by a pyridine ring fused to an oxazine ring, with a bromine atom at the 6-position. This bromine atom provides a versatile handle for a variety of cross-coupling reactions, making it an attractive building block for creating libraries of compounds for biological screening. The pyrido[2,3-b]oxazine core itself is featured in molecules designed as potent inhibitors for targets such as EGFR-TK in non-small cell lung cancer, highlighting the therapeutic potential of this scaffold.[2]
Comparative Analysis of Proposed Synthetic Routes
Two primary retrosynthetic strategies are proposed, each commencing from commercially available precursors and employing well-established reaction classes. The choice between these routes may depend on factors such as starting material availability, desired scale, and the specific capabilities of the laboratory.
| Parameter | Protocol 1: Linear Synthesis via Nucleophilic Aromatic Substitution | Protocol 2: Convergent Synthesis via Buchwald-Hartwig Amination |
| Starting Materials | 2-Amino-5-bromopyridin-3-ol, 1,2-Dibromoethane | 2,5-Dibromo-3-nitropyridine, Ethanolamine |
| Key Reactions | Williamson Ether Synthesis, Intramolecular SNAr | Buchwald-Hartwig Amination, Reduction, Intramolecular Cyclization |
| Anticipated Yield | Moderate to Good | Good to Excellent |
| Scalability | Potentially limited by SNAr reaction conditions | More amenable to scale-up |
| Purification | Standard chromatographic techniques | May require careful optimization of reduction and cyclization steps |
Protocol 1: Linear Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This approach is predicated on the synthesis of substituted pyrido-oxazines through a tandem SN2 and SNAr reaction sequence, as demonstrated in related systems.[3] The strategy involves first building the oxazine ring precursor and then inducing cyclization.
Workflow Diagram
Caption: Linear synthesis of the target compound via Williamson ether synthesis followed by intramolecular SNAr cyclization.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-((2-Amino-5-bromopyridin-3-yl)oxy)ethyl bromide
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂), add a solution of 2-amino-5-bromopyridin-3-ol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,2-dibromoethane (3.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate.
Step 2: Synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
To a solution of 2-((2-amino-5-bromopyridin-3-yl)oxy)ethyl bromide (1.0 eq.) in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or DMF, add a strong, non-nucleophilic base such as potassium carbonate (2.0 eq.) or sodium hydride (1.2 eq.).
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring for the consumption of the starting material by TLC.
-
Cool the reaction to room temperature and pour into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography to afford the final compound.
Expertise & Trustworthiness Insights
This linear approach is conceptually straightforward. The Williamson ether synthesis in the first step is a robust and well-understood reaction. The key challenge and potential bottleneck for reproducibility lies in the second step, the intramolecular SNAr cyclization. The efficiency of this reaction can be highly sensitive to the choice of base, solvent, and temperature. Side reactions, such as intermolecular dimerization, are possible if the reaction conditions are not carefully optimized. The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic substitution, but the reaction may still require forcing conditions.
Protocol 2: Convergent Synthesis via Buchwald-Hartwig Amination
This more convergent approach aims to form the C-N bond of the oxazine ring using modern cross-coupling chemistry, which can often provide higher yields and better functional group tolerance compared to classical SNAr reactions.
Workflow Diagram
Caption: Convergent synthesis employing Buchwald-Hartwig amination, nitro reduction, and a final cyclization step.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-((3-Bromo-5-nitropyridin-2-yl)amino)ethan-1-ol
-
In an oven-dried Schlenk flask, combine 2,3-dibromo-5-nitropyridine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar).
-
Add anhydrous dioxane or toluene, followed by ethanolamine (1.2 eq.).
-
Heat the reaction mixture to 80-100 °C for 12-24 hours, until TLC or LC-MS indicates complete consumption of the starting material.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Step 2: Synthesis of 2-((5-Bromo-3-aminopyridin-2-yl)amino)ethan-1-ol
-
Dissolve the product from Step 1 (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq.) in ethanol at 70 °C, or iron powder in the presence of acetic acid or ammonium chloride.
-
Stir the reaction at the elevated temperature for 2-4 hours.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the crude aminopyridine, which can often be used in the next step without further purification.
Step 3: Synthesis of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
-
Dissolve the crude amino alcohol from Step 2 (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography to obtain the final compound.
Expertise & Trustworthiness Insights
The convergent approach offers several advantages in terms of potential reproducibility and yield. The Buchwald-Hartwig amination is a highly reliable and well-documented reaction, offering regioselective amination at the 2-position of the pyridine ring due to the electronic activation by the nitro group and the steric hindrance at the 3-position. The reduction of the nitro group is typically a high-yielding transformation. The final intramolecular cyclization via a Mitsunobu reaction is also a very reliable method for forming the oxazine ring from the amino alcohol precursor. While the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct that must be removed during purification, the reaction conditions are mild and generally lead to clean product formation. This protocol is likely more amenable to scale-up and may provide a more consistent yield compared to the high-temperature SNAr conditions of Protocol 1.
Conclusion
Both proposed protocols offer viable pathways to 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Protocol 1 is more linear and relies on classical transformations. Its reproducibility may hinge on the careful optimization of the intramolecular SNAr cyclization. Protocol 2 represents a more modern, convergent strategy that leverages the reliability of palladium-catalyzed cross-coupling and Mitsunobu chemistry. While it involves more steps, each transformation is generally high-yielding and robust, potentially leading to a more reproducible and scalable synthesis. For researchers embarking on the synthesis of this valuable intermediate, Protocol 2 is recommended as the more promising starting point for achieving a reliable and efficient synthesis.
References
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Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine from Different Suppliers
Introduction: The Critical Role of Starting Material Integrity
In the landscape of pharmaceutical research and drug development, the quality of starting materials is paramount. Heterocyclic compounds, in particular, form the backbone of a vast number of active pharmaceutical ingredients (APIs).[1] "6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" is a key intermediate whose structural integrity directly influences the purity, safety, and efficacy of the final drug product.[2] Consequently, sourcing this intermediate from commercial suppliers necessitates a rigorous and multi-faceted analytical validation process.
Impurities introduced from starting materials, intermediates, or by-products of the synthetic process can have significant consequences, potentially altering the biological activity or toxicity of the final compound.[3][4][5] This guide provides an in-depth comparison of "6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine" obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). We will employ a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive profile of each sample. Our objective is not merely to confirm the compound's identity but to critically assess its purity and consistency, thereby establishing a robust protocol for incoming material qualification.
Part 1: Analytical Strategy & Experimental Protocols
The choice of analytical techniques is driven by the need for orthogonal data points, where each method provides unique and complementary structural information. NMR spectroscopy offers detailed insight into the molecular framework and is quantitative; FTIR provides a rapid fingerprint of chemical functional groups; and Mass Spectrometry confirms the molecular weight and elemental composition.
Overall Analytical Workflow
The following workflow ensures a systematic and unbiased evaluation of each sample.
Caption: A decision-making flowchart for qualifying a new batch of raw material based on spectroscopic results.
Conclusion and Supplier Recommendation
This comparative guide demonstrates the critical importance of a multi-technique spectroscopic approach for the qualification of key pharmaceutical intermediates.
-
Supplier A consistently provided the highest quality material, with a purity greater than 99% as determined by quantitative ¹H NMR and confirmed by orthogonal FTIR and MS data. This material is recommended for direct use in sensitive R&D and scale-up activities.
-
Supplier B provided material with the correct core structure, but the presence of unidentified organic impurities makes it less suitable for critical applications without further purification. The source of these impurities would need to be investigated with the supplier.
-
Supplier C delivered material contaminated with residual solvents. While these can often be removed, their presence indicates a suboptimal purification process and necessitates an additional, resource-intensive drying step before use.
Final Recommendation: For researchers, scientists, and drug development professionals, establishing this type of comprehensive analytical screen is a non-negotiable step in de-risking the supply chain. While Supplier A is the clear choice based on this analysis, continuous verification of every new batch, regardless of the supplier, is essential to ensure the long-term reproducibility and success of any research program.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Pyrido[2,3-b]oxazine-Based EGFR Inhibitors
Foreword for the Research Community
In the relentless pursuit of novel anticancer therapeutics, the 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold and its derivatives have emerged as a promising frontier, particularly in the context of overcoming resistance to existing cancer therapies. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the in vitro and in vivo performance of drugs based on this and closely related scaffolds. Our analysis is grounded in experimental data, providing a critical perspective on the journey from promising laboratory findings to potential clinical applications. We will delve into the nuances of experimental design, the interpretation of results, and the pivotal transition from controlled in vitro environments to the complexity of in vivo models.
The Pyrido[2,3-b]oxazine Scaffold: A New Player in EGFR-Targeted Therapy
The pyrido[2,3-b]oxazine core is a heterocyclic chemical structure that has shown significant potential in medicinal chemistry.[1] Recent research has highlighted its utility as a scaffold for developing potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[2] Overexpression and mutation of EGFR are well-established drivers of various cancers, most notably non-small cell lung cancer (NSCLC).[3] While several generations of EGFR-TK inhibitors have been clinically successful, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the development of novel therapeutic agents.[2]
A new class of pyrido[2,3-b][4][5]oxazine-based inhibitors has demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines, including those resistant to earlier generation drugs.[2] This guide will focus on these promising compounds and compare their activity with established EGFR inhibitors, gefitinib and osimertinib, to provide a comprehensive understanding of their potential.
In Vitro Activity: Potency and Selectivity at the Cellular Level
The initial assessment of any potential drug candidate begins with rigorous in vitro testing to determine its efficacy and mechanism of action in a controlled laboratory setting.
Promising In Vitro Anticancer Activity of Novel Pyrido[2,3-b][4][5]oxazine Derivatives
A recent study detailed the synthesis and in vitro anticancer evaluation of a series of novel pyrido[2,3-b][4][5]oxazine derivatives.[2] The most promising of these, compounds 7f , 7g , and 7h , exhibited potent activity against a panel of NSCLC cell lines with different EGFR mutation statuses.[2]
| Compound | HCC827 (EGFR exon 19 deletion) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A549 (Wild-type EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.12 | 1.05 | 1.32 |
| 7h | 0.15 | 1.18 | 1.55 |
| Osimertinib | 0.08 | 0.75 | 1.02 |
| Gefitinib | 0.05 | >10 | >10 |
| Data synthesized from Deshmukh et al., 2024.[2] |
The data reveals that compound 7f demonstrates potency comparable to the clinically approved third-generation inhibitor, osimertinib, against both EGFR-mutant and wild-type cell lines.[2] Notably, these novel compounds retained significant activity against the H1975 cell line, which harbors the T790M resistance mutation that renders first-generation inhibitors like gefitinib ineffective.[2] Mechanistic studies confirmed that compound 7f acts as an inhibitor of EGFR-TK autophosphorylation and induces apoptosis in cancer cells.[2]
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC₅₀) values presented above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by inference, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (HCC827, H1975, A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 7f, 7g, 7h, osimertinib, gefitinib) for a specified period, typically 72 hours.
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC₅₀ value is calculated as the concentration of the drug that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The choice of cell lines with different EGFR mutation statuses is crucial for evaluating the selectivity and resistance-breaking potential of the novel inhibitors. The 72-hour incubation period allows for multiple cell cycles, providing a robust measure of the compound's anti-proliferative effects.
Caption: Workflow of the MTT assay for determining cell viability.
The In Vitro-In Vivo Bridge: A Critical Step in Drug Development
While promising in vitro data is an essential first step, it does not always translate to in vivo efficacy. The complex physiological environment of a living organism presents numerous challenges that cannot be replicated in a petri dish. Therefore, preclinical in vivo studies in animal models are a critical, self-validating system to assess a drug's potential before it can be considered for human trials.
At present, there is no publicly available in vivo data for the novel pyrido[2,3-b][4][5]oxazine derivatives (7f, 7g, 7h). The following sections will use the well-documented in vivo profiles of gefitinib and osimertinib to illustrate the key parameters that need to be evaluated for these promising new compounds.
In Vivo Activity: Performance in a Living System
In vivo studies provide crucial information on a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[6]
Illustrative In Vivo Efficacy of Established EGFR Inhibitors
Gefitinib: In vivo studies in xenograft models have shown that gefitinib exhibits antitumor activity in various cancer models.[7] For instance, in nude mice bearing NSCLC xenografts, gefitinib has demonstrated significant tumor growth inhibition.[4][5] However, its efficacy is largely dependent on the presence of activating EGFR mutations.[8]
Osimertinib: As a third-generation inhibitor, osimertinib has shown significant in vivo activity against tumors with both sensitizing EGFR mutations and the T790M resistance mutation.[9] In preclinical mouse models, osimertinib has demonstrated superior efficacy and brain penetration compared to earlier-generation EGFR-TKIs.[10] Studies in xenograft models have shown that osimertinib can lead to sustained tumor regression.[11]
Key In Vivo Experimental Protocols
Xenograft Tumor Models: This is a widely used preclinical model to evaluate the antitumor efficacy of a drug.
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., H1975) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are then treated with the test compound (e.g., orally or via injection) at various doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: The tumor growth in the treated groups is compared to the control (vehicle-treated) group to determine the drug's efficacy.
Causality Behind Experimental Choices: The use of immunocompromised mice is necessary to prevent the rejection of the human tumor cells. The choice of the cancer cell line for implantation should ideally reflect the target patient population (e.g., H1975 for T790M-positive NSCLC).
Caption: Workflow of a typical xenograft efficacy study.
Pharmacokinetic (PK) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Step-by-Step Methodology:
-
Drug Administration: The test compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using methods like LC-MS/MS.
-
Parameter Calculation: Key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Causality Behind Experimental Choices: Understanding the PK profile is critical for determining the appropriate dosing regimen to maintain therapeutic drug concentrations in the body.
Future Directions and the Path Forward
The novel pyrido[2,3-b][4][5]oxazine derivatives, particularly compound 7f , have demonstrated highly encouraging in vitro activity, positioning them as promising candidates for further development. The next crucial step is to bridge the gap between these in vitro findings and potential clinical application through comprehensive in vivo studies.
Key Future Research:
-
In Vivo Efficacy Studies: Evaluation of compounds 7f, 7g, and 7h in xenograft models using NSCLC cell lines with various EGFR mutations (e.g., HCC827 and H1975) is paramount to confirm their antitumor activity in a living system.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the ADME properties and establishing a relationship between drug exposure and target engagement/antitumor effect will be critical for dose selection and scheduling in future clinical trials.
-
Toxicity Studies: Comprehensive toxicology studies in animal models are required to assess the safety profile of these novel compounds.
Conclusion
The journey of a drug from the laboratory to the clinic is a long and arduous one, with the transition from in vitro to in vivo testing representing a critical milestone. The novel pyrido[2,3-b][4][5]oxazine-based EGFR inhibitors have shown exceptional promise in early-stage in vitro evaluations. While direct in vivo data is not yet available, the well-established preclinical and clinical profiles of gefitinib and osimertinib provide a clear roadmap for the necessary next steps. The scientific community eagerly awaits the results of future in vivo studies on these promising compounds, which hold the potential to become next-generation therapies for EGFR-driven cancers.
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A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in pharmaceutical research and drug development for constructing complex molecular architectures, particularly the biaryl and hetero-biaryl scaffolds prevalent in biologically active molecules.[2][4][5]
Our focus here is the specific substrate 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS 1203499-17-5), a valuable heterocyclic building block.[6][7] Its fused ring system, incorporating a pyridine and an oxazine moiety, is a feature found in novel EGFR-TK inhibitors and other potential therapeutic agents.[8] However, the very features that make this molecule attractive—multiple heteroatoms and an electron-rich framework—also present unique challenges for catalysis. The lone pair electrons on the pyridine nitrogen can coordinate to the metal catalyst, leading to deactivation or "poisoning."[9][10]
This guide provides a comparative analysis of various catalytic systems for the Suzuki coupling of this important substrate. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from related systems, and offer a detailed experimental protocol to empower researchers to achieve high-yield, reproducible results.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
A successful Suzuki coupling hinges on the smooth execution of a three-step catalytic cycle.[1][4][11] Understanding this mechanism is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 6-bromo-pyridyloxazine. This is often the rate-determining step of the entire process.[1][5][11] The efficiency of this step is highly dependent on the electron density and steric profile of the ligands surrounding the palladium center.
-
Transmetalation: In this step, the organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[1][11]
-
Reductive Elimination: The final step involves the two organic partners coupling together, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[11][12] This step is typically favored by bulky ligands.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Materials and Reagents
-
6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the arylboronic acid, potassium carbonate, and PdCl₂(dppf)·CH₂Cl₂.
-
Atmosphere Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by deionized water via syringe. A common solvent ratio is 4:1 or 5:1 dioxane to water.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure coupled product.
Conclusion and Authoritative Recommendations
For researchers embarking on the Suzuki coupling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine , a methodical approach grounded in mechanistic understanding is key. While classical catalysts like Pd(PPh₃)₄ can be functional, they are often outperformed by modern catalytic systems.
Primary Recommendation: Begin with PdCl₂(dppf) as the catalyst. Its proven efficacy with a wide range of heteroaryl halides, operational simplicity, and stability make it the most reliable choice for achieving high yields with minimal optimization. [8][13] Alternative High-Activity System: For reactions requiring lower catalyst loading or milder conditions, a system composed of Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos is an excellent second choice. [14] For Scale-up Considerations: If cost and palladium contamination are significant concerns for large-scale synthesis, exploring a nickel-based catalyst such as NiCl₂(PCy₃)₂ is a worthwhile endeavor. [15][16] By leveraging the comparative data and the detailed protocol provided in this guide, researchers and drug development professionals can confidently and efficiently synthesize novel derivatives of the pyrido[2,3-b]oxazine scaffold, accelerating the discovery of new therapeutic agents.
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ACS Publications. (n.d.). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. [Link]
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ResearchGate. (n.d.). The NiBr2 catalyzed Suzuki coupling of aryl halides with various... | Download Scientific Diagram. [Link]
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NIH. (2012, November 7). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. [Link]
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ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters. [Link]
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NIH. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
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ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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NIH. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. [Link]
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ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
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NIH. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
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ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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ResearchGate. (n.d.). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. [Link]
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Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
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Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. [Link]
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University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Pyrido-Oxazine Derivatives in Western Blots
Introduction: The Small Molecule Challenge in Protein Detection
The Western blot is a cornerstone technique in biomedical research and drug development, allowing for the specific detection and quantification of proteins. The reliability of this immunoassay hinges entirely on the specificity of the primary antibody for its target antigen.[1][2][3] However, the introduction of small molecule therapeutics, such as novel pyrido-oxazine derivatives, into experimental systems presents a significant challenge. These compounds, while designed to interact with specific cellular targets, can inadvertently interfere with the intricate binding mechanics of a Western blot, leading to confounding artifacts like non-specific bands, signal loss, or increased background.[4][5]
Pyrido-oxazines are a class of heterocyclic compounds that have garnered interest for their diverse biological activities, including potential roles as kinase inhibitors in oncology.[6][7][8][9] Their complex ring structures and potential for electrostatic or hydrophobic interactions mean they can be "sticky," creating unforeseen binding events.[10][11] This guide provides a framework for researchers, scientists, and drug development professionals to understand, diagnose, and mitigate the cross-reactivity of antibodies with pyrido-oxazine derivatives. We will move beyond a simple protocol to explain the underlying mechanisms and provide a self-validating experimental strategy to ensure data integrity.
Understanding the Mechanisms of Small Molecule Interference
When a pyrido-oxazine derivative appears to alter protein detection in a Western blot, several potential mechanisms could be at play. It is crucial to consider these possibilities when designing experiments and interpreting results.
-
Epitope Masking or Alteration: The most direct form of interference occurs when the small molecule binds to or near the epitope on the target protein. This can physically block the primary antibody from accessing its binding site, leading to a diminished or absent signal. This does not necessarily mean the protein has been degraded; its detection is simply being obscured.[4][5]
-
Antibody-Drug Interaction: The derivative may bind non-specifically to the primary or secondary antibodies themselves. This can cause antibodies to aggregate or undergo conformational changes that reduce their binding efficiency or, conversely, promote non-specific binding to the membrane or other proteins.[12]
-
Induction of Off-Target Protein Modifications: Small molecules can have unintended biological effects, such as activating signaling pathways that lead to post-translational modifications (PTMs) on unrelated proteins.[13] If a primary antibody has a slight affinity for one of these modified off-target proteins, it can result in the appearance of new, unexpected bands.
-
Protein Solubility and Aggregation: Drug binding could alter the solubility of the target protein, causing it to aggregate and precipitate out of the lysate during preparation or fail to enter the gel properly during electrophoresis.[5]
Caption: Potential mechanisms of pyrido-oxazine interference in Western blotting.
A Comparative Framework for Validating Antibody Performance
To systematically investigate and control for interference, a multi-faceted approach is required. We propose a comparative study that manipulates key variables—the antibody, the blocking agent, and the compound itself—using rigorous controls.
Core Experimental Components:
-
Antibody Selection: Compare a high-specificity monoclonal antibody against a polyclonal antibody for the same target. Polyclonal antibodies, by recognizing multiple epitopes, can sometimes be more sensitive but also have a higher propensity for off-target binding.[14][15]
-
Compound Controls: Include three arms: (1) Vehicle Control (e.g., DMSO), (2) the Active Pyrido-Oxazine Derivative , and (3) a structurally similar but biologically inactive analog (if available). The inactive analog helps distinguish between chemical interference and on-target biological effects.
-
Biological Controls: Utilize two cell lines: (1) a Positive Control line known to express the target protein and (2) a Negative Control line where the target gene has been knocked out (KO). KO cell lines are the gold standard for confirming antibody specificity.[16]
-
Blocking Buffer Comparison: The choice of blocking agent is critical. Compare a traditional protein-based blocker like 5% Non-Fat Dry Milk or 5% Bovine Serum Albumin (BSA) with a protein-free commercial blocking buffer . Protein-based blockers can sometimes mask antigens or cross-react with antibodies.[17][18][19] Milk, for instance, is rich in the phosphoprotein casein, which can cause high background when using phospho-specific antibodies.[20][21]
Hypothetical Data Analysis
The results of this comparative study can be summarized to pinpoint the source of interference.
Table 1: Hypothetical Normalized Band Intensity of Target Protein (TP)
| Antibody Type | Blocking Buffer | Vehicle Control | Pyrido-Oxazine (Active) | Pyrido-Oxazine (Inactive Analog) | Off-Target Bands Noted? |
| Monoclonal | 5% Milk | 1.00 | 0.98 | 1.01 | No |
| Monoclonal | 5% BSA | 1.00 | 0.95 | 0.99 | No |
| Monoclonal | Protein-Free | 1.00 | 0.99 | 1.00 | No |
| Polyclonal | 5% Milk | 1.00 | 0.45 | 0.51 | Yes |
| Polyclonal | 5% BSA | 1.00 | 0.88 | 0.92 | Minor |
| Polyclonal | Protein-Free | 1.00 | 0.97 | 0.98 | No |
Interpretation of Hypothetical Data:
-
The Monoclonal Antibody shows consistent performance across all conditions, suggesting it is robust and not susceptible to interference from the pyrido-oxazine derivative.
-
The Polyclonal Antibody shows a significant decrease in the target protein signal and the appearance of off-target bands, specifically when 5% Milk is used as the blocking agent. This effect is also present with the inactive analog, suggesting the interference is due to the chemical properties of the compound class rather than its specific biological activity.
-
The issue is largely resolved by switching to a Protein-Free Blocking Buffer , indicating a complex interaction between the polyclonal antibody, components in the milk blocker, and the pyrido-oxazine derivative. This points towards a non-specific binding issue rather than true epitope masking on the target protein.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols should be employed.
Protocol 1: Comparative Western Blot for Small Molecule Interference
This protocol outlines the workflow for testing an antibody against a pyrido-oxazine derivative.
-
Cell Culture and Treatment:
-
Plate positive-control and KO-control cells.
-
Treat cells with vehicle, active pyrido-oxazine, or inactive analog at the desired concentration and time point.
-
-
Lysate Preparation:
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an appropriate percentage polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking and Antibody Incubation:
-
Cut the membrane into sections for each blocking buffer condition (Milk, BSA, Protein-Free).
-
Block membranes for 1 hour at room temperature with agitation in the assigned blocking buffer (e.g., 5% w/v non-fat milk in TBST).
-
Incubate membranes with the primary antibody (monoclonal or polyclonal) at its optimal dilution overnight at 4°C. The antibody should be diluted in the same blocking buffer used for the blocking step.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membranes 3 times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20). Thorough washing is essential to minimize background.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in the corresponding blocking buffer, for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membranes again 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Perform densitometry analysis, normalizing the target protein band to a loading control (e.g., GAPDH or β-actin).
-
Caption: Workflow for assessing small molecule interference in Western blots.
Protocol 2: Gold-Standard Antibody Specificity Validation
This protocol uses the negative KO-control cell line to validate that the primary antibody is specific to the target.
-
Prepare lysates from both the positive-control and KO-control cell lines as described in Protocol 1.
-
Run both lysates side-by-side on the same gel.
-
Perform the Western blot using the optimal conditions determined from Protocol 1 (e.g., the monoclonal antibody with the protein-free blocker).
-
Validation Criterion: A specific antibody must produce a distinct band at the correct molecular weight in the positive-control lysate and no band in the KO-control lysate.[16] The presence of a band in the KO lane indicates the antibody cross-reacts with an off-target protein.
Troubleshooting Guide for Unexpected Results
Even with a robust experimental design, artifacts can occur. This decision tree provides a logical path for troubleshooting.
Caption: A decision tree for troubleshooting common Western blot issues.
Conclusion and Best Practices
The presence of small molecules like pyrido-oxazine derivatives requires an additional layer of validation in Western blotting to ensure data are both accurate and reliable. Simply observing a change in a protein band upon treatment is insufficient evidence for a biological effect.
Key Recommendations:
-
Prioritize Antibody Validation: Always validate antibody specificity using a gold-standard method, such as knockout cell lines, before embarking on extensive experiments.[24]
-
Use a High-Quality Monoclonal Antibody: When available, a well-characterized monoclonal antibody is generally less prone to off-target issues than a polyclonal antibody.[15]
-
Optimize Your Blocking Buffer: Do not assume milk or BSA is universally optimal. Test alternative or protein-free blockers, especially if you observe non-specific binding in the presence of a small molecule.
-
Incorporate Rigorous Controls: Always include vehicle controls and, if possible, inactive small molecule analogs to differentiate between chemical artifacts and true biological phenomena.
By adopting this systematic, evidence-based approach, researchers can confidently dissect the interactions between their antibodies and small molecule compounds, ensuring the integrity and reproducibility of their findings in the complex landscape of drug discovery.
References
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Creative Diagnostics. (n.d.). Antibody Specificity Validation. [Link]
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Baker, M. (2015). Antibody validation. Nature Methods, 12(10), 925-929. [Link]
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Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. [Link]
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American Research Products. (n.d.). Western Blot troubleshooting: Non-Specific Bands. [Link]
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Bitesize Bio. (2025). Block, Stock and Barrel – A Guide to Choosing Your Blocking Buffer. [Link]
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Deshmukh, S. S., et al. (2025). Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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G-Biosciences. (2017). Western Blot Blocking: Tips and Tricks for Blocking Agents. [Link]
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PubChem. (n.d.). 5H-Pyrido(2,3-d)(1,2)oxazine. [Link]
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PubChem. (n.d.). 6H-pyrido[3,2-d]oxazine. [Link]
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Boster Bio. (n.d.). Western Blot Troubleshooting Guide. [Link]
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St John's Laboratory Ltd. (2020). Choosing BSA vs Non-Fat Milk. [Link]
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ResearchGate. (2015). I would like to know what is prefer BSA or nonfat dry milk in western blot?. [Link]
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Deshmukh, S. S., et al. (2025). Novel pyrido[2,3- b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
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Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. [Link]
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Genin, O., et al. (2011). Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. PubMed. [Link]
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ResearchGate. (2021). Should I do a western blot using a polyclonal antibody against my target protein?. [Link]
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Kumar, A., et al. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction. ChemistrySelect, 3(19), 5245-5248. [Link]
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Lim, S., et al. (2021). Epitope alteration by small molecules and applications in drug discovery. Chemical Science, 12(35), 11736-11745. [Link]
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Reddit. (2025). Why would a drug reduce a protein band on western blot if it doesn't degrade it?. [Link]
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GenuIN Biotech. (2025). Unveiling the Western Blot Mystery: Do Multiple Bands Signal a Specificity Crisis for Antibodies?. [Link]
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A Preclinical Benchmarking Guide: Novel Pyrido-oxazine Inhibitors versus Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
Introduction: The Evolving Landscape of EGFR Inhibition in NSCLC
The discovery of activating mutations in the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of a significant subset of Non-Small Cell Lung Cancer (NSCLC) patients.[1] These mutations, most commonly deletions in exon 19 or the L858R point mutation in exon 21, lead to constitutive activation of the EGFR signaling pathway, driving tumor cell proliferation and survival.[2] This "oncogene addiction" has paved the way for targeted therapies with EGFR Tyrosine Kinase Inhibitors (TKIs).
First and second-generation TKIs, such as gefitinib, erlotinib, and afatinib, initially provided significant clinical benefit. However, their efficacy is often limited by the emergence of acquired resistance, most notably the T790M "gatekeeper" mutation in exon 20.[3] This led to the development of third-generation inhibitors, exemplified by osimertinib, which was specifically designed to be effective against both sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR.[4][5] Despite its success, resistance to osimertinib inevitably develops, frequently through the acquisition of a C797S mutation in the EGFR kinase domain, for which there are currently no approved targeted therapies.[6][7][8]
This guide provides a preclinical comparison of a new class of pyrido[2,3-b][4][5]oxazine-based EGFR inhibitors against the current standard-of-care, osimertinib. We will delve into their mechanisms of action, compare their in vitro potency, and provide detailed experimental protocols for key assays, offering researchers a framework for evaluating these and other emerging EGFR inhibitors.
Mechanism of Action: A Tale of Two Inhibitors
Osimertinib: The Covalent Standard-Bearer
Osimertinib is an irreversible third-generation EGFR TKI. Its mechanism of action is centered on its ability to form a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding permanently inactivates the receptor, thereby blocking downstream signaling through the pro-survival PI3K/AKT and pro-proliferative RAS/MAPK pathways. A key feature of osimertinib is its high selectivity for mutant EGFR (including sensitizing mutations and T790M) over WT EGFR, which translates to a more favorable safety profile compared to earlier generation TKIs.[5]
Figure 2: Workflow for a standard MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., HCC827, H1975, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors (pyrido-oxazines and osimertinib) in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [4]7. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blot for Phospho-EGFR (p-EGFR)
This technique is used to assess the phosphorylation status of EGFR, providing a direct measure of inhibitor efficacy on its target.
Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of inhibitors for a specified time (e.g., 2-6 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The novel pyrido[2,3-b]o[4][5]xazine-based inhibitors represent a promising new scaffold for the development of EGFR-targeted therapies. The lead compound, 7f, demonstrates potent anti-proliferative activity against NSCLC cell lines with both sensitizing and T790M resistance mutations. [9]However, this preliminary benchmarking against osimertinib reveals that while promising, further optimization may be required to match the potency and selectivity of the established third-generation inhibitor.
Crucially, the future development of this and other new classes of EGFR inhibitors will depend on their ability to address the major unmet clinical need: overcoming resistance to osimertinib. Therefore, comprehensive preclinical evaluation must include:
-
Testing against C797S mutations: This is the most critical next step to determine if these compounds have the potential to be fourth-generation inhibitors.
-
Directly comparative in vivo studies: Rigorous head-to-head xenograft studies are needed to assess relative efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties.
-
Comprehensive kinase selectivity profiling: A broad panel kinase screen is necessary to understand the off-target effects and predict potential toxicities.
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Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061. [Link]
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Shin, D. S., et al. (2003). A one-pot synthesis of pyrido[2,3-b]o[4][5]xazin-2-ones. The Journal of Organic Chemistry, 68(20), 7918-7920. [Link]
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Soria, J. C., et al. (2018). Osimertinib in untreated EGFR-mutated advanced non–small-cell lung cancer. New England Journal of Medicine, 378(2), 113-125. [Link]
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Pao, W., & Chmielecki, J. (2010). Rational, biologically based treatment of EGFR-mutant non-small-cell lung cancer. Nature reviews Cancer, 10(11), 760-774. [Link]
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Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]
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Zhai, X., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1629-1639. [Link]
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Song, Y., et al. (2021). Osimertinib decreases DR4 levels in an EGFRm NSCLC xenografts in vivo. Oncogene, 40(1), 161-171. [Link]
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Park, S., et al. (2022). MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts. Cellular Oncology, 45(4), 623-638. [Link]
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Wang, Y., et al. (2021). Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. Translational Lung Cancer Research, 10(10), 3845. [Link]
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Jänne, P. A., et al. (2024). Osimertinib with/without Chemotherapy in EGFR-Mutated Advanced NSCLC. New England Journal of Medicine. [Link]
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Piotrowska, Z., et al. (2020). High-Dose Osimertinib for CNS progression in EGFR+ NSCLC: A Multi-Institutional Experience. Journal of Thoracic Oncology, 15(11), 1797-1807. [Link]
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Lu, S., et al. (2024). Osimertinib Improves PFS in EGFR-Mutant, Unresectable, Stage III NSCLC. ASCO Daily News. [Link]
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A Senior Application Scientist's Guide to the Structural Analysis and Target Identification of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The quest for novel therapeutic agents is often a journey into the intricate world of heterocyclic chemistry. Within this domain, certain molecular frameworks, often termed "privileged scaffolds," repeatedly emerge as the basis for potent and selective drugs. The pyrido[2,3-b]oxazine core is one such scaffold, a rigid, fused heterocyclic system that presents a versatile platform for chemical modification.[1][2] Its structural features hint at a wide range of biological activities, from antimicrobial to anticancer effects.[2][3]
This guide focuses specifically on derivatives of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine . The strategic placement of a bromine atom on the pyridine ring provides a crucial chemical handle for diversification, allowing chemists to systematically explore the structure-activity relationship (SAR) and tailor the molecule's properties. While public data on this exact 6-bromo isomer is nascent, a wealth of information can be gleaned from closely related analogs, such as the 7-bromo isomer, which has been masterfully exploited in the development of potent enzyme inhibitors.[4]
This document provides a comprehensive framework for the structural and biological evaluation of this promising class of compounds. We will delve into the critical analytical techniques required for structural confirmation, present a comparative analysis of derivative potency based on available data from analogous systems, and provide detailed, field-proven protocols for identifying and characterizing their primary biological targets, with a focus on protein kinases.
Part I: Methodologies for Definitive Structural Elucidation
The foundational step in any drug discovery campaign is the unambiguous confirmation of a molecule's chemical structure. For complex heterocyclic systems like pyrido[2,3-b]oxazine derivatives, a multi-pronged analytical approach is not just recommended; it is essential for scientific integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR remains the cornerstone of chemical structure elucidation in organic chemistry.[5][6] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), enabling the assembly of the molecular puzzle.
Causality Behind the Technique: The power of NMR lies in its ability to map the connectivity of atoms through covalent bonds. For the pyrido[2,3-b]oxazine core, 1D NMR (¹H and ¹³C) confirms the presence of key functional groups and the overall carbon-hydrogen framework. However, the true strength for complex structures comes from 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY reveals which protons are coupled (i.e., adjacent to each other), while HSQC correlates each proton directly to its attached carbon atom. This dual-source data is critical for unambiguously assigning every signal, confirming isomer identity, and ensuring the synthesized compound is indeed the one intended.[7]
Generalized Protocol for NMR Analysis of a Novel Derivative:
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as N-H protons.[7]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to identify would include the aromatic protons on the pyridine ring, the diastereotopic protons of the dihydro-oxazine ring, and the N-H proton.
-
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
-
-
2D Spectra Acquisition:
-
Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivities within the scaffold.
-
Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon, confirming assignments made from 1D spectra.
-
-
Data Analysis: Integrate all spectra to build a complete, self-consistent structural assignment.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR-based structural confirmation of novel derivatives.
X-ray Crystallography
While NMR confirms connectivity, X-ray crystallography provides the ultimate, unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[8]
Causality Behind the Technique: For drug development, a crystal structure is invaluable. It provides the precise atomic coordinates needed for computational modeling and structure-based drug design. Understanding the exact conformation of the pyrido[2,3-b]oxazine ring system and the spatial orientation of its substituents is critical for deciphering how it interacts with a biological target.[9] Although public crystal structures for the specific 6-bromo core are scarce, the principles and insights gained from crystallographic studies of related heterocyclic systems are directly applicable.[8][10]
Generalized Workflow for X-ray Crystallography
Caption: Standard workflow for determining a molecule's 3D structure via X-ray crystallography.
Part II: A Comparative Analysis of Derivative Potency and SAR
The bromine atom at the C6 (or analogous C7) position is not merely a structural feature; it is a synthetic gateway. Using modern cross-coupling reactions like the Suzuki reaction, this position can be functionalized with a vast array of chemical groups, allowing for a systematic exploration of the structure-activity relationship (SAR).
A seminal study on the closely related 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][7][11]oxazine scaffold provides a powerful case study in how modifications at this position dramatically influence biological activity, specifically as inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[4] These compounds demonstrated potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations.[4]
Comparative Potency of Key Derivatives
The following table summarizes the inhibitory activity of selected derivatives from the aforementioned study, highlighting the impact of different substituents introduced at the bromine position on their anticancer efficacy.[4] The IC₅₀ value represents the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound ID | R-Group Substitution (at C7) | IC₅₀ HCC827 (μM)¹ | IC₅₀ H1975 (μM)² | IC₅₀ A549 (μM)³ | Cytotoxicity (BEAS-2B, IC₅₀ > μM)⁴ |
| 7f | 4-(N,N-dimethylaminomethyl)-3-methoxyphenyl | 0.09 | 0.89 | 1.10 | 61 |
| 7g | 4-(morpholinomethyl)-3-methoxyphenyl | 0.11 | 0.94 | 1.21 | 61 |
| 7h | 4-(4-methylpiperazin-1-ylmethyl)-3-methoxyphenyl | 0.15 | 1.02 | 1.35 | 61 |
| Osimertinib | Clinical Standard of Care (Reference) | 0.08 | 0.91 | 1.12 | > 50 |
Data sourced from El-Damasy et al., Bioorganic Chemistry, 2023.[4] ¹HCC827: NSCLC cell line with EGFR exon 19 deletion (sensitive). ²H1975: NSCLC cell line with L858R/T790M double mutation (resistant). ³A549: NSCLC cell line with wild-type EGFR overexpression. ⁴BEAS-2B: Normal human bronchial epithelial cells (selectivity measure).
Analysis of Structure-Activity Relationships (SAR)
Causality Behind the SAR: The data clearly demonstrates that the nature of the substituent replacing the bromine atom is a critical determinant of biological activity.
-
Core Interaction: The pyrido[2,3-b]oxazine scaffold itself likely serves as the primary pharmacophore, binding to the hinge region of the kinase's ATP-binding pocket, a common mechanism for this class of inhibitors.[12]
-
Potency-Driving Substituents: The most potent compounds (7f, 7g, 7h) all feature a substituted phenyl ring containing a basic amine moiety (dimethylamino, morpholino, or methylpiperazinyl) attached via a methylene linker.[4] This suggests that this "tail" region of the molecule extends into a solvent-exposed area of the target protein, where the basic nitrogen can form favorable ionic or hydrogen-bonding interactions, significantly enhancing binding affinity and potency.
-
High Selectivity: Crucially, the most active compounds showed remarkable selectivity, with IC₅₀ values against normal BEAS-2B cells exceeding 61 μM.[4] This indicates that the compounds are over 400-fold more toxic to the cancer cells than to normal cells, a highly desirable trait for any therapeutic candidate. This selectivity is likely achieved by exploiting subtle differences in the topology of the EGFR kinase domain compared to other kinases in normal cells.
-
Broader Implications: Insights from other related scaffolds corroborate the importance of substitutions on the pyridine ring. For example, studies on pyrido[2,3-b]pyrazines as Anaplastic Lymphoma Kinase (ALK) inhibitors also found that elaboration at this position was key to achieving high potency.[13] Similarly, macrocyclization strategies on benzo[b]pyrido[4,3-e][7][11]oxazine derivatives targeting Pim-1 kinase underscore the tunability of this scaffold for different kinase targets.[14]
Part III: Identifying and Characterizing Biological Targets
The structural similarity of the pyrido[2,3-b]oxazine scaffold to the purine core of ATP makes protein kinases a highly probable class of biological targets.[12] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[15]
Primary and Potential Kinase Targets
Based on evidence from analogous structures, the following kinases represent high-priority targets for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives:
-
Primary Target - EGFR: As demonstrated, derivatives are potent inhibitors of both wild-type and mutant forms of EGFR.[4]
-
Potential Target - Pim-1: Macrocyclic derivatives of the related benzo[b]pyrido[4,3-e][7][11]oxazine scaffold are potent Pim-1 kinase inhibitors.[14]
-
Potential Target - ALK: The tetrahydropyrido[2,3-b]pyrazine core, a close structural relative, yields potent and selective ALK inhibitors.[13]
-
Potential Target - CDK8: Tricyclic pyrido[2,3-b][7][16]benzoxazepin-5(6H)-one derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinase 8.[17][18]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To experimentally validate whether a new derivative inhibits a specific kinase, a robust and quantitative in vitro assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Causality Behind the Protocol: This assay is chosen for its high sensitivity, broad applicability to virtually any kinase, and suitability for high-throughput screening.[11][16] The protocol is designed as a self-validating system. The "No Inhibitor" control establishes the 100% activity baseline, while the "No Kinase" control defines the background signal. The inhibitor's effect is measured as a percentage reduction relative to these controls, providing a trustworthy measure of its potency (IC₅₀).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test derivative in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a dose-response curve. Include a DMSO-only control ("No Inhibitor").[16]
-
-
Kinase Reaction Setup (96-well plate):
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of the target kinase (e.g., EGFR, Pim-1) diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.
-
Optional: Include a "No Kinase" control well containing only buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiating the Reaction:
-
Prepare a 2X Substrate/ATP mixture in kinase assay buffer. The optimal concentrations of substrate peptide and ATP should be empirically determined (often near the Kₘ for each).
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[16]
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background ("No Kinase" control) from all other readings.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow for In Vitro Kinase Assay
Caption: Experimental workflow for determining inhibitor potency using the ADP-Glo™ Kinase Assay.
Conclusion and Future Directions
The 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a highly promising platform for the development of targeted therapeutics, particularly protein kinase inhibitors. The strategic placement of the bromine atom provides a versatile handle for synthetic elaboration, enabling the fine-tuning of potency and selectivity. As evidenced by closely related analogs, substituents bearing basic amine functionalities at this position are highly effective at driving potent inhibition of kinases like EGFR.[4]
Future research in this area should be directed toward several key objectives:
-
Broaden Chemical Diversity: Systematically explore a wider range of aryl, heteroaryl, and aliphatic substituents at the C6 position to build a more comprehensive SAR model.
-
Expand Kinase Profiling: Screen potent derivatives against a broad panel of kinases (a "kinome scan") to fully characterize their selectivity profile and identify potential off-target effects or new therapeutic applications.
-
Structural Biology: Obtain co-crystal structures of lead compounds bound to their kinase targets. This will provide invaluable atomic-level insight into the binding mode and pave the way for rational, structure-based optimization.
-
Cellular and In Vivo Validation: Advance the most promising compounds into cellular models of target engagement (e.g., Western blot analysis of substrate phosphorylation) and subsequently into preclinical in vivo models to assess efficacy and safety.
By integrating rigorous structural analysis with robust biological evaluation, the full therapeutic potential of this privileged scaffold can be unlocked.
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link][7]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link][5]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link][6]
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Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link][11]
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(n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate. Available at: [Link][19]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][15]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link][20]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link][21]
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Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link][22]
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Qiu, B., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][7][11]oxazine derivatives as novel Pim-1 kinase inhibitors. PubMed. Available at: [Link][14]
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Johnson, T. A., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed. Available at: [Link][13]
-
El-Damasy, D. A., et al. (2023). Novel pyrido[2,3-b][7][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. Available at: [Link][4]
-
Jotani, M. M., et al. (2014). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. ResearchGate. Available at: [Link][9]
-
Asghar, M. N., et al. (2020). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link][23]
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Abdulhussein, R. H., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through. Moroccan Journal of Chemistry. Available at: [Link]
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Samal, A., et al. (2023). Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. NIH. Available at: [Link][24]
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available at: [Link][3]
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(2019). Medicinal chemistry of oxazines as promising agents in drug discovery. Sci-Hub. Available at: [Link][1]
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(2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link][2]
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Martínez-Viturro, C. M., et al. (2020). Pyrido[2,3-b][7][16]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. PubMed. Available at: [Link][17]
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Al-teleb, A. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link][10]
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(2023). 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. ResearchGate. Available at: [Link][25]
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Martínez-Viturro, C. M., et al. (2020). Pyrido[2,3-b][7][16]benzoxazepin-5(6H)-one derivatives as CDK8 inhibitors. ResearchGate. Available at: [Link][18]
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(n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Available at: [Link][26]
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Gökçe, M., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link][27]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel heterocyclic compounds like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine are routine. However, the lifecycle of these materials extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not always readily available, this document synthesizes best practices for halogenated organic compounds, ensuring a conservative and safety-first approach grounded in established regulatory frameworks.
Part 1: Hazard Characterization and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's potential hazards is essential. This informs all subsequent handling, segregation, and disposal decisions.
Chemical Identity:
-
Name: 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine
-
CAS Number: 1203499-17-5
-
Molecular Formula: C₇H₇BrN₂O
-
Physical Form: Solid
Inferred Hazard Profile: Based on its chemical structure—a brominated heterocyclic organic molecule—we must treat 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine as hazardous chemical waste.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this as a halogenated organic compound.[1][2] This is the single most critical factor for waste segregation, as halogenated wastes require specific disposal methods (typically high-temperature incineration with acid gas scrubbers) and are often more costly to dispose of than non-halogenated wastes.[2][3]
-
Combustible Solid: The compound is classified with a storage class code of 11, indicating it is a combustible solid.
-
Potential Toxicity: While specific toxicological data is limited, structurally similar compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[4][5][6] Therefore, a precautionary approach assuming potential toxicity is mandatory.
Part 2: Personal Protective Equipment (PPE) Mandates
Direct contact with the compound or its residues must be avoided. The following PPE is required at all times when handling the waste material.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or airborne solid particles. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against dermal absorption. Gloves should be changed immediately if contaminated.[7] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory | Not typically required for small quantities of solid. Use in a chemical fume hood if there is a risk of aerosolization. | Ensures that fine powders or dusts are not inhaled. All waste handling should ideally be performed within a fume hood.[7] |
Part 3: Step-by-Step Waste Collection and Segregation Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions and violates regulatory standards.[8]
Step 1: Container Selection Select a dedicated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1][2] For solid waste, a wide-mouth high-density polyethylene (HDPE) container is suitable.
Step 2: Accurate Labeling The moment the first particle of waste is added, the container must be labeled. Affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[2] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine" . Do not use abbreviations or chemical formulas.[1]
-
The primary hazard(s): "Toxic," "Irritant."
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
Step 3: Waste Segregation and Accumulation This is a critical control point. This waste stream must be segregated as follows:
-
Designate as "Halogenated Organic Solid Waste."
-
DO NOT mix with acidic, basic, or reactive waste streams.[2]
-
DO NOT mix with liquid waste. If the compound is in solution, it must be collected in a separate "Halogenated Organic Liquid Waste" container. The solvent must be listed on the waste tag.
Step 4: Secure Storage (Satellite Accumulation) Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA) within the laboratory.[2] This area must be under the control of the laboratory personnel. The container should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[2][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling and segregating this chemical waste.
Caption: Decision workflow for the disposal of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine.
Part 4: Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity and restrict access to the affected area.
-
Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.[1]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Part 2.
-
Containment & Cleanup:
-
Gently cover the solid spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[8]
-
Carefully sweep the material and absorbent into a plastic dustpan and place it into a designated hazardous waste container.
-
Do not use a dry brush, as this can create dust.
-
-
Decontamination: Clean the spill area with a cloth or paper towels wetted with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, paper towels) must be placed in the same hazardous waste container as the spilled chemical and disposed of accordingly.[2][8]
Part 5: Final Disposal and Regulatory Compliance
The ultimate disposal of hazardous waste is governed by strict federal and state regulations.
-
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11][12] These regulations establish a "cradle-to-grave" management system, meaning the generator (your laboratory) is responsible for the waste from its creation to its final disposal.[12]
-
Role of EHS: Your institution's Environmental Health & Safety (EHS) department is your primary resource and partner in this process. They manage the hazardous waste program, provide training, and coordinate with licensed disposal vendors.
-
Arranging for Pickup: Once your waste container is full (typically no more than 90% capacity) or has reached the institutional time limit for accumulation, submit a waste collection request to your EHS department.[2] Do not pour any chemical waste down the drain.[13]
-
Licensed Vendor: Only a licensed and certified hazardous waste disposal company may transport and ultimately dispose of the material, ensuring compliance with all EPA and Department of Transportation (DOT) regulations.[8][14]
By adhering to this comprehensive guide, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity from experiment to disposal.
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
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Personal protective equipment for handling 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance; they are the bedrock of innovative and reproducible research. Handling novel chemical entities like 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine requires a proactive and informed approach to safety. This guide is designed to provide you, our trusted research partners, with the essential, field-tested information needed to handle this compound with the utmost confidence and care.
The structural backbone of this molecule, a pyrido-oxazine ring, is a significant pharmacophore in medicinal chemistry, often explored for its potential as a therapeutic agent.[3][4] The presence of a bromine atom classifies it as a halogenated organic compound, which necessitates specific handling and disposal considerations. While a comprehensive toxicological profile for this specific molecule is not widely published, by analyzing structurally similar compounds, we can establish a robust safety framework. Analogs with the same core structure and halogenation are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[5][6] Therefore, we will proceed with the assumption that this compound carries similar hazards.
Hazard Assessment: A Data-Driven Approach
A proactive safety plan begins with a clear understanding of the potential risks. Based on data from closely related bromo-pyrido-oxazine analogs, we can anticipate the following hazard profile for 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
| Hazard Classification | Description | Rationale & Cited Analogs |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. | Based on Hazard Statement H302, H312, & H332 for similar compounds.[5][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | Based on Hazard Statement H315.[5][6][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Based on Hazard Statement H319.[5][6][7] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Based on Hazard Statement H335.[5][6] |
| Environmental Hazard | Classified as WGK 3, highly hazardous to water.[1] | Release into the environment must be avoided. |
Core Directive: Personal Protective Equipment (PPE)
The following PPE regimen is mandatory for all personnel handling 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. This multi-layered defense system is designed to minimize exposure through all potential routes.
Primary Engineering Controls: The First Line of Defense
Your most critical piece of safety equipment is not wearable. All handling of this compound, especially when in its solid, powdered form, must be conducted within a certified Chemical Fume Hood . This provides primary containment and protects the user from inhaling hazardous dust or vapors.[8]
Hand Protection: Preventing Dermal Absorption
Given the risk of dermal toxicity and skin irritation, robust hand protection is non-negotiable.
-
Glove Type: Chemical-resistant nitrile gloves are the standard for providing splash protection against a wide range of chemicals.[2][9]
-
Protocol: For procedures involving more than incidental contact, double-gloving is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Integrity Check: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately upon any sign of contamination. Wash hands thoroughly after removing gloves.[8]
Eye and Face Protection: Shielding from Splashes and Aerosols
The potential for serious eye irritation necessitates stringent protection.
-
Mandatory: ANSI-approved chemical splash goggles that form a seal around the eyes are required at all times.[2][10]
-
Recommended: When handling larger quantities (>1 gram) or performing operations with a higher risk of splashing (e.g., dissolution in a vortexer), a full-face shield should be worn over the safety goggles for maximum protection.[10]
Body Protection: A Barrier for Your Skin
Your personal clothing is not a substitute for proper laboratory attire.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.[2]
-
Attire: Wear long pants and fully enclosed shoes made of a non-porous material.[11] Polyester and acrylic fabrics should be avoided as they can melt in the presence of certain chemicals or fire.[2]
Respiratory Protection: A Secondary Safeguard
While the fume hood is the primary control, respiratory protection may be required in specific situations.
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a significant spill outside of a fume hood, a respirator may be necessary. An N95 dust mask can provide protection against airborne powder, but for situations involving vapors from solutions, an air-purifying respirator with organic vapor cartridges would be required. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[2][12]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and ensures the integrity of your experiment.
Step 1: Preparation
-
Verify the chemical fume hood has a current certification.
-
Don all required PPE as outlined above.
-
Cover the work surface within the hood with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents).
Step 2: Weighing the Compound (High-Risk Step)
-
Perform all weighing operations inside the fume hood to contain the fine powder.
-
Use anti-static weigh boats to prevent the powder from jumping.
-
Carefully open the container, avoiding any puff of powder.
-
Use a dedicated spatula to transfer the desired amount.
-
Close the primary container tightly immediately after dispensing.
Step 3: Dissolution
-
Add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Cap the vessel before agitating or vortexing to dissolve the compound.
Step 4: Post-Handling
-
Clean all reusable equipment thoroughly.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials in the designated halogenated waste container.
-
Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) and dispose of single-use items.
-
Wash hands thoroughly with soap and water.
Caption: Workflow for Safe Handling of 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Disposal Plan: Managing Halogenated Waste
Proper segregation and disposal of halogenated waste are critical for environmental safety and regulatory compliance. Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and environmental impact.[13][14]
Step 1: Waste Segregation
-
Establish a dedicated waste container specifically for "Halogenated Organic Waste." [15]
-
This container should be used for:
-
All unused or waste solutions of the compound.
-
Solvent rinses of contaminated glassware.
-
Contaminated disposable items like gloves, weigh boats, and bench paper.
-
Step 2: Container Management
-
Material: Use a chemically compatible container (e.g., polyethylene or glass) with a secure, threaded cap.[8]
-
Labeling: Label the container clearly with "Halogenated Waste" and list all chemical constituents, including solvents.[13][15] The label must be applied before the first drop of waste is added.
-
Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within or near the fume hood, preferably in secondary containment.[13]
Step 3: Final Disposal
-
Once the container is full, follow your institution's hazardous waste disposal procedures. Do not overfill containers.
-
NEVER dispose of this chemical or its waste down the drain.[8][14]
Caption: Waste Disposal Workflow for Halogenated Compounds.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed container, and dispose of it as halogenated waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13][15]
By integrating these safety and handling protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
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MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
- 1. 6-Bromo-2,3-dihydro-1H-pyrido 2,3-b 1,4 oxazine AldrichCPR 1203499-17-5 [sigmaaldrich.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. achmem.com [achmem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
